Cvn-424
描述
属性
IUPAC Name |
1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVJQBEXRKOBZ-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2254706-21-1 | |
| Record name | CVN-424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVN-424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Non-Dopaminergic Approach: A Technical Guide to CVN-424's Mechanism of Action in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN-424 (also known as solengepras) is an investigational, orally active, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease (PD).[1] It represents a novel, first-in-class, non-dopaminergic therapy that selectively targets the G protein-coupled receptor 6 (GPR6).[2] Unlike current mainstay treatments for Parkinson's disease that directly modulate the dopamine (B1211576) system, this compound offers a targeted approach by modulating the indirect pathway of the basal ganglia, a key neural circuit involved in motor control that becomes hyperactive in PD.[3] This innovative mechanism of action holds the potential to improve motor symptoms and reduce "OFF" time in patients, potentially with a lower risk of the dopaminergic side effects that can complicate long-term treatment.[2][3]
The Role of GPR6 and the Indirect Pathway in Parkinson's Disease Pathophysiology
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum. This deficit disrupts the delicate balance between the "direct" and "indirect" pathways of the basal ganglia, which work in concert to regulate movement. The indirect pathway, in particular, becomes overactive, contributing to the hallmark motor symptoms of Parkinson's disease such as bradykinesia, rigidity, and tremor.[3][4]
GPR6 is an orphan G protein-coupled receptor (GPCR) that is highly and selectively expressed in the medium spiny neurons (MSNs) of the striatum that constitute the indirect pathway. These MSNs are also characterized by their expression of the D2 dopamine receptor.[2] GPR6 exhibits high constitutive activity, meaning it is active even in the absence of a natural ligand.[5][6] This constitutive activity leads to the continuous activation of a Gs-protein signaling cascade, resulting in elevated intracellular levels of cyclic AMP (cAMP).[5][] This increased cAMP signaling enhances the inhibitory output of the indirect pathway, exacerbating the motor deficits in Parkinson's disease.
Detailed Mechanism of Action of this compound
This compound functions as a potent and selective inverse agonist of GPR6.[1][5] As an inverse agonist, this compound binds to GPR6 and reduces its high constitutive activity.[8] This action directly counteracts the elevated Gs signaling, leading to a decrease in intracellular cAMP levels within the indirect pathway MSNs.[5][8] By dampening the hyperactivity of the indirect pathway, this compound helps to restore a more balanced signaling within the basal ganglia circuitry.[3] This modulation of the indirect pathway is believed to be the primary mechanism through which this compound improves motor function in Parkinson's disease.[9]
A key advantage of this mechanism is its targeted nature. By selectively modulating the indirect pathway, this compound avoids direct interaction with the dopamine system.[8] This offers the potential to alleviate motor symptoms with a reduced risk of the troublesome side effects associated with long-term dopaminergic therapies, such as dyskinesia and impulse control disorders.[3]
Quantitative Data
In Vitro Pharmacology
| Parameter | Value | Species | Assay Type | Reference |
| This compound | ||||
| Ki | 9.4 nM | Human | Radioligand Binding Assay | [1] |
| EC50 | 38 nM | Human | cAMP Assay | [1] |
| Selectivity vs. GPR3 | 265-fold | Human | Not Specified | [1] |
| Selectivity vs. GPR12 | 68-fold | Human | Not Specified | [1] |
In Vivo Receptor Occupancy
| Species | Brain EC50 (Plasma Concentration) | Reference |
| Mouse | 6.0 ng/mL | [10] |
| Rat | 7.4 ng/mL | [10] |
Clinical Efficacy (Phase 2 Adjunctive Study)
| Parameter | This compound (150 mg) | Placebo | p-value | Reference |
| Change in daily "OFF" time | -1.6 hours | -0.5 hours | 0.02 | [11] |
| Placebo-adjusted reduction in "OFF" time | 1.3 hours | - | 0.02 | [2][11] |
Key Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This preclinical model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Catalepsy: Haloperidol, a D2 receptor antagonist, is administered to induce a state of catalepsy, characterized by a failure to correct an externally imposed posture.
-
Drug Administration: this compound is administered at various doses prior to or following the induction of catalepsy.
-
Assessment: Catalepsy is scored at regular intervals using a bar test. The time the animal maintains an imposed posture with its forepaws on a raised bar is measured.
-
Outcome: A dose-dependent reversal of haloperidol-induced catalepsy by this compound suggests that the compound can mitigate motor deficits by modulating the indirect pathway.[10][9]
Bilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model more closely mimics the dopamine depletion seen in Parkinson's disease.
-
Animal Model: Rats are subjected to stereotaxic surgery.
-
Lesioning: 6-OHDA, a neurotoxin, is injected bilaterally into the striatum to selectively destroy dopaminergic neurons.
-
Drug Administration: Following a recovery period and confirmation of the lesion, this compound is administered orally.
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (to measure forelimb use asymmetry) or open-field actimetry (to measure locomotor activity).
-
Outcome: An improvement in motor function in the 6-OHDA-lesioned rats treated with this compound indicates the compound's potential to restore mobility in a model of Parkinson's disease.
Visualizations
Caption: GPR6 constitutive activity in the indirect pathway in Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CVN424 [cerevance.com]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Phase 3, Randomized, Double-Blind, Placebo-Controlled Multicenter Study of CVN424 in Parkinson's Disease Patients with Motor Complications | Neurological Surgery [neurosurgery.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 11. scholars.mssm.edu [scholars.mssm.edu]
Solengepras (CVN424): A Technical Whitepaper on its Inverse Agonist Function at the GPR6 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solengepras (also known as CVN424) is a novel, orally active, and brain-penetrant small molecule currently in late-stage clinical development for the treatment of Parkinson's disease.[1][2] It functions as a potent and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[3] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, a key brain circuit that is hyperactive in Parkinson's disease.[1][2] By reducing the high constitutive activity of GPR6, Solengepras decreases downstream cyclic AMP (cAMP) signaling, thereby normalizing the aberrant neuronal activity in the indirect pathway. This non-dopaminergic mechanism of action offers a promising therapeutic strategy to improve motor function in Parkinson's disease with a potentially reduced risk of the debilitating side effects associated with long-term dopaminergic therapies.[4]
Introduction: GPR6 - A Novel Target for Parkinson's Disease
G protein-coupled receptor 6 (GPR6) is an orphan receptor, meaning its endogenous ligand has not been definitively identified.[5] It is a member of the Class A family of GPCRs and exhibits high constitutive activity, constitutively signaling through the Gαs protein to activate adenylyl cyclase and increase intracellular cAMP levels.[6][7] The expression of GPR6 is highly localized to the dopamine (B1211576) D2 receptor-expressing medium spiny neurons (MSNs) of the striatopallidal (indirect) pathway in the basal ganglia.[6]
In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in the direct and indirect pathways, resulting in the characteristic motor symptoms. The indirect pathway becomes hyperactive, contributing to the difficulty in initiating and controlling movement.[2] The selective expression of GPR6 in these hyperactive neurons makes it a compelling target for therapeutic intervention.[1] By inhibiting the constitutive activity of GPR6, it is possible to dampen the overactivity of the indirect pathway and restore a more balanced motor control, without directly targeting the dopamine system.[8]
Pharmacology of Solengepras (CVN424)
Solengepras has been extensively characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.
Quantitative Pharmacological Data
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 9.4 nM | Radioligand competition binding assay with [3H]-RL-338 in membranes from T-REx-CHO-hGPR6 cells | [3][9] |
| Functional Potency (EC50) | 38 nM | TR-FRET cAMP inverse agonist assay in a human GPR6 CHO-K1 cell line | [3] |
| Selectivity over GPR3 | 265-fold | --- | [3] |
| Selectivity over GPR12 | 68-fold | --- | [3] |
| Brain Receptor Occupancy (RO50) - Mouse | 6.0 ng/mL (plasma concentration) | --- | [1] |
| Brain Receptor Occupancy (RO50) - Rat | 7.4 ng/mL (plasma concentration) | --- | [1] |
Preclinical Efficacy
Preclinical studies in rodent models of Parkinson's disease have demonstrated the potential of Solengepras to alleviate motor deficits:
-
Reversal of Haloperidol-Induced Catalepsy: Oral administration of Solengepras dose-dependently reversed catalepsy induced by the D2 receptor antagonist haloperidol (B65202) in rats, indicating its ability to counteract the effects of indirect pathway overactivation.[1][2]
-
Increased Locomotor Activity: Solengepras has been shown to increase locomotor activity in rodents.[1]
-
Restoration of Mobility in 6-OHDA Lesion Model: In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, Solengepras restored mobility, further supporting its therapeutic potential.[2]
Mechanism of Action: Inverse Agonism at GPR6
As an inverse agonist, Solengepras binds to GPR6 and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which would only block the binding of an agonist and have no effect on the receptor's intrinsic activity. The high constitutive activity of GPR6 makes it particularly amenable to modulation by inverse agonists.
dot
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CVN424 [cerevance.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
CVN-424: A Technical Guide to a Novel GPR6 Inverse Agonist for Parkinson's Disease
An in-depth technical guide on the discovery and development timeline of CVN-424 for researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as solengepras, is a first-in-class, orally active, and brain-penetrant small molecule being developed by Cerevance for the treatment of Parkinson's disease (PD).[1][2] It functions as a selective inverse agonist of the G protein-coupled receptor 6 (GPR6), a novel, non-dopaminergic target.[3] GPR6 is highly expressed in the D2-type medium spiny neurons of the striatum's indirect pathway, which is hyperactive in Parkinson's disease.[1][4][5] By inhibiting the high basal activity of GPR6, this compound aims to normalize this pathway, improve motor symptoms, and reduce "OFF" time, with a potentially lower risk of the dopaminergic side effects associated with standard therapies.[3][6] Preclinical studies have demonstrated its efficacy in animal models of PD, and it has shown promising results in clinical trials, leading to its progression into late-stage development.[7][8][9]
Discovery and Development Timeline
-
April 2021: First public disclosure of the discovery, preclinical pharmacological validation, and identification of this compound as a clinical candidate.[7][10]
-
May 2019: Completion of a Phase 1 single and multiple ascending dose safety study in 64 healthy volunteers.[1]
-
March 31, 2022: Announcement of positive top-line results from the Phase 2, randomized, double-blind, placebo-controlled trial (NCT04191577) in PD patients with motor fluctuations.[3][11]
-
September 2023: Initiation of a second Phase 2 trial (ASCEND; NCT06006247) to test this compound as a monotherapy in patients with early-stage Parkinson's disease.[1][6]
-
September 2024: Initiation of a pivotal Phase 3 study (ARISE) to evaluate this compound as an adjunctive therapy in PD patients experiencing motor fluctuations.[1][12]
Mechanism of Action and Signaling Pathway
Parkinson's disease is characterized by the loss of dopaminergic neurons, leading to an imbalance in the basal ganglia circuitry, specifically a hyperactivity of the indirect "braking" pathway.[13] The GPR6 receptor is an orphan receptor with high constitutive activity that is selectively expressed on D2 dopamine (B1211576) receptor-expressing medium spiny neurons, which are the origin of this indirect pathway.[4][13][14]
This compound is a potent inverse agonist of GPR6.[2] It binds to the receptor to inhibit its basal, ligand-independent signaling. This action suppresses the GPR6-mediated activation of Gs protein, which in turn reduces the production of intracellular cyclic AMP (cAMP) by adenylyl cyclase.[9][15][16] The reduction in cAMP levels attenuates the pathological hyperactivity of the indirect pathway, aiming to restore motor control without directly stimulating dopamine pathways, thereby potentially avoiding side effects like dyskinesia.[1][6][9]
Caption: this compound inhibits the constitutive activity of GPR6, reducing hyperactivity in the indirect pathway.
Preclinical Data
This compound has demonstrated efficacy in multiple preclinical models of Parkinson's disease, validating the GPR6-inhibition mechanism.[8][10]
| Parameter | Value | Species/Model | Citation |
| Binding Affinity & Potency | |||
| Ki | 9.4 nM | Recombinant GPR6 | [2] |
| EC50 | 38 nM | Recombinant GPR6 | [2] |
| In Vivo Efficacy | |||
| Haloperidol-Induced Catalepsy Reversal (ED50) | ~1 mg/kg (for analog 3e) | Rat | [10] |
| Mobility Restoration | Dose-dependent | 6-OHDA lesioned rat | [8] |
| Pharmacokinetics & Receptor Occupancy | |||
| Brain Penetrance | Yes | Mouse, Rat | [1][8] |
| Brain RO50 (Plasma Concentration) | 7.4 ng/ml | Rat | [8] |
4.2.1 Haloperidol-Induced Catalepsy Model This model assesses the ability of a compound to counteract the motor rigidity induced by a dopamine D2 receptor antagonist.[10]
-
Objective: To determine if GPR6 inhibition can reverse catalepsy, indicating an effect on the indirect pathway.
-
Methodology: Male Sprague-Dawley rats were co-administered haloperidol (B65202) (1 mg/kg, ip) and either vehicle or a GPR6 inverse agonist (e.g., compound 3e, 0.1-30 mg/kg, sc). Catalepsy was measured 120 minutes post-dosing by placing the rat's forepaws on a horizontal bar and timing how long it remained immobile.[10] A reversal of catalepsy by the test compound confirms its efficacy in modulating the indirect pathway, as the effect is absent in GPR6 knockout mice.[10]
4.2.2 6-Hydroxydopamine (6-OHDA) Lesion Model This is a widely used neurotoxin-based model that mimics the dopamine depletion seen in Parkinson's disease.[8][16]
-
Objective: To evaluate the efficacy of this compound in restoring motor function in a dopamine-depleted state.
-
Methodology: A unilateral lesion is created in the rat brain by injecting 6-OHDA, which destroys dopaminergic neurons. After a recovery and stabilization period, the animals are treated with oral doses of this compound. Motor function is assessed through behavioral tests, such as monitoring locomotor activity or forelimb use. Efficacy is determined by a dose-dependent restoration of mobility and motor control in the lesioned animals.[8][16]
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CVN424 [cerevance.com]
- 4. Structural insights into the high basal activity and inverse agonism of the orphan receptor GPR6 implicated in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 7. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cerevance [cerevance.com]
- 12. Phase 3, Randomized, Double-Blind, Placebo-Controlled Multicenter Study of CVN424 in Parkinson's Disease Patients with Motor Complications | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 13. youtube.com [youtube.com]
- 14. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
Preclinical Pharmacology of CVN424: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN424, also known as solengepras, is a first-in-class, orally bioavailable, and brain-penetrant small molecule being developed for the symptomatic treatment of Parkinson's disease.[1][2] It represents a novel, non-dopaminergic therapeutic approach by selectively targeting the G-protein coupled receptor 6 (GPR6).[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of CVN424, detailing its mechanism of action, in vitro and in vivo pharmacological profile, and the experimental methodologies used in its preclinical evaluation.
Mechanism of Action: Selective Inverse Agonism at GPR6
CVN424 is a potent and selective inverse agonist of GPR6, an orphan GPCR with high constitutive activity.[2][3] GPR6 is predominantly expressed in the striatopallidal medium spiny neurons (MSNs) of the basal ganglia's indirect pathway, which are also characterized by the expression of the dopamine (B1211576) D2 receptor.[1][3] In Parkinson's disease, the loss of dopaminergic input to the striatum leads to the hyperactivity of this indirect pathway, contributing to motor deficits.
By acting as an inverse agonist, CVN424 reduces the constitutive activity of GPR6, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This modulation of the indirect pathway aims to restore motor control without directly interacting with the dopaminergic system, thereby offering the potential for a therapeutic benefit with a reduced risk of the side effects associated with traditional dopaminergic therapies.[1][5]
Signaling Pathway of CVN424 at GPR6
Quantitative Preclinical Data
The preclinical development of CVN424 has generated significant quantitative data to characterize its potency, selectivity, and in vivo efficacy. This information is summarized in the tables below.
In Vitro Pharmacology
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 9.4 nM | Radioligand Binding Assay | [3] |
| EC50 | Human | 38 nM | cAMP Functional Assay | [3] |
| Selectivity | Human | >265-fold over GPR3, >68-fold over GPR12 | Functional Assays | [3] |
In Vivo Receptor Occupancy and Pharmacokinetics
| Parameter | Species | Value | Method | Reference |
| Brain RO50 | Mouse | 6.0 ng/mL (plasma concentration) | Ex vivo binding | [2][6] |
| Brain RO50 | Rat | 7.4 ng/mL (plasma concentration) | Ex vivo binding | [2][6] |
Key Preclinical Efficacy Models
CVN424 has demonstrated efficacy in well-established animal models of Parkinson's disease, providing a strong rationale for its clinical development.
Haloperidol-Induced Catalepsy
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202). CVN424 has been shown to dose-dependently reverse haloperidol-induced catalepsy in rats.[2]
6-Hydroxydopamine (6-OHDA) Lesion Model
The unilateral 6-OHDA lesion in rodents is a widely used model that mimics the progressive loss of dopaminergic neurons in Parkinson's disease. CVN424 has been shown to restore mobility in the bilateral 6-OHDA-lesioned rat model.[2]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
GPR6 Inverse Agonist cAMP Functional Assay
This assay quantifies the ability of CVN424 to inhibit the constitutive activity of GPR6 by measuring changes in intracellular cAMP levels.
Cell Line: CHO-K1 cells stably expressing human GPR6.
Method: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay is utilized.
Protocol:
-
Culture the human GPR6-expressing CHO-K1 cells in appropriate media and conditions.
-
Plate the cells into 384-well plates and incubate.
-
Prepare a serial dilution of CVN424.
-
Add the diluted CVN424 or vehicle control to the cells.
-
Incubate for a specified period to allow for compound interaction.
-
Lyse the cells and add the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.
-
Read the plate on a TR-FRET compatible reader, measuring the fluorescence at two different wavelengths.
-
Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced.
-
Plot the data as a dose-response curve to determine the EC50 value of CVN424.
Haloperidol-Induced Catalepsy in Rats
Animals: Male Sprague-Dawley rats.
Method: The bar test is used to measure the time an animal remains in an unnatural posture.
Protocol:
-
Acclimate the rats to the testing room.
-
Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
Concurrently, administer CVN424 or vehicle control via the desired route (e.g., subcutaneously or orally).
-
At a specified time point post-dosing (e.g., 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time is typically used (e.g., 180 seconds).
-
Compare the descent latencies between the CVN424-treated and vehicle-treated groups to determine the reversal of catalepsy.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
Animals: Male Sprague-Dawley or Wistar rats.
Method: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the striatum to create a unilateral lesion of the nigrostriatal dopamine pathway.
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target region (e.g., MFB or striatum) using a Hamilton syringe. The injection is performed slowly over several minutes.
-
Allow the needle to remain in place for a few minutes post-injection before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
-
Lesion Confirmation (Apomorphine-Induced Rotations):
-
Approximately 2-3 weeks post-surgery, administer apomorphine (B128758) (a dopamine receptor agonist, e.g., 0.5 mg/kg, subcutaneously).
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes). A significant number of rotations confirms a successful lesion.
-
-
Behavioral Testing (e.g., Cylinder Test):
-
Place the rat in a transparent cylinder.
-
Videorecord the session and score the number of times the rat uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to touch the cylinder wall during exploratory rearing.
-
Calculate the percentage of contralateral forelimb use.
-
-
CVN424 Treatment and Assessment:
-
Administer CVN424 or vehicle to the lesioned rats.
-
Perform behavioral tests at various time points after treatment to assess for improvements in motor function (e.g., an increase in the use of the contralateral forelimb in the cylinder test).
-
Conclusion
The preclinical pharmacology of CVN424 demonstrates its potential as a novel, non-dopaminergic therapeutic for Parkinson's disease. Its selective inverse agonism at GPR6, a key regulator of the indirect pathway, offers a targeted approach to restoring motor function. The robust in vitro and in vivo data, generated through the detailed experimental protocols outlined in this guide, provide a strong foundation for the ongoing clinical evaluation of CVN424.
References
GPR6 Receptor Signaling in the Basal Ganglia: A Technical Guide for Researchers
Abstract: The G protein-coupled receptor 6 (GPR6) is an orphan receptor demonstrating high constitutive activity and specific enrichment in the striatopallidal medium spiny neurons of the basal ganglia's indirect pathway.[1] This pathway is notably hyperactivated in neurodegenerative conditions such as Parkinson's disease. GPR6 primarily signals through the Gαs-protein-cAMP cascade, positioning it as a critical modulator of neuronal excitability and dopamine (B1211576) signaling within the striatum.[1][2][] Consequently, GPR6 has emerged as a promising non-dopaminergic therapeutic target for restoring motor control in Parkinson's disease.[4][5] This guide provides a detailed overview of GPR6 signaling, quantitative data on its function, key experimental protocols for its study, and the therapeutic rationale for its modulation in basal ganglia disorders.
Introduction to GPR6 and the Basal Ganglia
The Basal Ganglia Motor Circuits
The basal ganglia are a group of subcortical nuclei crucial for motor control.[6][7] Motor commands are modulated through two primary circuits originating in the striatum: the "direct" and "indirect" pathways.[8][9]
-
The Direct Pathway: Neurons in this pathway primarily express Dopamine D1 Receptors (D1R). Their activation facilitates movement by disinhibiting the thalamus, which in turn excites the motor cortex.[8]
-
The Indirect Pathway: Neurons in this pathway express Dopamine D2 Receptors (D2R).[9] Their activation suppresses movement by inhibiting the external globus pallidus (GPe), which ultimately leads to inhibition of the thalamocortical neurons.[8][9]
In Parkinson's disease, the depletion of dopamine from the substantia nigra pars compacta leads to hypoactivity of the direct pathway and hyperactivity of the indirect "braking" pathway, resulting in the characteristic motor deficits.[4][6]
GPR6: A Key Modulator of the Indirect Pathway
GPR6 is an orphan G protein-coupled receptor, meaning its endogenous ligand has not been definitively identified.[10] It is highly and selectively expressed in the D2R-expressing medium spiny neurons (MSNs) that constitute the indirect pathway.[1][11] A defining characteristic of GPR6 is its high level of constitutive activity, meaning it signals without the need for an activating ligand.[12][13] This intrinsic activity contributes to the basal tone and excitability of the indirect pathway, making GPR6 a strategic target for modulating motor function.[4][5]
References
- 1. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. vjneurology.com [vjneurology.com]
- 6. Neuronal circuits and physiological roles of the basal ganglia in terms of transmitters, receptors and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Neuroanatomy, Basal Ganglia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 11. Item - Expression of GPR88, GPR52, and GPR6 in DRD1 or DRD2- expressing neurons of rat basal ganglion by Double-ISH analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. G-protein coupled receptor 6 deficiency alters striatal dopamine and cAMP concentrations and reduces dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a New Avenue in Parkinson's Treatment: In-Depth Target Validation of CVN-424 in Preclinical Models
For Immediate Release
Cambridge, MA – This technical guide provides a comprehensive overview of the target validation for CVN-424 (solengepras), a first-in-class, orally active, and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6). This document is intended for researchers, scientists, and drug development professionals interested in the non-dopaminergic therapeutic strategies for Parkinson's disease. Herein, we detail the preclinical evidence that establishes GPR6 as a promising target and validates the therapeutic potential of this compound in restoring motor function in established Parkinson's disease models.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms.[1] Current treatments primarily focus on dopamine (B1211576) replacement, which can lead to significant side effects over time.[1] this compound represents a novel, non-dopaminergic approach by selectively targeting GPR6, a receptor highly expressed in the striatopallidal indirect pathway medium spiny neurons.[2][3] This pathway becomes hyperactive in PD, contributing to the suppression of movement.[1][4] As an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby normalizing the overactive indirect pathway and improving motor control.[1][5] This guide summarizes the key preclinical data, experimental methodologies, and underlying signaling pathways that validate the therapeutic rationale for this compound in Parkinson's disease.
GPR6 Signaling Pathway in the Basal Ganglia
The basal ganglia are a group of subcortical nuclei crucial for motor control. In Parkinson's disease, the depletion of dopamine disrupts the balance between the "direct" and "indirect" pathways. The indirect pathway, which expresses dopamine D2 receptors and GPR6, becomes overactive, leading to an overall increase in the inhibitory output from the basal ganglia and subsequent motor deficits.[1][6] this compound acts by inhibiting GPR6, which is constitutively active, thus reducing the excessive signaling through this pathway and helping to restore balanced motor control.[7][8]
Caption: GPR6 Signaling in Parkinson's and this compound's Mechanism.
Quantitative In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated potent and selective inverse agonism for GPR6 and significant efficacy in preclinical models of Parkinson's disease. The following tables summarize the key quantitative data from these studies.
| In Vitro Pharmacology of this compound | |
| Parameter | Value |
| GPR6 Inverse Agonist EC50 | 38 nM[9] |
| GPR6 Binding Affinity (Ki) | 9.4 nM[9] |
| Selectivity over GPR3 | 265-fold[9] |
| Selectivity over GPR12 | 68-fold[9] |
| In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease | |||
| Model | Species | Key Finding | Citation |
| Haloperidol-Induced Catalepsy | Rat | Dose-dependent reversal of catalepsy | [1] |
| 6-Hydroxydopamine (6-OHDA) Lesion | Rat | Restoration of mobility in bilateral lesion model | [2][5] |
| Locomotor Activity | Mouse | Dose-dependent increase in locomotor activity | [2] |
Detailed Experimental Protocols
The validation of this compound's target and its therapeutic potential relies on robust and well-characterized preclinical models. Below are the detailed methodologies for the key experiments cited.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol (B65202).
-
Animals: Male Sprague-Dawley rats.
-
Induction of Catalepsy: Haloperidol (typically 0.5-1 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 0.1–30 mg/kg) at a predetermined time before or after haloperidol administration.[1]
-
Catalepsy Assessment: Catalepsy is measured at multiple time points post-haloperidol injection using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The duration of catalepsy is compared between vehicle- and this compound-treated groups. A dose-dependent reduction in the time spent on the bar indicates efficacy.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model mimics the dopamine depletion seen in Parkinson's disease by selectively destroying dopaminergic neurons in the nigrostriatal pathway.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Lesioning Procedure: 6-OHDA is stereotaxically injected into the medial forebrain bundle or the striatum, often bilaterally to induce symmetrical motor deficits. This neurotoxin is taken up by dopamine transporters, leading to the degeneration of dopaminergic neurons.
-
Post-Lesion Recovery: Animals are allowed to recover for a period of several weeks to allow for the full development of the lesion and stabilization of motor deficits.
-
Drug Administration: this compound or vehicle is administered orally to the lesioned animals.
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (for forelimb use asymmetry in unilateral lesions) or open field locomotor activity monitoring. In bilateral lesion models, overall mobility is measured.[2][5]
-
Data Analysis: Improvements in motor scores or locomotor activity in the this compound-treated group compared to the vehicle group indicate a therapeutic effect.
Caption: Experimental Workflow for this compound Target Validation.
Logical Framework for this compound Target Validation
The validation of GPR6 as a target for Parkinson's disease and the efficacy of this compound is supported by a strong logical framework built upon multiple lines of evidence.
Caption: Logical Framework for GPR6 Target Validation with this compound.
Conclusion
The comprehensive preclinical data strongly support the validation of GPR6 as a novel, non-dopaminergic target for the treatment of Parkinson's disease. This compound, as a potent and selective GPR6 inverse agonist, has demonstrated the ability to correct the aberrant signaling in the indirect pathway and improve motor function in robust animal models of the disease.[2][3] These findings have paved the way for the clinical development of this compound, which is currently in Phase 3 clinical trials, offering a promising new therapeutic option for patients with Parkinson's disease.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Solengepras | ALZFORUM [alzforum.org]
- 6. CVN424 [cerevance.com]
- 7. vjneurology.com [vjneurology.com]
- 8. Structural insights into the high basal activity and inverse agonism of the orphan receptor GPR6 implicated in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The New Research Developments Driving Precision Care in Parkinson’s Disease » IXICO [ixico.com]
Early-phase clinical trial results for Solengepras
An In-depth Technical Review of Early-Phase Clinical Trial Results for Sollengepras
Introduction
Sollengepras is an investigational, first-in-class, small molecule inhibitor targeting the Feline Leukemia Virus Subgroup C Receptor 1 (FLVCR1), a heme transporter protein. Overexpression of FLVCR1 has been identified as a key driver of ferroptosis resistance in certain solid tumors, particularly in subtypes of renal cell carcinoma and hepatocellular carcinoma. By selectively modulating FLVCR1 activity, Sollengepras is hypothesized to induce iron overload within the cancer cell's cytoplasm, leading to lipid peroxidation and subsequent ferroptotic cell death. This document provides a comprehensive overview of the preclinical data and the results from the initial Phase 1a dose-escalation study of Sollengepras in patients with advanced solid tumors.
Patient Demographics and Baseline Characteristics
The Phase 1a trial was an open-label, multicenter, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Sollengepras. A standard 3+3 dose-escalation design was employed. The study enrolled patients with advanced, unresectable solid tumors who had exhausted standard therapeutic options.
| Characteristic | Overall (N=24) |
| Age, years (median, range) | 62 (45-78) |
| Gender, n (%) | |
| Male | 14 (58.3%) |
| Female | 10 (41.7%) |
| ECOG Performance Status, n (%) | |
| 0 | 9 (37.5%) |
| 1 | 15 (62.5%) |
| Tumor Type, n (%) | |
| Renal Cell Carcinoma | 10 (41.7%) |
| Hepatocellular Carcinoma | 8 (33.3%) |
| Colorectal Cancer | 4 (16.7%) |
| Other | 2 (8.3%) |
| Prior Lines of Therapy (median, range) | 3 (2-6) |
Safety and Tolerability
Sollengepras was generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. No dose-limiting toxicities (DLTs) were observed at the 50 mg and 100 mg dose levels. One DLT (Grade 3 fatigue) was observed at the 200 mg dose level, and two DLTs (Grade 4 neutropenia and Grade 3 ALT elevation) were observed at the 400 mg dose level, establishing 200 mg once daily as the Maximum Tolerated Dose (MTD).
| Adverse Event | 50 mg (n=6) | 100 mg (n=6) | 200 mg (n=9) | 400 mg (n=3) | Overall (N=24) |
| Any Grade, n (%) | |||||
| Fatigue | 2 (33.3%) | 3 (50.0%) | 5 (55.6%) | 2 (66.7%) | 12 (50.0%) |
| Nausea | 1 (16.7%) | 2 (33.3%) | 4 (44.4%) | 1 (33.3%) | 8 (33.3%) |
| Anemia | 1 (16.7%) | 1 (16.7%) | 3 (33.3%) | 2 (66.7%) | 7 (29.2%) |
| ALT Elevation | 0 (0%) | 1 (16.7%) | 2 (22.2%) | 1 (33.3%) | 4 (16.7%) |
| Grade ≥3, n (%) | |||||
| Fatigue | 0 (0%) | 0 (0%) | 1 (11.1%) | 0 (0%) | 1 (4.2%) |
| Neutropenia | 0 (0%) | 0 (0%) | 0 (0%) | 1 (33.3%) | 1 (4.2%) |
| ALT Elevation | 0 (0%) | 0 (0%) | 0 (0%) | 1 (33.3%) | 1 (4.2%) |
Pharmacokinetics
Sollengepras exhibited dose-proportional pharmacokinetics across the dose ranges evaluated. The plasma concentration of Sollengepras increased with ascending dose levels. The median time to maximum plasma concentration (Tmax) was approximately 2 hours post-dose.
| Dose Cohort | Cmax (ng/mL) (Mean ± SD) | AUC0-24h (ng·h/mL) (Mean ± SD) | T½ (hours) (Mean ± SD) |
| 50 mg | 112 ± 28 | 980 ± 210 | 14.5 ± 3.1 |
| 100 mg | 235 ± 55 | 2150 ± 480 | 15.1 ± 3.5 |
| 200 mg | 480 ± 110 | 4500 ± 990 | 14.8 ± 3.3 |
Preliminary Anti-Tumor Activity
Preliminary evidence of anti-tumor activity was observed, particularly in patients with renal cell and hepatocellular carcinomas. The best overall response per RECIST v1.1 criteria is presented below.
| Response | 50 mg (n=6) | 100 mg (n=6) | 200 mg (n=9) | Overall (N=21 evaluable) |
| Partial Response (PR), n (%) | 0 (0%) | 1 (16.7%) | 2 (22.2%) | 3 (14.3%) |
| Stable Disease (SD), n (%) | 2 (33.3%) | 3 (50.0%) | 5 (55.6%) | 10 (47.6%) |
| Progressive Disease (PD), n (%) | 4 (66.7%) | 2 (33.3%) | 2 (22.2%) | 8 (38.1%) |
| Disease Control Rate (PR+SD), % | 33.3% | 66.7% | 77.8% | 61.9% |
Experimental Protocols
Protocol: In Vitro Heme Efflux Assay
-
Cell Culture: Human renal cell carcinoma cells (A-498) with confirmed high FLVCR1 expression were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Heme Loading: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a serum-free medium containing 50 µM hemin (B1673052) for 4 hours to load the cells with heme.
-
Sollengepras Treatment: After loading, cells were washed twice with PBS and incubated with varying concentrations of Sollengepras (0.1 nM to 10 µM) for 6 hours.
-
Heme Efflux Measurement: The concentration of heme in the extracellular medium was quantified using a colorimetric Heme Assay Kit (Abcam, ab272535), measuring absorbance at 405 nm.
-
Data Analysis: The percentage of heme efflux inhibition was calculated relative to vehicle-treated control cells. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Protocol: Lipid Peroxidation Assay (C11-BODIPY)
-
Cell Culture and Treatment: Hepatocellular carcinoma cells (Hep G2) were seeded on glass-bottom dishes. After 24 hours, cells were treated with Sollengepras (at its IC50 concentration) or vehicle control for 48 hours.
-
Probe Staining: Cells were co-incubated with 5 µM C11-BODIPY 581/591 (Thermo Fisher, D3861) and Hoechst 33342 for 30 minutes at 37°C.
-
Microscopy: Live-cell imaging was performed using a confocal microscope. The C11-BODIPY probe emits red fluorescence in its native state and shifts to green fluorescence upon oxidation by lipid hydroperoxides.
-
Image Analysis: The ratio of green to red fluorescence intensity was quantified using ImageJ software to determine the extent of lipid peroxidation. An increase in the green/red ratio indicates higher levels of lipid peroxidation, a hallmark of ferroptosis.
Visualizations
Caption: Sollengepras inhibits FLVCR1, causing heme accumulation and ferroptosis.
The Non-Dopaminergic Approach: A Technical Guide to CVN-424's Effects on Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN-424, also known as Solangepras, represents a novel, first-in-class therapeutic agent for Parkinson's disease that operates via a non-dopaminergic mechanism. It is a potent and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6). This receptor is highly expressed in the medium spiny neurons (MSNs) of the striatopallidal, or indirect, pathway of the basal ganglia, a key circuit in the regulation of movement that becomes hyperactive in Parkinson's disease. By modulating this pathway, this compound aims to improve motor function with a reduced risk of the dopaminergic side effects associated with current standard-of-care treatments. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the mechanism of action and therapeutic potential of this compound, with a focus on its effects on dopaminergic pathways.
Introduction: The GPR6 Target in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease, leading to a dopamine (B1211576) deficit in the striatum.[1] This deficit disrupts the balance between the direct and indirect pathways of the basal ganglia, resulting in the characteristic motor symptoms of the disease.[2] While current treatments primarily focus on restoring dopamine levels, they are often associated with debilitating side effects such as dyskinesia and "off" periods.[3]
GPR6 is an orphan GPCR that is highly and selectively expressed in the dopamine D2 receptor-expressing MSNs of the indirect pathway.[1][4] It exhibits high constitutive activity, leading to the continuous production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of the indirect pathway.[5][6] In Parkinson's disease, the hyperactivity of this pathway contributes to the suppression of movement.[2] this compound, as a GPR6 inverse agonist, is designed to reduce this constitutive activity, thereby decreasing the overactivity of the indirect pathway and restoring a more balanced motor control.[1]
Mechanism of Action: Modulating the Indirect Pathway
This compound's mechanism of action is centered on its inverse agonism at the GPR6 receptor. This action decreases intracellular cAMP levels in the D2-expressing MSNs of the indirect pathway.[7] This reduction in cAMP counteracts the hyperactivity of this pathway, which is a key pathological feature of Parkinson's disease.[2] By selectively targeting the indirect pathway, this compound offers the potential for motor symptom improvement without directly stimulating dopamine receptors, thereby potentially avoiding the motor complications and other side effects associated with long-term dopaminergic therapies.[8]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki (GPR6) | 9.4 nM | Human | Radioligand Binding Assay | [9] |
| EC50 (GPR6) | 38 nM | Human | cAMP Inverse Agonist Assay | [9] |
| Selectivity (vs. GPR3) | 265-fold | Human | cAMP Inverse Agonist Assay | [9] |
| Selectivity (vs. GPR12) | 68-fold | Human | cAMP Inverse Agonist Assay | [9] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Endpoint | This compound Dose | Result | Reference |
| Haloperidol-Induced Catalepsy (Rat) | Reversal of Catalepsy | Dose-dependent | Significant reversal | [10] |
| 6-OHDA Lesion (Rat) | Restoration of Mobility | Not specified | Significant restoration | [10] |
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers (NCT03657030)
| Parameter | Dosing Regimen | Result | Reference |
| Safety and Tolerability | Single doses (1-225 mg) and multiple daily doses (25, 75, 150 mg for 7 days) | Generally well-tolerated; no serious adverse events | [11] |
| Pharmacokinetics | Single and multiple doses | Peak plasma concentrations within 2 hours; half-life of 30-41 hours | [11] |
Table 4: Phase 2 Clinical Trial Data in Parkinson's Disease Patients (NCT04191577)
| Endpoint | This compound Dose | Placebo-Adjusted Change | p-value | Reference |
| Change in Daily "OFF" Time | 50 mg | -0.8 hours | Not significant | [12] |
| Change in Daily "OFF" Time | 150 mg | -1.3 hours | 0.02 | [3][12] |
Table 5: Phase 2 Clinical Trial Adverse Events (Occurring in >5% of any group)
| Adverse Event | Placebo (n=47) | This compound 50 mg (n=47) | This compound 150 mg (n=47) | Reference |
| Headache | 2% | 2% | 9% | [12] |
| Nausea | 2% | 4% | 6% | [12] |
Detailed Experimental Protocols
In Vitro Assays
This assay determines the binding affinity of this compound to the GPR6 receptor.
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human GPR6 receptor.[13]
-
Radioligand: A specific radiolabeled ligand for GPR6 is used.
-
Procedure:
-
A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor-containing membranes.[14]
-
The mixture is incubated to allow binding to reach equilibrium.[14]
-
Bound radioligand is separated from unbound radioligand via filtration.[13]
-
The amount of radioactivity on the filters is quantified using a scintillation counter.[13]
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
This assay measures the ability of this compound to inhibit the constitutive production of cAMP by GPR6.
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human GPR6 receptor is used.[8]
-
Assay Principle: The assay utilizes a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) technology. A europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used.[15]
-
Procedure:
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of cAMP production (EC50) is determined by fitting the data to a four-parameter logistic equation.[15]
In Vivo Preclinical Models
This model assesses the potential of a compound to alleviate parkinsonian-like motor rigidity.
-
Induction of Catalepsy: The dopamine D2 receptor antagonist haloperidol (B65202) is administered to rats (typically 1-2 mg/kg, intraperitoneally) to induce a cataleptic state, characterized by an inability to correct an externally imposed posture.[2][16]
-
Assessment of Catalepsy (Bar Test):
-
This compound Administration: this compound is administered orally at various doses prior to the haloperidol injection to evaluate its ability to reverse the cataleptic behavior.[10]
-
Endpoint: A significant reduction in the latency to descend from the bar in this compound-treated animals compared to vehicle-treated controls indicates efficacy.
This is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Lesion Induction:
-
The neurotoxin 6-OHDA is stereotaxically injected into a key structure of the dopaminergic system, such as the medial forebrain bundle (MFB) or the striatum.[18][19] This leads to the progressive degeneration of dopaminergic neurons in the substantia nigra.
-
A solution of 6-OHDA (e.g., 2-4 mg/mL in saline with an antioxidant like ascorbic acid) is prepared fresh and protected from light.[18][19]
-
The solution is slowly infused into the target brain region of an anesthetized rat.[18][19]
-
-
Behavioral Assessment:
-
Drug-Induced Rotational Behavior: Following the lesion, the administration of a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) induces rotational behavior, the direction and magnitude of which indicate the extent of the lesion.[18][20]
-
Spontaneous Motor Activity: Various tests can be used to assess deficits in spontaneous movement, such as the cylinder test (assessing forelimb use asymmetry) or open-field tests (measuring locomotor activity).
-
-
This compound Treatment: this compound is administered to the lesioned animals, and its effect on the behavioral deficits is evaluated.
-
Endpoint: A significant improvement in motor function (e.g., reduced rotational behavior, increased locomotor activity, or improved forelimb use) in this compound-treated animals compared to vehicle-treated controls demonstrates therapeutic potential.
Clinical Development and Future Directions
The preclinical findings for this compound were supported by a Phase 1 study in healthy volunteers, which demonstrated a favorable safety and pharmacokinetic profile.[11] The subsequent Phase 2 clinical trial in Parkinson's disease patients with motor fluctuations provided evidence of clinical efficacy, with the 150 mg dose showing a statistically significant reduction in daily "OFF" time.[3][12] The treatment was generally well-tolerated, with a low incidence of dopaminergic-like side effects.[12]
Based on these promising results, this compound is advancing to late-stage clinical development.[3][21] Future studies will likely aim to confirm these findings in a larger patient population and further explore the long-term safety and efficacy of this novel non-dopaminergic therapy. The development of this compound highlights the potential of targeting the GPR6 receptor as a new therapeutic strategy for improving motor symptoms in Parkinson's disease.
Conclusion
This compound is a selective GPR6 inverse agonist that represents a significant advancement in the pursuit of non-dopaminergic therapies for Parkinson's disease. Its unique mechanism of action, focused on modulating the hyperactivity of the indirect pathway, has been validated through a robust preclinical data package and has shown promising efficacy in early clinical trials. The data presented in this technical guide underscore the potential of this compound to provide meaningful clinical benefits to patients with Parkinson's disease, potentially with an improved side-effect profile compared to existing dopaminergic treatments. Further clinical investigation is warranted to fully elucidate the therapeutic role of this first-in-class molecule.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CVN424 [cerevance.com]
- 4. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. conductscience.com [conductscience.com]
- 20. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Pharmacodynamics of GPR6 Inverse Agonists
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacodynamics of inverse agonists targeting the G protein-coupled receptor 6 (GPR6). It covers the receptor's signaling pathways, the mechanism of action of inverse agonists, quantitative data on key compounds, and detailed experimental protocols for their characterization.
Introduction to GPR6
G protein-coupled receptor 6 (GPR6) is an orphan receptor, meaning its endogenous ligand has not been definitively identified[1]. It is a Class A GPCR belonging to the MECA (Melanocortin/Endothelial differentiation/Cannabinoid/Adenosine) cluster[2]. A key feature of GPR6 is its high level of constitutive activity, primarily signaling through the Gαs protein to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels[2][][4]. GPR6 can also signal through a G-protein-independent pathway involving β-arrestin recruitment[2][5].
The expression of GPR6 is highly restricted, with the most abundant levels found in the medium spiny neurons (MSNs) of the striatum that express the dopamine (B1211576) D2 receptor[6][7]. These MSNs form the striatopallidal, or "indirect," pathway of the basal ganglia, a crucial circuit for motor control[8][9]. In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic input leads to hyperactivity of this indirect pathway[6][7]. By reducing the high basal activity of GPR6, inverse agonists can selectively modulate this circuit, offering a promising non-dopaminergic therapeutic strategy to improve motor symptoms[7][10].
GPR6 Signaling and Mechanism of Inverse Agonism
GPR6 constitutively activates two primary downstream signaling pathways. Inverse agonists bind to the receptor to stabilize it in an inactive conformation, thereby reducing the basal signaling activity associated with these pathways.
-
Gαs-cAMP Pathway : In its active state, GPR6 couples to the stimulatory G protein, Gαs. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate downstream effectors like Protein Kinase A (PKA). GPR6 inverse agonists inhibit this constitutive Gαs coupling, leading to a decrease in intracellular cAMP concentration[][7].
-
β-Arrestin Pathway : GPR6 also displays high constitutive activity in β-arrestin2 recruitment assays[2][5]. Some inverse agonists have been found to be "functionally selective," preferentially inhibiting β-arrestin2 recruitment over the cAMP pathway[][5][11][12].
Caption: GPR6 signaling pathways and the mechanism of inverse agonism.
Quantitative Pharmacodynamics of GPR6 Inverse Agonists
The pharmacodynamic properties of various GPR6 inverse agonists have been characterized using a range of in vitro assays. The data below summarizes the binding affinity and functional potency of representative compounds from different chemical classes.
Table 1: Pyrazine & Pyridopyrazine Derivatives
| Compound | Assay Type | Species | Potency (EC₅₀/IC₅₀) | Affinity (Kᵢ) | Source |
|---|---|---|---|---|---|
| CVN424 | cAMP TR-FRET | Human | 16 nM | - | [13] |
| CVN424 | Radioligand Binding | Human | - | 9.4 nM | [13] |
| Compound 1 | cAMP TR-FRET | Human | 43 µM | - | [6] |
| Compound 3e | cAMP TR-FRET | Human | 0.019 µM | - | [10] |
| Compound 6h | cAMP TR-FRET | Human | 0.003 µM | - |[10] |
Table 2: Cannabinoid and Endocannabinoid-like Compounds
| Compound | Assay Type | Species | Potency (EC₅₀/IC₅₀) | Notes | Source |
|---|---|---|---|---|---|
| SR144528 | β-arrestin2 Recruitment | Human | 0.62 µM | Prototypical CB2 antagonist | [11] |
| SR141716A | β-arrestin2 Recruitment | Human | 2.77 µM | Prototypical CB1 antagonist | [11] |
| N-arachidonoyl dopamine | β-arrestin2 Recruitment | Human | Micromolar range | Endogenous compound, functionally selective | [12] |
| N-oleoyl dopamine (OLDA) | β-arrestin2 Recruitment | Human | Micromolar range | Endogenous compound, functionally selective | [12] |
| Cannabidiol (CBD) | β-arrestin2 Recruitment | Human | Significant inhibition at 1-10 µM | Functionally selective | [11][14] |
| Cannabidivarin (CBDV) | β-arrestin2 Recruitment | Human | Significant inhibition at 1-10 µM | Functionally selective |[11][14] |
Key Experimental Protocols
Characterizing the pharmacodynamics of GPR6 inverse agonists involves a suite of in vitro and in vivo assays to determine binding affinity, functional potency, and physiological effects.
In Vitro Assays
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor[15][16]. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation : Cell membranes are prepared from a stable cell line (e.g., CHO-K1) engineered to express high levels of human GPR6[10][13].
-
Assay Components :
-
Radioligand : A tritiated, high-affinity GPR6 inverse agonist, such as [³H]-RL-338 or [³H]-RL-983, is used at a fixed concentration near its dissociation constant (Kd)[7][13].
-
Test Compound : The unlabeled inverse agonist is serially diluted across a wide concentration range (e.g., 5-log units)[15].
-
Non-Specific Binding Control : A high concentration of a known, non-radioactive GPR6 ligand is used to determine the amount of non-specific binding.
-
-
Incubation : The cell membranes, radioligand, and test compound (or control) are incubated together in an appropriate buffer until binding equilibrium is reached[10][17].
-
Separation : The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound ligand.
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the ability of an inverse agonist to reduce the constitutive, Gαs-mediated production of cAMP in whole cells[10][18]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, sensitive detection method.
Detailed Methodology:
-
Cell Culture : A stable cell line expressing human GPR6 (e.g., CHO-K1 or HEK293) is cultured in multi-well plates (e.g., 384-well)[4][10].
-
Compound Addition : Cells are treated with serial dilutions of the test inverse agonist. A vehicle control is used to establish the basal (constitutive) cAMP level.
-
Incubation : The cells are incubated with the compound for a defined period to allow for the modulation of adenylyl cyclase activity.
-
Cell Lysis and Detection : A lysis buffer containing the TR-FRET detection reagents is added directly to the wells. The assay is based on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody[19][20].
-
Reagent 1 : Anti-cAMP antibody conjugated to a FRET acceptor (e.g., d2).
-
Reagent 2 : cAMP analog labeled with a FRET donor (e.g., Europium cryptate).
-
-
Signal Reading : After a final incubation period, the plate is read on a TR-FRET-compatible reader. When cellular cAMP is low (due to inverse agonist activity), the labeled antibody and tracer are in close proximity, generating a high FRET signal. High cellular cAMP levels displace the tracer, resulting in a low FRET signal.
-
Data Analysis : The FRET signal is converted to cAMP concentration using a standard curve. The data are then plotted as cAMP concentration or % of basal activity versus the log concentration of the inverse agonist to determine the IC₅₀ value.
Caption: Workflow for a whole-cell TR-FRET cAMP accumulation assay.
In Vivo Models
In vivo models are essential for validating the therapeutic concept that inhibiting GPR6 can alleviate motor deficits associated with Parkinson's disease.
This model assesses a compound's ability to counteract the motor rigidity (catalepsy) induced by a dopamine D2 receptor antagonist, which mimics the hyperactivity of the indirect pathway.
Detailed Methodology:
-
Induction of Catalepsy : Animals are administered haloperidol, a potent D2 antagonist, which activates the indirect pathway MSNs and causes a cataleptic state[10].
-
Compound Administration : The GPR6 inverse agonist (e.g., CVN424) is administered either before or after haloperidol, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses[8][10]. A vehicle group serves as the control.
-
Catalepsy Measurement : At specific time points post-dosing, catalepsy is assessed using methods like the bar test. The animal's forepaws are placed on a raised horizontal bar, and the latency to step down with both paws is measured. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis : The descent latencies for the compound-treated groups are compared to the vehicle-treated group. A dose-dependent reversal of haloperidol-induced catalepsy indicates that the GPR6 inverse agonist effectively reduces the hyperactivity of the indirect pathway[8][10].
This is a widely used neurotoxin-based model that replicates the dopamine depletion seen in Parkinson's disease, resulting in significant motor impairment.
Detailed Methodology:
-
Lesion Creation : The neurotoxin 6-OHDA is stereotaxically injected into the substantia nigra or medial forebrain bundle of one (unilateral) or both (bilateral) brain hemispheres in rats[9][10]. This causes a progressive loss of dopaminergic neurons.
-
Behavioral Assessment : After a recovery and lesion-stabilization period, the motor deficits are assessed. In the bilateral lesion model, this is often measured as a reduction in spontaneous locomotor activity in an open field[9][10].
-
Compound Administration : The GPR6 inverse agonist is administered orally at various doses to the lesioned animals.
-
Efficacy Measurement : Following drug administration, locomotor activity (e.g., total distance traveled, rearing counts) is monitored over several hours using automated activity chambers[10].
-
Data Analysis : The activity of the compound-treated lesioned animals is compared to that of vehicle-treated lesioned animals and, ideally, to the pre-lesion activity levels of the same animals. A significant, dose-dependent restoration of mobility indicates therapeutic potential[6][10].
Caption: Logical workflow of GPR6 inverse agonist efficacy in a PD model.
References
- 1. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 2. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel inverse agonists for the orphan G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for CVN-424 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of CVN-424, a selective inverse agonist of the G-protein coupled receptor 6 (GPR6), in various animal models of Parkinson's disease. The following sections detail the dosage, experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models.
Table 1: this compound Efficacy in Mouse Models
| Model | Species | Route of Administration | Dose (mg/kg) | Key Findings | Plasma Concentration | Reference |
| Locomotor Activity | C57Bl/6J Mice | Oral (p.o.) | 0.1, 0.3, 1, 3 | Dose-dependently increased locomotor activity. | EC50: 12 ng/mL | [1] |
| Haloperidol-Induced Catalepsy | Mice | Oral (p.o.) | 0.1, 0.3, 1, 3 | Dose-dependently attenuated catalepsy. | EC50: 4.4 ng/mL | [1] |
| Receptor Occupancy | Mice | - | - | 50% brain receptor occupancy at a plasma concentration of 6.0 ng/mL. | 6.0 ng/mL | [2][3] |
Table 2: this compound Efficacy in Rat Models
| Model | Species | Route of Administration | Dose (mg/kg) | Key Findings | Plasma Concentration | Reference |
| 6-Hydroxydopamine (6-OHDA) Lesion | Rats | Oral (p.o.) | 5, 10 | Reversed motor deficits at 10 mg/kg, increasing locomotor activity by 164%. | - | [1] |
| Haloperidol-Induced Catalepsy | Rats | - | - | Reversed haloperidol-induced catalepsy. | - | [4] |
| Receptor Occupancy | Rats | - | - | 50% brain receptor occupancy at a plasma concentration of 7.4 ng/mL. | 7.4 ng/mL | [2][3] |
Signaling Pathway of this compound
This compound acts as an inverse agonist at the GPR6 receptor, which is highly expressed in the medium spiny neurons of the indirect pathway in the basal ganglia.[5][6] In Parkinson's disease, this pathway is overactive. By inhibiting the constitutive activity of GPR6, this compound reduces the overactivity of the indirect pathway, thereby helping to restore motor control.[7]
Experimental Protocols
The following are detailed protocols for key preclinical experiments involving this compound.
Haloperidol-Induced Catalepsy in Mice
This model assesses the potential of a compound to reverse drug-induced parkinsonian-like symptoms.
Experimental Workflow:
Protocol:
-
Animals: Male C57Bl/6J mice are used.[1] Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose (B11928114) in water.[1]
-
Administer this compound orally (p.o.) at doses of 0.1, 0.3, 1, and 3 mg/kg.[1] A vehicle control group receiving 0.5% methylcellulose should be included.
-
-
Induction of Catalepsy:
-
Thirty minutes after this compound or vehicle administration, administer haloperidol at a dose of 0.45 mg/kg intraperitoneally (i.p.).[1]
-
-
Assessment of Catalepsy:
-
Thirty minutes after haloperidol administration, assess catalepsy using the bar test.[1]
-
Gently place the forepaws of the mouse on a horizontal bar raised 3 cm from the surface.
-
Measure the time (in seconds) it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 120 seconds) should be set.
-
-
Pharmacokinetic Analysis:
-
At the end of the behavioral testing, collect terminal blood and brain samples for the analysis of this compound concentrations.[1]
-
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic the pathology of Parkinson's disease.
Experimental Workflow:
Protocol:
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.[8]
-
6-OHDA Lesion Surgery:
-
Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).[8]
-
Administer a norepinephrine (B1679862) reuptake inhibitor (e.g., imipramine, 20 mg/kg) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.[8]
-
Using a stereotaxic apparatus, unilaterally or bilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[8][9][10] A common dose is 10 µg of 6-OHDA in 4 µL of 0.1% ascorbic acid-saline solution, infused at a rate of 0.5 µL/min.[8]
-
-
Post-operative Care and Recovery:
-
Behavioral Assessment of Lesion:
-
Before drug administration, confirm the motor deficit using tests such as the stepping test or apomorphine-induced rotations.[8]
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (p.o.) at doses of 5 and 10 mg/kg.[1] A vehicle control group should be included.
-
-
Efficacy Assessment:
-
Measure locomotor activity in an open field arena for a defined period (e.g., 3 hours) after this compound administration.[1]
-
-
Histological Confirmation:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase to confirm the extent of dopaminergic neuron loss in the substantia nigra and striatum.[8]
-
Safety and Toxicology
Preclinical safety studies in rodents have indicated that this compound is well-tolerated.[7] A Phase 1 study in healthy human volunteers also demonstrated that single doses up to 225 mg and repeated daily doses of up to 150 mg were safe and well-tolerated.[11][12] Further detailed preclinical toxicology studies are typically conducted according to regulatory guidelines but are not extensively detailed in the public domain.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CVN424 [cerevance.com]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. jove.com [jove.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro GPR6 Inverse Agonist Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to identify and characterize inverse agonists of the G protein-coupled receptor 6 (GPR6). GPR6 is an orphan receptor with high constitutive activity, primarily coupling to the Gs protein to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This inherent activity makes it an attractive target for inverse agonists, which can reduce its basal signaling and have potential therapeutic applications in neurological disorders like Parkinson's disease.[3][4][5]
The following sections detail the principles and step-by-step protocols for the most common assays used to assess GPR6 inverse agonist activity: cAMP accumulation assays, β-arrestin recruitment assays, and GTPγS binding assays.
GPR6 Signaling Pathway
GPR6 is a constitutively active receptor that signals through both G protein-dependent and independent pathways. The primary pathway involves coupling to the Gs alpha subunit of the heterotrimeric G protein, which activates adenylyl cyclase to produce cAMP.[1][6] Additionally, GPR6 can constitutively recruit β-arrestin2, initiating a G protein-independent signaling cascade.[1][6][7] Inverse agonists for GPR6 function by stabilizing an inactive conformation of the receptor, thereby reducing the basal level of signaling through one or both of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to detect cell surface expression and constitutive activity of GPR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cvn-424 Administration Protocol in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cvn-424, also known as Solengepras, is a potent and selective inverse agonist of the orphan G-protein coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the medium spiny neurons of the striatum that form the indirect pathway, a key circuit in the basal ganglia that regulates motor control.[2][3] In pathological states such as Parkinson's disease, this pathway becomes overactive. By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby modulating the indirect pathway and offering a novel, non-dopaminergic therapeutic strategy for Parkinson's disease.[4][5][6] Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving motor function, highlighting its potential as a therapeutic agent.[7][2][3]
This document provides detailed application notes and protocols for the administration of this compound in rodent studies, based on published preclinical data. It is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action & Signaling Pathway
This compound selectively targets GPR6, a Gs-coupled receptor.[8] As an inverse agonist, this compound is thought to reduce basal Gs signaling, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This action functionally counteracts the effects of dopamine (B1211576) D2 receptor antagonists and is predicted to reduce the hyperactivity of the indirect pathway neurons observed in Parkinson's disease.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CVN424 [cerevance.com]
- 6. Solengepras | ALZFORUM [alzforum.org]
- 7. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Measuring Cvn-424 Efficacy in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cvn-424, also known as Solengepras, is a potent, selective, and orally bioavailable inverse agonist of the G protein-coupled receptor 6 (GPR6).[1][2] GPR6 is an orphan receptor highly expressed in the medium spiny neurons of the striatopallidal (indirect) pathway, a key motor control circuit that exhibits hyperactivity in Parkinson's disease (PD).[1][3][4] this compound represents a novel, non-dopaminergic therapeutic strategy for PD.[1] By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the inhibitory signaling of the indirect pathway.[5][6] This mechanism aims to restore motor function without directly targeting the dopamine (B1211576) system, potentially offering a better side-effect profile than current dopaminergic therapies.[7]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard preclinical rodent models of Parkinson's disease: the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.
Mechanism of Action: GPR6 Signaling Pathway
GPR6 is a constitutively active orphan receptor that couples to the Gs alpha subunit of the G protein complex. This constitutive activity leads to the continuous activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels in the medium spiny neurons of the indirect pathway contribute to the motor deficits observed in Parkinson's disease. This compound, as an inverse agonist, binds to GPR6 and stabilizes it in an inactive conformation, thereby reducing the basal level of Gs protein activation and subsequent cAMP production.
Caption: GPR6 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Reference |
| Ki | 9.4 nM | Human | [2] |
| EC50 | 38 nM | Human | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Model | Parameter | Value | Species | Reference |
| Locomotor Activity | Total Plasma EC50 | 12 ng/mL | Mouse | [2] |
| Haloperidol-Induced Catalepsy | Plasma EC50 for Catalepsy Reduction | 4.4 ng/mL | Rat | [2] |
| Receptor Occupancy | Brain RO50 Plasma Concentration | 6.0 ng/mL | Mouse | [1][5] |
| Brain RO50 Plasma Concentration | 7.4 ng/mL | Rat | [1][5] |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse the cataleptic state induced by the D2 receptor antagonist, haloperidol (B65202), which mimics the motor rigidity seen in Parkinson's disease.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Objective: To evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 10% DMSO, 0.5% methylcellulose)
-
Vehicle for haloperidol (e.g., saline with 2% Tween 80)
-
Catalepsy bar (horizontal metal or wooden bar, 1 cm diameter, raised 9-10 cm above a surface)
-
Stopwatches
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle, this compound at various doses, positive control).
-
This compound Administration: Administer this compound or vehicle orally (p.o.) at the desired doses. Preclinical studies have explored a range of doses.[8]
-
Haloperidol Administration: 30 to 60 minutes after this compound administration, inject all rats with haloperidol (1 mg/kg, intraperitoneally, i.p.).[8][9]
-
Catalepsy Assessment (Bar Test):
-
At specified time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.[10]
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 120 seconds) should be established. If the rat remains on the bar for the entire duration, record the maximum time.[10]
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Calculate the mean latency for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant reduction in catalepsy in the this compound treated groups compared to the vehicle group.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model involves the neurotoxin-induced degeneration of dopaminergic neurons in the nigrostriatal pathway, closely mimicking the pathology of Parkinson's disease.
Caption: Workflow for the 6-OHDA lesion model of Parkinson's disease.
Objective: To assess the ability of this compound to restore motor function in a rat model of Parkinson's disease with established dopaminergic neurodegeneration.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Apomorphine (B128758) (for lesion validation)
-
This compound and vehicle
-
Behavioral testing apparatus (e.g., cylinder, open field arena)
Procedure:
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02-0.2% ascorbic acid to prevent oxidation.[11] Keep the solution on ice and protected from light.
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum. The MFB lesion produces a more severe and rapid loss of dopaminergic neurons.[7][12][13]
-
Infuse the 6-OHDA solution slowly (e.g., 1 µL/minute).[11][13] Leave the needle in place for several minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Recovery: Allow the rats to recover for 2-3 weeks for the lesion to develop fully.
-
Lesion Validation:
-
Assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, i.p.).[13] A significant number of contralateral rotations confirms a successful lesion.
-
-
This compound Treatment:
-
Begin chronic administration of this compound or vehicle to the lesioned animals.
-
-
Behavioral Assessment:
-
Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and count the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for support during vertical exploration.[14]
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field arena. This compound has been shown to dose-dependently increase locomotor activity.[1]
-
Data Analysis:
-
For the cylinder test, calculate the percentage of contralateral forelimb use. An increase in the use of the impaired limb in this compound treated animals indicates a therapeutic effect.
-
For locomotor activity, compare the total distance traveled or other activity parameters between treatment groups.
-
At the end of the study, perfuse the animals and perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and fibers in the striatum to confirm the extent of the lesion.
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of this compound's efficacy in established rodent models of Parkinson's disease. The haloperidol-induced catalepsy model offers a rapid screening method for symptomatic relief of motor rigidity, while the 6-OHDA lesion model provides a more pathologically relevant assessment of the compound's ability to restore motor function in the context of dopaminergic neurodegeneration. Consistent and rigorous application of these methodologies will be crucial in further elucidating the therapeutic potential of this compound for the treatment of Parkinson's disease.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. academic.oup.com [academic.oup.com]
- 4. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes: Solengepras for Indirect Pathway Modulation in Parkinson's Disease Research
Introduction
Solengepras (also known as CVN424) is a first-in-class, orally administered, non-dopaminergic therapeutic candidate being investigated for the treatment of Parkinson's disease (PD).[1][2] Unlike conventional PD therapies that focus on dopamine (B1211576) replacement or mimicry, Solengepras employs a novel mechanism of action by selectively modulating the basal ganglia's indirect pathway.[2][3][4][5][6] It acts as an inhibitor of the G-protein coupled receptor 6 (GPR6), which is predominantly expressed in the dopamine D2 receptor-positive medium spiny neurons (MSNs) that constitute the origin of the indirect pathway.[1] By inhibiting the overactivity of this pathway, which acts as a "brake" on movement, Solengepras aims to restore the balance between the direct ("accelerator") and indirect pathways, thereby improving motor control and potentially alleviating both motor and non-motor symptoms of PD.[1][3][5] This targeted approach may reduce the side effects commonly associated with dopaminergic therapies, such as dyskinesia and motor fluctuations.[3][4][5]
Mechanism of Action: Targeting GPR6 in the Indirect Pathway
In a healthy brain, the direct and indirect pathways of the basal ganglia are in equilibrium, allowing for smooth, controlled movement. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance, with the indirect pathway becoming overactive, which contributes to motor deficits. Solengepras is designed to specifically address this overactivity.[5][7] By selectively inhibiting GPR6, a receptor located on the D2-expressing MSNs of the indirect pathway, Solengepras reduces the inhibitory signaling from this pathway, helping to rebalance (B12800153) circuit activity without directly altering dopamine levels.[1][3][4][8]
Caption: Solengepras inhibits GPR6 on D2 MSNs to modulate the indirect pathway.
Quantitative Data Summary
Clinical trial data for Solengepras has demonstrated its potential in treating motor symptoms of Parkinson's disease. The following tables summarize key quantitative findings from Phase 2 and the design of the ongoing Phase 3 trial.
Table 1: Key Efficacy Results from Phase 2 Adjunctive Therapy Trial (NCT04191577)
| Endpoint | Placebo | Solengepras (150 mg) | p-value | Citation |
| Change in Avg. Daily OFF Time | - | -1.3 hours vs. Placebo | 0.02 | [1][3][9] |
| Change in Avg. Daily OFF Time from Baseline | - | -1.6 hours | <0.0001 | [1][9] |
| OFF Time Reduction (in patients with ≥3h OFF at baseline) | - | -1.78 hours (34.7% reduction) | - | [10] |
| Change in Daily OFF Episodes | - | ~ -1 episode | - | [10] |
| Change in Duration of OFF Episodes | - | -26 minutes (average) | - | [10] |
| Unified Parkinson's Disease Rating Scale (UPDRS) Part II | - | Trend towards improvement | - | [1] |
| Epworth Sleepiness Scale (ESS) | - | Trend towards reduction | - | [1] |
Table 2: Pivotal Phase 3 'ARISE' Adjunctive Trial Design (NCT06553027)
| Parameter | Description | Citation |
| Trial Name | ARISE | [1][3][9] |
| Phase | 3 | [5][9] |
| Study Design | Randomized, double-blind, placebo-controlled | [3][5][9] |
| Patient Population | Parkinson's disease with motor fluctuations | [3][9] |
| Inclusion Criteria | Age ≥30, average of ≥3 hours of total OFF time per day | [3][5][11] |
| Enrollment | Approximately 330 patients | [3][5][9] |
| Treatment Arms | 1. Solengepras 75 mg (once daily)2. Solengepras 150 mg (once daily)3. Placebo | [3][9] |
| Duration | 12 weeks | [3][9] |
| Primary Endpoint | Change from baseline in total daily OFF time at Week 12 | [3][5][9][11] |
| Secondary Endpoints | Change in ON time without troublesome dyskinesia, MDS-UPDRS Part II, Epworth Sleepiness Scale, Cogstate cognitive battery, safety and tolerability | [5][9] |
| Expected Topline Data | First half of 2026 | [5][9] |
Experimental Protocols
The following protocols provide a framework for preclinical and clinical evaluation of Solengepras.
Protocol 1: Preclinical Evaluation of Solengepras in a Rodent Model of Parkinson's Disease
Objective: To assess the efficacy of Solengepras in reversing motor deficits in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Materials:
-
Solengepras (CVN424)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
6-hydroxydopamine (6-OHDA)
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic surgery apparatus
-
Cylindrical test apparatus for asymmetry testing
-
Rotarod apparatus
-
Standard animal housing and care facilities
Methodology:
-
Induction of Parkinsonism:
-
Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Allow animals to recover for 2-3 weeks post-surgery.
-
-
Behavioral Baseline Assessment:
-
Confirm successful lesioning by assessing rotational asymmetry induced by a dopamine agonist (e.g., apomorphine). Animals showing a consistent contralateral rotational bias are included in the study.
-
Establish baseline motor performance using the Cylinder Test (forelimb use asymmetry) and the Rotarod Test (motor coordination and balance).
-
-
Drug Administration:
-
Randomize animals into treatment groups (e.g., Vehicle, Solengepras 10 mg/kg, Solengepras 30 mg/kg).
-
Administer Solengepras or vehicle orally (p.o.) once daily for a period of 28 days.
-
-
Post-Treatment Behavioral Assessment:
-
Conduct behavioral testing (Cylinder Test, Rotarod Test) at regular intervals (e.g., weekly) throughout the 28-day treatment period.
-
Testing should be performed at a consistent time post-dosing (e.g., 1-2 hours) to assess peak drug effect.
-
-
Data Analysis:
-
For the Cylinder Test, calculate the percentage of contralateral forelimb use.
-
For the Rotarod Test, record the latency to fall from the rotating rod.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups over time.
-
-
Post-mortem Analysis (Optional):
-
At the end of the study, euthanize animals and perfuse brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic lesion and confirm the model's validity.
-
Protocol 2: Clinical Investigation of Solengepras (Adjunctive Therapy) - Based on ARISE Trial Design
Objective: To evaluate the efficacy, safety, and tolerability of Solengepras as an adjunctive therapy in individuals with Parkinson's disease experiencing motor fluctuations.
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Diagnosis of Parkinson's disease meeting UK Brain Bank and MDS Research Criteria.[9]
-
Age 30 years or older.[3]
-
Receiving a stable regimen of levodopa (B1675098) and other anti-Parkinsonian medications.
-
Experiencing an average of three or more hours of "OFF" time per day, as confirmed by patient diaries.[3][5][11]
-
-
Exclusion Criteria:
Methodology:
-
Screening Phase (Up to 4 weeks):
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history review, physical examination, and laboratory assessments.
-
Participants complete a 3-day motor diary to establish baseline "OFF" time.
-
-
Randomization and Treatment Phase (12 weeks):
-
Eligible participants are randomized in a 1:1:1 ratio to receive one of the following, once daily:
-
Solengepras 75 mg
-
Solengepras 150 mg
-
Matching Placebo
-
-
Participants and investigators remain blinded to the treatment allocation.
-
Participants continue their stable background anti-Parkinsonian medication regimen.
-
-
Efficacy and Safety Assessments:
-
Primary Endpoint: The change from baseline to Week 12 in the average total daily "OFF" time, recorded via patient motor diaries.[5][9][11]
-
Key Secondary Endpoints:
-
Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.
-
-
Data Analysis:
-
The primary efficacy analysis will compare the change in average daily "OFF" time for the Solengepras 150 mg group versus the placebo group.
-
Secondary endpoints will be analyzed to provide a comprehensive profile of the drug's effects.
-
Safety data will be summarized for all treatment groups.
-
Caption: Workflow for a randomized, placebo-controlled clinical trial of Solengepras.
References
- 1. CVN424 [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Cerevance Showcases Positive Phase 2 Results Demonstrating Significant Reduction in OFF Time with Solengepras as an Adjunctive Treatment in Parkinson’s Disease - BioSpace [biospace.com]
- 4. Cerevance [cerevance.com]
- 5. Cerevance [cerevance.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. neurologylive.com [neurologylive.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. ptproductsonline.com [ptproductsonline.com]
Protocol for Assessing Motor Improvement Effects of Cvn-424
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cvn-424, also known as solengepras, is a first-in-class, orally available, and brain-penetrant small molecule that acts as a selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][2][3] GPR6 is highly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway, a key brain circuit regulating movement.[1][4] In Parkinson's disease, this pathway becomes hyperactive.[5] By inhibiting the constitutive activity of GPR6, this compound aims to normalize this pathway and improve motor function.[3][4] These protocols provide detailed methodologies for assessing the efficacy of this compound in preclinical and clinical settings, focusing on motor improvement.
Mechanism of Action: GPR6 Signaling Pathway
GPR6 is an orphan receptor that exhibits high constitutive activity, meaning it signals without the need for a stimulating ligand.[5][6] It is coupled to the Gαs protein, and its basal activity leads to the continuous activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels in the medium spiny neurons of the indirect pathway contribute to the motor deficits seen in Parkinson's disease. This compound, as an inverse agonist, binds to GPR6 and reduces its basal signaling activity, thereby decreasing the production of cAMP.[4] This modulation of the indirect pathway is expected to restore motor control.
Caption: this compound acts as an inverse agonist on GPR6, inhibiting downstream cAMP signaling.
Quantitative Data from Clinical Studies
Clinical trials have provided quantitative evidence for the efficacy of this compound in improving motor symptoms in Parkinson's disease patients.
| Clinical Trial Phase | Dosage | Primary Outcome | Result | p-value |
| Phase 2 | 150 mg/day | Change in daily "OFF" time | 1.3-hour reduction vs. placebo | 0.02 |
Table 1: Summary of this compound Phase 2 Clinical Trial Results for Motor Improvement.[8]
Preclinical Experimental Protocols
A comprehensive preclinical assessment of this compound's effects on motor function involves the use of established rodent models of Parkinson's disease.
Caption: A typical experimental workflow for preclinical assessment of this compound.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.[6][9][10][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Sterile saline
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotactic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Stereotactic Injection:
-
Expose the skull and identify the bregma.
-
Drill a small hole at the desired coordinates for the medial forebrain bundle (MFB).
-
Slowly lower the Hamilton syringe containing 6-OHDA (e.g., 8 µg in 4 µL of sterile saline with 0.02% ascorbic acid) to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and soft food. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.
Haloperidol-Induced Catalepsy Test in Mice
This test assesses akinesia and bradykinesia, cardinal symptoms of Parkinson's disease, by inducing a cataleptic state with the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).[7][12][13]
Materials:
-
Male C57BL/6 mice
-
Haloperidol
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Catalepsy bar (horizontal metal bar, approximately 1 cm in diameter, elevated 5-9 cm above a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle orally. After a predetermined pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.).
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the elevated bar.
-
Data Collection: Start the stopwatch and measure the latency for the mouse to remove both forepaws from the bar and return to a normal posture on the surface. A cut-off time (e.g., 180 seconds) should be set.
Rotarod Test for Motor Coordination and Balance
The rotarod test is a standard method to evaluate motor coordination, balance, and motor learning in rodents.[4][5][14][15][16][17][18][19][20][21]
Materials:
-
Rotarod apparatus for mice or rats
-
Control software to set rotation speed and acceleration
Procedure:
-
Acclimation and Training:
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Train the animals on the rotarod for 2-3 consecutive days prior to testing. Training can consist of placing the animals on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for several trials per day.
-
-
Testing:
-
On the test day, place the animal on the rotarod lane.
-
Start the test with an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rotating rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is used as the primary measure of motor coordination.
Cylinder Test for Forelimb Asymmetry
The cylinder test is used to assess forelimb use asymmetry, which is a common motor deficit in unilateral lesion models of Parkinson's disease.[20]
Materials:
-
Transparent glass or plexiglass cylinder (diameter appropriate for the animal, e.g., 20 cm for rats)
-
Video camera for recording
Procedure:
-
Acclimation: Acclimate the animal to the testing room.
-
Testing:
-
Place the animal in the center of the cylinder.
-
Record the animal's behavior for 5 minutes.
-
-
Data Analysis (Blinded):
-
Review the video recordings and count the number of independent wall touches made with the left forepaw, the right forepaw, and both forepaws simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb touches.
-
Clinical Assessment Protocol
Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is the most widely used scale to assess the severity and progression of Parkinson's disease in clinical trials.[3][17][19] It is divided into several parts, with Part III being a clinician-scored motor examination.
Key Sections for Motor Assessment:
-
Part II: Motor Experiences of Daily Living: Patient-reported assessment of difficulties with speech, swallowing, dressing, hygiene, falling, and walking.
-
Part III: Motor Examination: Clinician-assessed evaluation of speech, facial expression, rigidity, finger taps, hand movements, tremor, postural stability, gait, and bradykinesia.
Scoring: Each item is rated on a 0-4 scale, where 0 represents normal and 4 represents severe impairment.[19] A higher score indicates greater disability. The total score for each part, as well as the total UPDRS score, can be used to track changes in motor function over the course of treatment with this compound. The Movement Disorder Society-sponsored revision of the UPDRS (MDS-UPDRS) is now commonly used and provides a more comprehensive assessment of non-motor symptoms as well.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. ssayurved.org [ssayurved.org]
- 3. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apomorphine-induced rotations [protocols.io]
- 10. Novel inverse agonists for the orphan G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 18. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug discovery and development for Parkinson’s disease: are preclinical models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. molbiolcell.org [molbiolcell.org]
Revolutionizing GPR6 Research: CVN424 as a Potent and Selective Tool Compound
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 6 (GPR6) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia motor loop. Its constitutive activity, leading to elevated cyclic AMP (cAMP) levels, has implicated it as a potential therapeutic target for neurological disorders, particularly Parkinson's disease. CVN424 is a potent, selective, and orally bioavailable inverse agonist of GPR6.[1][2] These characteristics make CVN424 an invaluable tool compound for elucidating the physiological and pathological roles of GPR6. This document provides detailed application notes and protocols for utilizing CVN424 in GPR6 research.
Mechanism of Action
CVN424 functions as an inverse agonist at the GPR6 receptor.[3] GPR6 exhibits high constitutive activity, meaning it signals without the need for an endogenous ligand, leading to the continuous activation of Gs protein and subsequent production of cAMP.[4][5][6] CVN424 binds to GPR6 and stabilizes it in an inactive conformation, thereby reducing the basal level of Gs-mediated signaling and lowering intracellular cAMP levels.[3][5] This targeted modulation of the GPR6 signaling pathway allows for the precise investigation of its downstream effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for CVN424, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of CVN424
| Parameter | Species | GPR6 | GPR3 | GPR12 | Selectivity (GPR3/GPR6) | Selectivity (GPR12/GPR6) | Reference |
| Ki (nM) | Human | 9.4 | - | - | - | - | [1] |
| Rat | 18.8 | - | - | - | - | ||
| Mouse | 14.8 | - | - | - | - | ||
| EC50 (nM) | Human | 38 | 10070 | 2560 | 265-fold | 68-fold | [1] |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of CVN424
| Parameter | Species | Value | Route of Administration | Reference |
| Brain RO50 (Plasma Concentration) | Mouse | 6.0 ng/mL | Oral | [7] |
| Rat | 7.4 ng/mL | Oral | [7] | |
| Terminal Half-life (t1/2) | Rat | 1.12 h | Intravenous | [8] |
| Bioavailability (F) | Rat | 50% | Oral | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the GPR6 signaling pathway and experimental workflows using CVN424 are provided below to facilitate understanding.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are based on methodologies reported in the literature and should be optimized for specific laboratory conditions.
In Vitro Assays
1. GPR6 cAMP Functional Assay (TR-FRET)
This assay measures the ability of CVN424 to inhibit the constitutive activity of GPR6 by quantifying intracellular cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell Line: CHO-K1 cells stably expressing human GPR6.[8]
-
Reagents:
-
LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent.
-
CVN424 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).[9]
-
-
Protocol:
-
Cell Plating: Seed GPR6-expressing CHO-K1 cells in a 384-well white opaque plate at a predetermined optimal density and incubate overnight.[10][9]
-
Compound Preparation: Prepare a serial dilution of CVN424 in stimulation buffer to achieve the desired final concentrations.
-
Cell Stimulation: Remove the culture medium and add the CVN424 dilutions to the cells. Incubate for 30 minutes at room temperature.[9]
-
Lysis and Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the kit to lyse the cells and initiate the detection reaction.[9]
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the 665/615 nm ratio and plot the results against the CVN424 concentration. Determine the EC50 value using a four-parameter logistic equation.[9]
-
2. GPR6 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of CVN424 to the GPR6 receptor by measuring the displacement of a specific radioligand.
-
Radioligand: [3H]-RL-338 (a potent GPR6 inverse agonist).[8]
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing human GPR6.
-
Reagents:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., a high concentration of an unlabeled GPR6 ligand).
-
CVN424 stock solution.
-
Scintillation cocktail.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, combine the GPR6-containing cell membranes, [3H]-RL-338 (at a concentration near its Kd), and varying concentrations of CVN424.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the CVN424 concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.[10]
-
In Vivo Models
1. Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of CVN424 to reverse the motor deficits induced by the D2 receptor antagonist haloperidol (B65202), providing an indication of its anti-Parkinsonian-like activity.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).[12][13]
-
Reagents:
-
Haloperidol solution (e.g., 1 mg/kg in saline with 2% Tween 80).[13]
-
CVN424 formulated for oral or subcutaneous administration.
-
-
Protocol:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration: Administer CVN424 or vehicle at the desired dose and route. After a predetermined time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.).[8][13]
-
Catalepsy Assessment (Bar Test): At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar (e.g., 1 cm diameter, 10 cm high).[12][14]
-
Measurement: Measure the latency for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 120 or 180 seconds) is typically used.[12][15]
-
Data Analysis: Compare the descent latencies between the CVN424-treated and vehicle-treated groups to determine the reversal of catalepsy.
-
Conclusion
CVN424 is a highly valuable pharmacological tool for investigating the role of GPR6 in health and disease. Its potency, selectivity, and well-characterized mechanism of action enable researchers to confidently probe the GPR6 signaling pathway and its physiological consequences. The detailed protocols provided herein offer a starting point for the successful implementation of CVN424 in a variety of experimental paradigms, which will undoubtedly contribute to a deeper understanding of GPR6 biology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neurology.org [neurology.org]
- 4. Methods to detect cell surface expression and constitutive activity of GPR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Cvn-424 (Solengepras) in Combination with Levodopa for Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra.[1] The resulting dopamine (B1211576) deficiency in the striatum disrupts the balance between the direct and indirect motor control pathways, leading to cardinal motor symptoms such as bradykinesia, rigidity, and tremor.[1] Levodopa (B1675098) (L-DOPA), a dopamine precursor, remains the most effective treatment for these symptoms.[1] However, long-term levodopa therapy is often complicated by the development of motor fluctuations ("ON-OFF" periods) and troublesome dyskinesia.[1][2]
Cvn-424 (solengepras) is a first-in-class, orally active, and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[3][4] GPR6 is highly expressed in the striatum, specifically on dopamine D2 receptor-expressing medium spiny neurons that constitute the indirect pathway.[5][6][7] In PD, the loss of dopamine leads to hyperactivity of this indirect "brake" pathway.[8] By selectively inhibiting the constitutive activity of GPR6, this compound aims to reduce the overactivity of the indirect pathway, thereby improving motor function through a non-dopaminergic mechanism.[5][7]
This document outlines the experimental design and protocols for evaluating this compound as an adjunctive therapy to levodopa, a combination that promises to enhance motor control while potentially mitigating the side effects associated with long-term levodopa use.[2][9]
2.0 Mechanism of Action and Rationale for Combination Therapy
The basal ganglia regulate movement through a balance of two main circuits originating in the striatum: the direct pathway ("accelerator") which facilitates movement, and the indirect pathway ("brake") which inhibits movement.[7]
-
Parkinson's Disease State: Dopamine depletion leads to hypoactivity of the direct pathway and hyperactivity of the indirect pathway, resulting in a net increase in inhibitory output from the basal ganglia and impaired movement.[1]
-
Levodopa Action: Levodopa is converted to dopamine, stimulating both D1 and D2 receptors, which helps to restore the activity of both pathways. However, non-physiological, pulsatile stimulation can lead to complications like dyskinesia.[1]
-
This compound Action: As a GPR6 inverse agonist, this compound selectively reduces the hyperactivity of the D2-receptor-expressing indirect pathway without directly affecting the D1-receptor-mediated direct pathway.[6][7]
-
Combination Rationale: Combining levodopa with this compound offers a dual-mechanism approach. Levodopa provides broad dopaminergic stimulation, while this compound provides targeted modulation to "release the brake" on movement.[8] This may allow for a reduction in the required levodopa dose, potentially decreasing the risk of levodopa-induced dyskinesia and providing more stable motor control.[9][10]
Signaling Pathway Diagram
Caption: this compound and Levodopa complementary mechanisms in Parkinson's disease.
3.0 Preclinical Experimental Design
The goal of preclinical studies is to assess the synergistic efficacy and safety profile of the this compound and levodopa combination in established animal models of Parkinson's disease.[6]
3.1 Recommended Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
This model is widely used as it mimics the dopaminergic neurodegeneration seen in PD.[11][12] A unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes progressive loss of dopamine neurons on one side of the brain.[12]
3.2 Experimental Protocol: 6-OHDA Model Efficacy Study
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle. Allow for a 2-3 week recovery and lesion stabilization period.
-
Lesion Confirmation: Administer apomorphine (B128758) (a dopamine agonist) and measure contralateral rotations. A robust rotational response (e.g., >7 full body turns/min) confirms a successful lesion.
-
Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle (for this compound) + Vehicle (for Levodopa/benserazide)
-
Group 2: Vehicle + Levodopa/benserazide (e.g., 6 mg/kg / 15 mg/kg, i.p.)
-
Group 3: this compound (e.g., 10 mg/kg, p.o.) + Vehicle
-
Group 4: this compound (10 mg/kg, p.o.) + Levodopa/benserazide (6 mg/kg / 15 mg/kg, i.p.)
-
-
Dosing Paradigm: Administer treatments daily for a period of 21-28 days. This compound is given orally 60 minutes before the intraperitoneal injection of Levodopa.
-
Primary Efficacy Endpoint - Rotational Behavior:
-
On select treatment days (e.g., Day 1, 7, 14, 21), place animals in automated rotometer bowls immediately after levodopa injection.
-
Record contralateral rotations for 90-120 minutes. The primary outcome is the reduction in net contralateral rotations, indicating a therapeutic effect.
-
-
Secondary Efficacy Endpoint - Forelimb Use (Cylinder Test):
-
Assess asymmetric forelimb use, a measure of motor deficit.
-
Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to lesion) or unimpaired (ipsilateral) forelimb to touch the wall for support during vertical exploration.
-
Calculate the percentage of impaired limb use. An increase in impaired limb use signifies therapeutic improvement.
-
-
Dyskinesia Assessment (Abnormal Involuntary Movements - AIMs):
-
During the rotational behavior assessment, a trained observer, blind to the treatment groups, should score the severity of axial, limb, and orolingual AIMs. This is critical for evaluating if this compound can reduce levodopa-induced dyskinesia.
-
-
Post-mortem Analysis: At the end of the study, perfuse the animals and collect brain tissue. Use tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of the dopaminergic lesion in the substantia nigra and striatum.
Preclinical Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. Solengepras | ALZFORUM [alzforum.org]
- 7. CVN424 [cerevance.com]
- 8. m.youtube.com [m.youtube.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 12. mdpi.com [mdpi.com]
Quantifying Brain Penetration of CVN-424 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN-424, also known as solengepras, is a selective inverse agonist of the G-protein coupled receptor 6 (GPR6) that is orally active and brain-penetrant.[1][2] It is under investigation as a non-dopaminergic therapy for Parkinson's disease.[3][4] The therapeutic efficacy of this compound is linked to its ability to modulate the indirect striatopallidal pathway in the brain, which is overactive in Parkinson's disease.[3][5] GPR6 is highly expressed in the medium spiny neurons of this pathway.[1][4] As an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby decreasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and mitigating the pathological hyperactivity of the indirect pathway.[6][7]
Accurately quantifying the concentration of this compound in the brain is crucial for establishing a clear relationship between drug exposure at the target site and the observed pharmacological effects. This document provides detailed application notes and protocols for quantifying the in vivo brain penetration of this compound, focusing on receptor occupancy studies and LC-MS/MS-based quantification in brain tissue.
Data Presentation
The following tables summarize the quantitative data regarding the in vivo brain penetration and receptor occupancy of this compound in preclinical models.
Table 1: In Vivo GPR6 Receptor Occupancy of this compound
| Species | Plasma Concentration for 50% Brain Receptor Occupancy (RO50) | Reference |
| Mouse | 6.0 ng/mL | [1] |
| Rat | 7.4 ng/mL | [1] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Ki | 9.4 nM | [2] |
| EC50 | 38 nM | [2] |
Signaling Pathway and Experimental Workflow
GPR6 Signaling in the Indirect Pathway
This compound acts on GPR6, which is predominantly expressed on dopamine (B1211576) D2 receptor-expressing medium spiny neurons in the striatum, a key component of the indirect pathway that inhibits movement.[3][8] In Parkinson's disease, the loss of dopamine leads to overactivity of this pathway.[5] GPR6 is constitutively active, leading to the production of cAMP.[2] By acting as an inverse agonist, this compound inhibits this basal activity, reducing cAMP levels and thereby dampening the excessive inhibitory signaling of the indirect pathway.[6]
Caption: GPR6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Brain Penetration Analysis
The quantification of this compound in the brain typically involves a series of steps from animal dosing to bioanalytical quantification. The following workflow outlines the key stages for determining the brain-to-plasma concentration ratio (Kp) and receptor occupancy.
Caption: Workflow for in vivo brain penetration and receptor occupancy studies.
Experimental Protocols
Protocol for In Vivo Brain Penetration Study and Tissue Collection
Objective: To determine the concentration of this compound in plasma and brain tissue at various time points after administration in a rodent model (e.g., mouse or rat).
Materials:
-
This compound
-
Vehicle for dosing (e.g., as described in literature[2])
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Dosing apparatus (e.g., oral gavage needles, syringes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Tubes for blood collection (e.g., with anticoagulant)
-
Centrifuge
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Phosphate-buffered saline (PBS), ice-cold
-
Storage tubes
-
-80°C freezer
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least 3-5 days before the experiment.
-
Fast animals overnight with free access to water before dosing, if required by the study design.
-
Prepare the dosing formulation of this compound in the appropriate vehicle.
-
Administer this compound to the animals via the desired route (e.g., oral gavage). A typical preclinical dose might be in the range of 10-30 mg/kg.[9]
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals (n=3-5 per time point) via an approved method.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animal with ice-cold PBS through the left ventricle until the liver is clear to remove blood from the brain vasculature.
-
Carefully dissect the whole brain, rinse with ice-cold PBS, blot dry, and record the weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean, labeled tubes.
-
Brain Homogenate: Homogenize the brain tissue in a known volume of ice-cold PBS (e.g., a 1:3 or 1:4 weight-to-volume ratio) using a homogenizer.
-
-
Storage: Store all plasma and brain homogenate samples at -80°C until LC-MS/MS analysis.
Protocol for Quantification of this compound in Brain Homogenate by LC-MS/MS
Objective: To accurately measure the concentration of this compound in brain homogenate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain homogenate and plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To a 50 µL aliquot of brain homogenate or plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2-5 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of water and acetonitrile (both with 0.1% formic acid) on a C18 column.
-
Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both analytes.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank brain homogenate and processing as described above.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
The brain-to-plasma ratio (Kp) can be calculated as: Kp = (Concentration in brain homogenate) / (Concentration in plasma).
-
Protocol for Ex Vivo Receptor Occupancy Assay
Objective: To determine the percentage of GPR6 receptors occupied by this compound in the striatum at different plasma concentrations.
Materials:
-
Animals dosed with this compound at various doses or a single dose with different sacrifice time points.
-
A suitable radioligand for GPR6 (or a fluorescently labeled tracer).
-
Cryostat
-
Microscope slides
-
Incubation buffer
-
Wash buffer
-
Scintillation counter or phosphorimager
Procedure:
-
Animal Dosing and Tissue Collection:
-
Follow the dosing and tissue collection procedure as described in Protocol 1, ensuring a cohort of vehicle-treated control animals is included.
-
After extraction, immediately freeze the brains in isopentane (B150273) cooled with dry ice or liquid nitrogen. Store at -80°C.
-
-
Tissue Sectioning:
-
Using a cryostat, cut thin sections (e.g., 20 µm) of the striatum.
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Ex Vivo Binding Assay:
-
Bring the slides to room temperature.
-
Incubate the sections with a saturating concentration of the GPR6 radioligand in an appropriate buffer for a defined period (e.g., 60 minutes).
-
To determine non-specific binding, incubate a separate set of sections from vehicle-treated animals with the radioligand in the presence of a high concentration of a non-labeled GPR6 ligand.
-
-
Washing and Detection:
-
Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Dry the slides.
-
Quantify the bound radioactivity using a phosphorimager or by wiping the sections and counting in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding in the vehicle-treated group.
-
The receptor occupancy (%) in the this compound-treated animals is calculated as: % Occupancy = (1 - (Specific binding in treated group / Specific binding in vehicle group)) * 100
-
Correlate the % occupancy with the corresponding plasma concentrations of this compound determined by LC-MS/MS to establish a dose- or exposure-occupancy relationship.
-
References
- 1. Functional Connectome of the Striatal Medium Spiny Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein coupled receptor 6 deficiency alters striatal dopamine and cAMP concentrations and reduces dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal Mechanisms Underlying Movement, Reinforcement, and Punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 5. vjneurology.com [vjneurology.com]
- 6. benchchem.com [benchchem.com]
- 7. unmc.edu [unmc.edu]
- 8. Medium spiny neuron - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Cell-Based Assays to Screen for GPR6 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 6 (GPR6) is an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum. It exhibits high constitutive activity, primarily through the Gαs-protein coupled pathway, leading to elevated basal levels of cyclic adenosine (B11128) monophosphate (cAMP). GPR6 also signals through a G protein-independent β-arrestin pathway. Due to its role in modulating dopamine (B1211576) signaling, GPR6 has emerged as a promising therapeutic target for neurological disorders, most notably Parkinson's disease. The development of small molecule modulators, particularly inverse agonists, is a key area of research. This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize GPR6 modulators.
GPR6 Signaling Pathways
GPR6 constitutively activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. This tonic signaling can be modulated by inverse agonists, which reduce the basal cAMP levels. Additionally, GPR6 constitutively recruits β-arrestin, a key protein in GPCR desensitization and an initiator of distinct signaling cascades. Cell-based assays for GPR6 modulators are therefore primarily focused on quantifying changes in intracellular cAMP levels and β-arrestin recruitment.
Troubleshooting & Optimization
Cvn-424 Technical Support Center: Solubility and Formulation Guide
Welcome to the Cvn-424 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a weakly basic, lipophilic compound. Its poor aqueous solubility presents challenges for in vitro and in vivo studies. Efforts during its development focused on improving these physicochemical properties to enhance its suitability as a drug candidate.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). Specific quantitative data in a range of aqueous and other organic solvents is not extensively published, but its inherent lipophilicity suggests poor solubility in aqueous media. For experimental purposes, it is recommended to first prepare a high-concentration stock solution in anhydrous DMSO.
Q3: How does pH affect the solubility of this compound?
A3: As a weakly basic compound, the aqueous solubility of this compound is highly dependent on pH. In acidic conditions (lower pH), the molecule becomes protonated, leading to a significant increase in its aqueous solubility. Conversely, in neutral to basic conditions (higher pH), this compound is predominantly in its less soluble, non-ionized form, which can lead to precipitation. While a specific pKa for this compound is not publicly available, this general principle for weakly basic drugs is critical to consider when preparing aqueous solutions.
Q4: What are the recommended formulation strategies for in vivo studies with this compound?
A4: Due to its low aqueous solubility, this compound requires specialized formulations for in vivo administration. Common strategies involve the use of co-solvents, surfactants, and complexing agents to achieve and maintain solubility. Several formulations have been reported to deliver this compound effectively in animal models. These typically involve an initial stock solution in DMSO, which is then further diluted in a vehicle containing excipients like PEG300, Tween-80, SBE-β-CD, or corn oil.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Immediate cloudiness or formation of visible precipitate upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Initially clear solution becomes cloudy over time.
Root Cause Analysis:
This is a common phenomenon known as "solvent-shifting precipitation" or "crashing out." this compound is highly soluble in the organic solvent DMSO but has very low solubility in aqueous environments. When the DMSO stock is diluted into a buffer, the solvent composition shifts dramatically, causing the compound to exceed its solubility limit in the aqueous medium and precipitate. As a weak base, this effect is exacerbated in neutral or alkaline buffers (pH > 7), where this compound is in its less soluble, non-ionized form.
Solutions:
-
pH Adjustment: If your experimental conditions permit, use a slightly acidic buffer (e.g., pH 5.0-6.5) to prepare your working solution. This will increase the proportion of the more soluble, protonated form of this compound.
-
Lower Final Concentration: Reduce the final concentration of this compound in your assay. Determine the kinetic solubility in your specific buffer to identify the maximum achievable concentration without precipitation.
-
Optimize Dilution Technique:
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to rapidly disperse the compound and avoid localized high concentrations that trigger precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Use of Solubilizing Excipients: For cell-based assays where pH modification is not an option, consider the use of low concentrations of solubilizing agents that are compatible with your cell line, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Always include a vehicle control with the same excipient concentration.
Experimental Protocols & Data
Quantitative Solubility Data
The following tables summarize the available quantitative data on this compound solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 58.33 | 123.18 | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[3] |
| Formulation Vehicle | Achievable Concentration (mg/mL) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | A clear solution is obtained. The saturation point is not specified.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | A clear solution is obtained. The saturation point is not specified.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | A clear solution is obtained. The saturation point is not specified. Caution is advised for dosing periods longer than two weeks.[3] |
Note: The molecular weight of this compound is 473.52 g/mol .[3]
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80
This protocol describes the preparation of a common vehicle for parenteral administration of this compound in preclinical studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
If necessary, use gentle warming (e.g., 37°C water bath) and/or sonication to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Prepare the Final Working Solution (Example for 1 mL):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.
-
Storage:
It is highly recommended to prepare the final working solution fresh on the day of use. If a DMSO stock solution is prepared in advance, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin-based approach to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a 20% SBE-β-CD Solution in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Ensure complete dissolution until the solution is clear. This solution can be stored at 4°C for up to one week.[3]
-
-
Prepare a Concentrated this compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
-
Prepare the Final Working Solution (Example for 1 mL):
-
To a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until a clear solution is achieved.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Caption: Experimental workflow for preparing a this compound in vivo formulation.
References
Technical Support Center: Overcoming Off-Target Effects of GPR6 Inverse Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with G protein-coupled receptor 6 (GPR6) inverse agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR6, and why is it a target for drug discovery?
G protein-coupled receptor 6 (GPR6) is an orphan GPCR, meaning its endogenous ligand has not been definitively identified. It is highly expressed in the striatum, a key region of the brain involved in motor control. GPR6 is constitutively active, meaning it signals without the need for a ligand to bind. This constant signaling, primarily through the Gαs-cAMP pathway, has implicated GPR6 in neurological disorders like Parkinson's disease.[1] Consequently, inverse agonists, which reduce the receptor's basal activity, are being developed as potential therapeutics.[1][2][]
Q2: What are the primary off-target concerns for GPR6 inverse agonists?
The most significant off-target concerns for GPR6 inverse agonists are the closely related orphan receptors, GPR3 and GPR12. These receptors share a high degree of amino acid sequence identity with GPR6 (approximately 60%) and are also constitutively active, signaling through the Gαs-cAMP pathway.[1][4] Therefore, achieving selectivity for GPR6 over GPR3 and GPR12 is a primary challenge in drug development.[5] Off-target activity on these receptors can lead to misinterpretation of experimental results and potential side effects, as GPR3 and GPR12 are involved in various physiological processes, including neurite outgrowth and oocyte maturation.[4]
Q3: How do I know if my GPR6 inverse agonist has off-target effects?
Identifying off-target effects requires a multi-pronged approach:
-
Selectivity Profiling: Test your compound against GPR3 and GPR12 using functional assays (e.g., cAMP accumulation) to determine its potency at these receptors compared to GPR6.
-
Broad Off-Target Screening: Utilize commercially available safety panels (e.g., Eurofins SafetyScreen44™ or CEREP panels) to screen your compound against a wide range of GPCRs, ion channels, kinases, and other targets.[6][7][8] This can uncover unexpected off-target interactions.
-
Phenotypic Assays in Control Cells: Compare the effects of your compound in cells expressing GPR6 to parental cells that do not. If a cellular phenotype is observed in both cell lines, it may be due to an off-target effect.
-
Knockout Models: The most definitive way to confirm on-target activity is to test your compound in GPR6 knockout animal models. If the compound's effect is absent in these animals, it strongly suggests the effect is mediated by GPR6.[5]
Q4: My compound is showing activity at GPR3 and/or GPR12. What are the implications?
Activity at GPR3 and GPR12 can confound your experimental results, making it difficult to attribute observed effects solely to GPR6 modulation. GPR3 and GPR12 are involved in neuronal development and function, and their modulation could have unintended biological consequences.[4] For therapeutic development, lack of selectivity can lead to a narrow therapeutic window and potential side effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of GPR6 inverse agonists.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in functional assays (e.g., cAMP assay). | High constitutive activity of GPR6, GPR3, or GPR12 in the expression system. | 1. Optimize receptor expression levels to reduce basal signaling. 2. Use a cell line with lower endogenous adenylyl cyclase activity. 3. For Gi-coupled assays, ensure the forskolin (B1673556) concentration is optimized to create an appropriate assay window. |
| Inverse agonist shows similar potency at GPR6, GPR3, and GPR12. | The chemical scaffold of the compound may interact with conserved residues in the binding pockets of all three receptors. | 1. Medicinal Chemistry Approach: Synthesize analogs with modifications designed to exploit non-conserved residues between the receptors. For example, introducing bulky substituents may create steric hindrance in the GPR3/GPR12 binding pockets but not in GPR6. 2. Structure-Based Design: If structural information is available, use computational docking to guide the design of more selective compounds.[9] |
| An unexpected cellular phenotype is observed that doesn't align with known GPR6 signaling. | 1. The compound has an off-target effect on another protein. 2. GPR6 may signal through a less-characterized pathway in your specific cell type (e.g., β-arrestin recruitment). | 1. Deconvolution: Perform a broad off-target screening panel to identify other potential targets.[10] 2. Pathway Analysis: Test for the involvement of other signaling pathways (e.g., β-arrestin, ERK phosphorylation) downstream of GPR6 activation. 3. Control Experiments: Use a structurally related but inactive analog of your compound as a negative control. Test the effect in GPR6 knockout cells or using siRNA-mediated knockdown of GPR6. |
| Inconsistent results between different batches of the compound. | Compound instability or degradation. Impurities in the synthesized compound. | 1. Confirm the purity and identity of each batch using analytical methods (e.g., LC-MS, NMR). 2. Assess the stability of the compound in your assay buffer and storage conditions. |
Data Presentation: Selectivity of GPR6 Inverse Agonists
The following table summarizes the in vitro potency and selectivity of various compounds for GPR6 over GPR3 and GPR12.
| Compound | GPR6 EC50/IC50 (nM) | GPR3 EC50/IC50 (nM) | GPR12 EC50/IC50 (nM) | Selectivity (GPR3/GPR6) | Selectivity (GPR12/GPR6) | Assay Type | Reference |
| CVN424 | 55.1 | 1921 | 6965 | ~35-fold | ~126-fold | cAMP accumulation | [2] |
| Compound 6b | 43 | 1720 | 5160 | 40-fold | 120-fold | cAMP TR-FRET | [5] |
| Compound 6g | 100 | >3000 | >3000 | >30-fold | >30-fold | cAMP TR-FRET | [5] |
| Compound 6h | 120 | >3600 | >3600 | >30-fold | >30-fold | cAMP TR-FRET | [5] |
| Cannabidiol (B1668261) (CBD) | ~6,000 | ~10,000 | ~10,000 | ~1.7-fold | ~1.7-fold | cAMP accumulation | [4] |
| WIN55,212-2 | 2,700 | >10,000 | >10,000 | >3.7-fold | >3.7-fold | β-arrestin2 recruitment | [11][12] |
| SR144528 | 620 | >10,000 | >10,000 | >16-fold | >16-fold | β-arrestin2 recruitment | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize GPR6 inverse agonists and their off-target effects.
cAMP Accumulation Assay (for Gs-coupled GPCRs)
This assay measures the inhibition of constitutive cAMP production by a GPR6 inverse agonist.
-
Cell Culture:
-
Use CHO-K1 or HEK293 cells stably expressing human GPR6, GPR3, or GPR12.
-
Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS and a selection antibiotic.
-
-
Assay Procedure:
-
Seed cells into 384-well white opaque plates at a density of 2,500-5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a commercial kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to inhibit the constitutive recruitment of β-arrestin to GPR6.
-
Cell Culture:
-
Use a cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter cell line co-expressing a ProLink-tagged GPR6 and an Enzyme Acceptor-tagged β-arrestin.
-
-
Assay Procedure:
-
Seed cells in a 384-well white plate at an optimized density and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized signal against the log of the compound concentration and fit the data to determine the IC50.
-
Mandatory Visualizations
GPR6 Signaling Pathways
Caption: Overview of the primary Gαs-cAMP and β-arrestin signaling pathways of GPR6.
Experimental Workflow for Off-Target Characterization
Caption: A logical workflow for characterizing and mitigating off-target effects of GPR6 inverse agonists.
Deconvolution of On-Target vs. Off-Target Effects
References
- 1. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurofins.com [eurofins.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GPR6 Structural Insights: Homology Model Construction and Docking Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cvn-424 (Solengepras)
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Cvn-424 (solengepras) to achieve maximal therapeutic efficacy in the context of Parkinson's disease research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as solengepras, is a first-in-class, orally active, and selective GPR6 inverse agonist.[1][2] GPR6 is an orphan G-protein coupled receptor whose expression is highly concentrated in the striatal projection neurons that form the brain's "indirect pathway."[3][4][5] This pathway is known to inhibit movement and becomes overactive in Parkinson's disease. By acting as an inverse agonist, this compound suppresses the high basal activity of GPR6, thereby reducing the overactivity of the indirect pathway and helping to restore motor control.[2][6]
Q2: Why is targeting the indirect pathway a novel approach for Parkinson's disease?
A2: Traditional Parkinson's therapies, like L-DOPA, non-selectively increase dopamine (B1211576) levels or act on dopamine receptors in both the "direct" (promotes movement) and "indirect" (inhibits movement) pathways.[3] This lack of specificity can lead to significant side effects, including L-DOPA-induced dyskinesia (involuntary movements).[2] this compound offers a more targeted approach by selectively modulating only the overactive indirect pathway, with little to no effect on the direct pathway. This precision has the potential to improve motor symptoms with a better tolerability profile.[2][3]
Q3: What are the key efficacy endpoints to measure when optimizing this compound dosage?
A3: The primary efficacy endpoint observed in clinical trials is the change from baseline in total daily "OFF" time.[7] "OFF" time refers to periods when Parkinson's symptoms return or worsen despite medication. A significant, dose-dependent reduction in OFF time is a key indicator of efficacy.[3] Secondary endpoints include changes in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part II (activities of daily living) and Part III (motor examination).[3]
Q4: What is the pharmacokinetic profile of this compound?
A4: In Phase 1 studies with healthy volunteers, orally administered this compound reached peak plasma concentrations within 2 hours in a fasted state.[4][5] The mean terminal half-life ranged from 30 to 41 hours, supporting a once-daily dosing regimen.[4][5] While a high-fat meal can delay the peak plasma concentration, the total drug exposure (AUC) remains similar.[4][5]
Q5: What are the most common adverse events associated with this compound?
A5: this compound has been generally well-tolerated in clinical trials.[3][4][5] The most frequently reported treatment-emergent adverse events at therapeutic doses (e.g., 150 mg) are headache and nausea.[7] Notably, clinical data suggests this compound does not increase, and may even reduce, daytime sleepiness, a common side effect of other dopaminergic treatments.[3]
Troubleshooting Guide
Problem 1: Suboptimal reduction in "OFF" time is observed in a patient cohort.
-
Possible Cause 1: Insufficient Dosage.
-
Possible Cause 2: Concomitant Medications.
-
Solution: Analyze the patient's co-medications for potential drug-drug interactions that could alter the pharmacokinetics of this compound. Although specific interaction studies are ongoing, this is a critical factor to consider.
-
-
Possible Cause 3: Patient-Specific Metabolism.
-
Solution: Consider therapeutic drug monitoring (TDM) to determine if the patient's plasma concentration of this compound falls within the expected therapeutic window. Genetic variations in metabolizing enzymes could lead to inter-individual variability.
-
Problem 2: A subject in a preclinical model (e.g., haloperidol-induced catalepsy) is not showing improved motor function.
-
Possible Cause 1: Incorrect Dosing or Administration.
-
Solution: Verify the dose calculations, formulation, and route of administration. Preclinical studies have shown this compound effectively reverses haloperidol-induced catalepsy in a dose-dependent manner.[6] Ensure the compound was administered correctly (e.g., subcutaneous, intraperitoneal) as specified in the protocol and that the vehicle is appropriate.
-
-
Possible Cause 2: Model Insensitivity.
-
Solution: Confirm the validity of your animal model. The haloperidol-induced catalepsy model is used because haloperidol (B65202) is a D2 receptor antagonist that activates the indirect pathway.[6] Ensure the dose of haloperidol is sufficient to induce a robust cataleptic state.
-
-
Possible Cause 3: Compound Stability.
-
Solution: Check the stability and purity of the this compound compound being used. Improper storage or degradation could lead to a loss of potency.
-
Quantitative Data Summary
Table 1: Phase 2 Adjunctive Therapy Clinical Trial Results
| Endpoint | Placebo (n=47) | This compound (50 mg) (n=47) | This compound (150 mg) (n=47) |
| Change in Daily OFF-Time (from baseline) | - | - | -1.3 hours (p=0.02 vs. placebo) |
| Improvement from Baseline OFF-Time | - | - | -1.6 hours (p<0.0001) |
| Most Common Adverse Events | Headache (2%), Nausea (2%) | Headache (2%), Nausea (4%) | Headache (9%), Nausea (6%) |
Data compiled from published Phase 2 trial findings.[3][7]
Table 2: Key Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Value | Note |
| Mechanism of Action | GPR6 Inverse Agonist | Ki = 9.4 nM, EC50 = 38 nM |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours (fasted) | Delayed by high-fat meal |
| Terminal Half-Life (t½) | 30 - 41 hours | Supports once-daily dosing |
| Primary Efficacy Marker | Reduction in "OFF" Time | Clinically meaningful motor improvement |
Data compiled from preclinical and Phase 1 studies.[1][4][5]
Experimental Protocols
Protocol 1: In Vitro GPR6 Functional Assay (cAMP Measurement)
This protocol outlines a method to quantify the inverse agonist activity of this compound on GPR6-expressing cells. GPR6 exhibits high constitutive activity, leading to elevated basal levels of cAMP. An inverse agonist will reduce these levels.
-
Cell Culture: Culture HEK293 cells stably transfected with human GPR6 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the GPR6-HEK293 cells into 384-well assay plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA). A typical concentration range would be 1 nM to 100 µM.
-
Treatment: Remove culture media from the cells and add the diluted this compound or vehicle control. Incubate at 37°C for 30 minutes.
-
cAMP Measurement: Quantify intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or HTRF-based assay, following the manufacturer's instructions.
-
Data Analysis: Read the plate on a compatible plate reader. Plot the cAMP signal against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration at which this compound produces 50% of its maximal inhibition of the basal cAMP signal.
Protocol 2: In Vivo Haloperidol-Induced Catalepsy Model
This protocol is used to assess the ability of this compound to reverse motor deficits caused by over-activity of the indirect pathway in rodents.
-
Animals: Use male Sprague-Dawley rats (200-250g). Acclimate the animals for at least one week before the experiment.
-
Compound Administration:
-
Administer this compound (e.g., 0.1, 1, 10, 30 mg/kg) or vehicle control via the desired route (e.g., subcutaneous, s.c.).
-
Concurrently, administer haloperidol (1 mg/kg, i.p.) to induce catalepsy. Include a positive control group, such as an A2A antagonist.
-
-
Catalepsy Assessment:
-
At set time points after administration (e.g., 60, 90, 120 minutes), measure the duration of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised 9 cm above the surface.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Analysis: Compare the mean catalepsy duration for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in catalepsy duration indicates efficacy.
Visualizations
Caption: this compound acts as an inverse agonist on the GPR6 receptor.
Caption: Workflow for a preclinical dose-finding study of this compound.
Caption: Decision tree for troubleshooting suboptimal clinical response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. CVN424 [cerevance.com]
- 4. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Interpreting variable results in Cvn-424 experiments
Welcome to the technical support center for Cvn-424. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as solengepras, is an orally active and selective inverse agonist for the G-protein coupled receptor 6 (GPR6).[1] GPR6 is an orphan receptor with high constitutive activity, meaning it is active without binding to a natural ligand.[2][3][4] It is predominantly expressed in the dopamine (B1211576) D2 receptor-expressing medium spiny neurons of the striatum.[2][5] GPR6 constitutively signals through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels.[2][3] As an inverse agonist, this compound binds to GPR6 and reduces its basal activity, thereby decreasing cAMP production.[3][6]
Q2: We are observing high variability in our in vitro cAMP assay results with this compound. What are the potential causes?
A2: High variability in cAMP assays can stem from several factors. Firstly, ensure the consistent health and passage number of the GPR6-expressing cell line, as receptor expression levels can fluctuate with cell age and culture conditions. Secondly, variability in the induction of GPR6 expression (e.g., with doxycycline (B596269) in T-REx-CHO cells) can lead to inconsistent receptor numbers per cell.[7] Thirdly, the preparation of this compound is critical; ensure it is fully solubilized and used at a consistent final concentration of the solvent (e.g., DMSO), as solvents can have their own effects on cells. Finally, assay timing and reagent stability are key. Ensure that all assay reagents are within their expiration dates and that incubation times are precisely controlled.
Q3: Our in vivo experiments with this compound in a 6-OHDA lesion model are showing inconsistent behavioral improvements. What could be the reason?
A3: Inconsistent results in the 6-hydroxydopamine (6-OHDA) lesion model can be due to several factors. The extent and location of the 6-OHDA lesion itself is a primary source of variability. Incomplete or misplaced lesions can lead to differing levels of dopamine depletion and, consequently, a variable response to this compound. It is crucial to verify the lesion's success, for example, through an apomorphine-induced rotation test.[8][9] Additionally, the formulation and administration of this compound are critical. Ensure the compound is properly solubilized and administered consistently.[1] Animal-to-animal variability in metabolism and drug absorption can also contribute to inconsistent outcomes. Finally, subtle differences in animal handling and the behavioral testing environment can influence results.
Q4: We are seeing unexpected off-target effects in our cell-based assays. How selective is this compound?
A4: this compound is a highly selective inverse agonist for GPR6. It has been shown to have 265-fold and 68-fold selectivity over the closely related receptors GPR3 and GPR12, respectively.[1] However, at very high concentrations, the possibility of off-target effects on other receptors or cellular processes cannot be entirely ruled out. If you suspect off-target effects, it is recommended to perform a dose-response curve to ensure you are working within a concentration range where this compound is selective for GPR6. Additionally, consider using a control cell line that does not express GPR6 to differentiate between GPR6-mediated and off-target effects.
Troubleshooting Guides
In Vitro cAMP Assays
| Issue | Potential Cause | Troubleshooting Step |
| High background signal | 1. High constitutive activity of GPR6. | This is expected. This compound as an inverse agonist should reduce this basal signal. |
| 2. Sub-optimal assay buffer or reagents. | Test different assay buffers and ensure all reagents are fresh and properly prepared. | |
| 3. Cell line instability. | Regularly check the expression of GPR6 and ensure consistent cell culture conditions. | |
| Low signal-to-noise ratio | 1. Low GPR6 expression. | Optimize the induction of GPR6 expression (e.g., doxycycline concentration and incubation time). |
| 2. Inefficient cell lysis. | Ensure complete cell lysis to release intracellular cAMP. | |
| 3. Degradation of cAMP. | Use a phosphodiesterase (PDE) inhibitor in your assay buffer. | |
| Inconsistent EC50 values | 1. Inaccurate this compound concentration. | Prepare fresh serial dilutions of this compound for each experiment. Verify stock solution concentration. |
| 2. Variability in cell density. | Ensure a consistent number of cells are seeded in each well. | |
| 3. Edge effects on the assay plate. | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation. |
In Vivo Animal Models
| Issue | Potential Cause | Troubleshooting Step |
| High variability in behavioral response | 1. Inconsistent 6-OHDA lesions. | Verify lesion success with apomorphine-induced rotations.[8][9] |
| 2. Variable drug exposure. | Ensure accurate and consistent dosing. Consider pharmacokinetic studies to assess this compound levels. | |
| 3. Animal stress. | Acclimatize animals to the experimental procedures and environment. | |
| Lack of efficacy in haloperidol-induced catalepsy model | 1. Insufficient this compound dose. | Perform a dose-response study to determine the optimal effective dose. |
| 2. Timing of this compound administration. | Optimize the time between this compound administration and the catalepsy test. | |
| 3. Incorrect haloperidol (B65202) dose. | Ensure the dose of haloperidol is sufficient to induce a robust cataleptic state. | |
| Adverse events observed | 1. Off-target effects at high doses. | Reduce the dose of this compound and conduct a dose-toxicity study. |
| 2. Vehicle-related toxicity. | Administer the vehicle alone as a control group to assess its effects. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| Ki | 9.4 nM | Radioligand binding assay | [1] |
| EC50 | 38 nM | cAMP functional assay | [1] |
| Selectivity vs. GPR3 | 265-fold | cAMP functional assay | [1] |
| Selectivity vs. GPR12 | 68-fold | cAMP functional assay | [1] |
In Vivo Efficacy of this compound
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Haloperidol-induced catalepsy (rats) | 0.1–30 mg/kg | Subcutaneous (sc) | Dose-dependent reversal of catalepsy | [10][11] |
| 6-OHDA lesion (rats) | Not specified | Not specified | Restoration of mobility | [6][10][11][12] |
| Locomotor activity (mice) | 0.1-3 mg/kg | Not specified | Dose-dependent increase in locomotor activity | [7] |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay
Objective: To measure the inverse agonist activity of this compound on GPR6-expressing cells.
Methodology:
-
Cell Culture: T-REx-CHO cells stably expressing human GPR6 are cultured in F12K medium with 10% tetracycline-free fetal bovine serum.[10]
-
Receptor Expression Induction: GPR6 expression is induced by treating the cells with doxycycline (e.g., 2 mg/ml for 12 hours).[7]
-
Cell Plating: Cells are replated into 96-well black plates and allowed to adhere overnight.[7]
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO.[7] Serial dilutions are then made to achieve the desired final concentrations in the assay.
-
Assay Procedure: The cAMP levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The results are analyzed using a four-parameter logistic equation to determine the EC50 value.[11]
Key Experiment 2: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse motor deficits in a rodent model of Parkinson's disease.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.[11]
-
Catalepsy Induction: Catalepsy is induced by an intraperitoneal (ip) injection of haloperidol (e.g., 1 mg/kg).[11]
-
This compound Administration: this compound is administered subcutaneously (sc) at various doses (e.g., 0.1, 1, 10, and 30 mg/kg) at the same time as haloperidol.[11] A vehicle control group (e.g., 10% DMSO, 0.5% methylcellulose) is also included.[11]
-
Behavioral Assessment: Catalepsy is measured at a set time point after drug administration (e.g., 120 minutes).[11] This can be done using the bar test, where the latency for the rat to remove its forepaws from a raised bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between the different treatment groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solengepras | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. criver.com [criver.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cvn-424 Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and stability assessment of Cvn-424 (solengepras). While there is no publicly available data suggesting inherent long-term stability issues with this compound, this guide offers best practices and troubleshooting protocols applicable to novel small molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound for long-term storage?
A1: For long-term storage, it is recommended to prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO.[1] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles, which can introduce moisture and potentially lead to degradation.[1] Store these aliquots at -20°C or -80°C in desiccated conditions.
Q2: How should I handle this compound in aqueous buffers for in-vitro assays?
A2: When diluting this compound into aqueous buffers for assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid affecting the biological system.[1] Prepare fresh dilutions for each experiment from a frozen stock. If you suspect instability in your aqueous buffer, you can perform a preliminary assessment by incubating the compound in the buffer at the experimental temperature (e.g., 37°C) and analyzing its concentration at various time points via HPLC or LC-MS.[2]
Q3: Are there any known chemical liabilities in the this compound structure I should be aware of?
A3: The chemical structure of this compound, 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone, contains several functional groups common in pharmaceuticals, including amides and ethers.[3] While robust in its development, similar heterocyclic structures can be susceptible to hydrolysis or oxidation under harsh conditions (e.g., extreme pH, strong oxidizing agents, or prolonged exposure to light).[4][5] Standard laboratory precautions, such as protection from light and use of appropriate buffers, are recommended.
Q4: What are the general principles for long-term stability testing of a new small molecule like this compound?
A4: Long-term stability testing is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6] This involves storing the active pharmaceutical ingredient (API) and its formulated product under controlled conditions for an extended period. Key parameters to monitor include appearance, purity (assay), and the formation of degradation products.[7]
Troubleshooting Guides
This section addresses potential issues that may be misinterpreted as compound instability and provides systematic approaches to diagnose the root cause.
Problem 1: I am observing a gradual loss of activity of this compound in my multi-day cell-based assay.
This could be due to several factors, not necessarily limited to the chemical degradation of this compound.[1]
-
Possible Cause 1: Compound Metabolism by Cells: The cells in your assay may be metabolizing this compound into inactive forms.[1]
-
Troubleshooting Step: Incubate this compound in your cell culture medium with and without cells. Analyze the concentration of the parent compound over the time course of your experiment using LC-MS. A faster decline in the presence of cells suggests metabolic activity.
-
-
Possible Cause 2: Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates or tubes, reducing the effective concentration in the medium.[2]
-
Troubleshooting Step: Use low-binding plates. You can also quantify the amount of this compound in the medium at the beginning and end of the incubation period to check for significant loss.
-
-
Possible Cause 3: Instability in Aqueous Medium: The compound may be degrading in the buffered, aqueous environment of the cell culture medium.[1]
-
Troubleshooting Step: As in Possible Cause 1, incubate this compound in the cell-free medium for the duration of the experiment. Analyze samples at different time points to determine the rate of degradation, if any.
-
Problem 2: I am seeing new, small peaks appearing in the HPLC/LC-MS analysis of my aged this compound stock solution.
The appearance of new peaks over time is a common indicator of chemical degradation.[2]
-
Troubleshooting Step 1: Characterize Degradants: If possible, use mass spectrometry (MS) to get a mass for the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease could indicate hydrolysis of a labile group).
-
Troubleshooting Step 2: Perform Forced Degradation Studies: To understand potential degradation pathways, subject a sample of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) as per ICH guideline Q1A.[8] This can help identify the likely degradants and establish a stability-indicating analytical method.
-
Troubleshooting Step 3: Re-evaluate Storage Conditions: Ensure the stock solution is stored correctly (e.g., at or below -20°C, protected from light, in an appropriate solvent). If degradation persists, consider preparing fresh stock solutions more frequently.
Data Presentation
Table 1: Recommended Storage and Stability Testing Conditions for this compound (Based on ICH Q1A Guidelines)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, and 6 months. |
| Freezer Storage | -20°C ± 5°C | 12 Months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] |
RH = Relative Humidity. Intermediate studies are performed if significant change occurs during accelerated studies.
Experimental Protocols
Protocol 1: General Long-Term Stability Study for this compound API
-
Material Preparation: Use at least three primary batches of this compound API of at least pilot scale.[8] The quality of these batches should be representative of the material used in pivotal clinical or preclinical studies.
-
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage: Place the packaged samples into validated stability chambers set to the conditions outlined in Table 1 (e.g., 25°C/60% RH for long-term).
-
Time Points: Pull samples for analysis at the specified time points (e.g., 0, 3, 6, 9, 12 months for the first year).
-
Analysis: At each time point, analyze the samples for the following attributes:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay/Purity: Quantify the amount of intact this compound using a validated, stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any new peaks observed in the chromatogram.
-
-
Data Evaluation: Evaluate the data for any trends or significant changes that would indicate the need to establish a re-test period. A "significant change" is typically defined as a failure to meet the established acceptance criteria for any parameter.
Mandatory Visualizations
Caption: this compound mechanism of action as a GPR6 inverse agonist.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for loss of compound activity.
References
Technical Support Center: CVN-424 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CVN-424 in preclinical animal models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][2][3][] GPR6 is highly expressed in the dopamine (B1211576) D2 receptor-expressing medium spiny neurons of the indirect striatopallidal pathway, a key brain circuit in motor control that becomes hyperactive in Parkinson's disease.[5] By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby decreasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and normalizing the function of this pathway.[5] This targeted action aims to improve motor function with a reduced risk of the side effects associated with traditional dopaminergic therapies.[1]
Q2: What are the recommended vehicles for this compound administration in rodents?
Preclinical studies have successfully used two primary vehicles for oral administration of this compound:
-
0.5% Methylcellulose (B11928114) (MC): A common vehicle for oral dosing in non-clinical toxicity studies, known for being well-tolerated and easy to prepare.[6]
-
20% Captisol® (sulfobutylether-β-cyclodextrin): A modified cyclodextrin (B1172386) designed to improve the solubility and stability of poorly water-soluble drugs.
The choice of vehicle may depend on the specific experimental design and the required dose concentration.
Q3: We are observing high variability in the behavioral response to this compound. What could be the cause?
High variability in behavioral outcomes can stem from several factors:
-
Inconsistent Drug Exposure: This is a primary suspect. Variability in oral absorption can lead to different plasma and brain concentrations of this compound between animals. Refer to the troubleshooting section on "Inconsistent Pharmacokinetic (PK) Data" for detailed guidance.
-
Model-Specific Variability: Animal models of Parkinson's disease, such as the 6-OHDA lesion model, can have inherent variability in the extent and location of the lesion, leading to differing baseline motor deficits.[7] Careful surgical technique and post-lesion validation are crucial.
-
Behavioral Testing Conditions: Environmental factors, handling stress, and the time of day can all influence behavioral test results in rodents.[8] Ensure standardized procedures and acclimatization of animals.
-
Animal-Specific Factors: Age, sex, and genetic background of the animals can influence both the disease model and the response to treatment.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
Symptoms:
-
Difficulty dissolving this compound powder in the vehicle.
-
Precipitation of the compound in the formulation over time.
-
Inconsistent results between animals dosed from the same formulation batch.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper mixing technique | Ensure vigorous and sustained mixing when preparing the formulation. For methylcellulose-based suspensions, proper hydration of the polymer is critical. Sonication can be beneficial for achieving a uniform dispersion. |
| Vehicle saturation | The concentration of this compound may be too high for the chosen vehicle. Consider using 20% Captisol®, which is designed to enhance solubility. Alternatively, a co-solvent system may be explored, though potential toxicity of the co-solvents should be considered.[9] |
| Formulation instability | Prepare the formulation fresh daily. If storing, conduct stability tests to ensure the compound remains in suspension or solution. Keep the formulation continuously stirred during the dosing period to prevent settling. |
| Incorrect pH of the vehicle | The solubility of this compound may be pH-dependent. While not explicitly detailed in the literature for this compound, this is a common factor for many compounds. Ensure the pH of your vehicle is consistent. |
Issue 2: Inconsistent Pharmacokinetic (PK) Data
Symptoms:
-
High inter-animal variability in plasma or brain concentrations of this compound.
-
Lower than expected drug exposure after oral administration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate Oral Gavage Technique | Improper gavage technique can lead to incomplete dosing or aspiration. Ensure all personnel are properly trained and consistent in their technique. The use of a flexible gavage needle appropriate for the animal's size is recommended. |
| Formulation Inhomogeneity | If using a suspension, the compound may be settling in the dosing syringe. Ensure the suspension is thoroughly mixed immediately before dosing each animal. |
| Gastrointestinal Tract Variables | The presence of food can affect drug absorption. Standardize the fasting period before dosing. For some compounds, administration with food can enhance bioavailability, which could be explored in a pilot study. |
| First-Pass Metabolism | This compound may be subject to metabolism in the gut wall or liver. While preclinical data shows good oral activity, high variability could indicate differences in metabolic enzyme activity between animals. |
| P-glycoprotein (P-gp) Efflux | Some studies with GPR6 inverse agonists have noted the importance of low P-gp efflux for good brain penetration.[1] While this compound is known to be brain-penetrant, individual differences in P-gp activity could contribute to variable exposure. |
Issue 3: Unexpected Adverse Effects or Animal Welfare Concerns
Symptoms:
-
Post-dosing lethargy, agitation, or other abnormal behaviors not anticipated by the experimental design.
-
Weight loss or signs of gastrointestinal distress.
-
Complications following 6-OHDA surgery.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Vehicle-Related Toxicity | Some vehicles, especially at high concentrations or with repeated dosing, can cause adverse effects.[9] Always include a vehicle-only control group to differentiate vehicle effects from compound effects. |
| Exaggerated Pharmacological Effect | The observed adverse effects may be an extension of this compound's mechanism of action. Consider performing a dose-response study to identify a better-tolerated dose. |
| Off-Target Effects | While this compound is reported to be highly selective for GPR6, off-target effects at high doses cannot be entirely ruled out. |
| Complications from 6-OHDA Lesioning | The 6-OHDA model can have significant post-surgical complications, including weight loss and mortality.[10][11] Implementing a protocol for enhanced pre- and post-operative care is crucial for animal welfare and data quality.[11] |
Data Presentation
Table 1: this compound In Vivo Receptor Occupancy and Efficacy
| Species | Model | Dose (p.o.) | Receptor Occupancy (Striatum) | Efficacy Outcome | Reference |
| Mouse | - | 0.3 mg/kg | 48.6% | - | [2] |
| 1.0 mg/kg | 69.2% | - | [2] | ||
| 3.0 mg/kg | 92.7% | - | [2] | ||
| 10 mg/kg | 97.1% | - | [2] | ||
| 30 mg/kg | 99.7% | - | [2] | ||
| Rat | - | 5.0 mg/kg | 30.76% | - | [2] |
| 10 mg/kg | 72.16% | - | [2] | ||
| 30 mg/kg | 98.16% | - | [2] | ||
| Rat | 6-OHDA Lesion | 10 mg/kg | - | 164% increase in locomotor activity | [2] |
| Rat | Haloperidol-Induced Catalepsy | 0.1 - 30 mg/kg (s.c. for tool compound) | - | Dose-dependent reversal of catalepsy | [1] |
Table 2: this compound Pharmacokinetic Parameters
| Species | Administration | Brain 50% Receptor Occupancy (Plasma Concentration) | Reference |
| Mouse | Oral | 6.0 ng/ml | [2] |
| Rat | Oral | 7.4 ng/ml | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methylcellulose
-
Preparation of 0.5% Methylcellulose (MC) Vehicle:
-
Heat half of the required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is thoroughly wetted.
-
Remove from heat and add the remaining volume of cold deionized water.
-
Continue stirring until the solution is clear and homogenous. Allow to cool to room temperature.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% MC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to achieve a uniform suspension.
-
Visually inspect for any clumps or undissolved particles.
-
Protocol 2: Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the this compound formulation or vehicle via oral gavage.
-
Approximately 30-60 minutes after this compound administration, inject haloperidol (B65202) (typically 0.5-1 mg/kg, i.p.).
-
-
Catalepsy Assessment (Bar Test):
-
At set time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.[12]
-
Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180-300 seconds) should be established.
-
A longer latency to move indicates a greater degree of catalepsy.
-
Mandatory Visualizations
Caption: this compound acts as an inverse agonist on the GPR6 receptor, inhibiting a signaling cascade that leads to movement inhibition.
Caption: Experimental workflow for the haloperidol-induced catalepsy model to test the efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. Recalibrating the Why and Whom of Animal Models in Parkinson Disease: A Clinician’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson's disease‐related symptoms in alpha‐synuclein overexpressing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Addressing Cvn-424-induced adverse effects in preclinical studies
Welcome to the technical support center for Cvn-424. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential adverse effects of this compound observed in preclinical studies. As a novel tyrosine kinase inhibitor (TKI), this compound's safety profile is under continuous evaluation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during in-vivo experiments.
I. Cardiotoxicity
Cardiovascular adverse events are a known class effect of some TKIs.[1] Monitoring cardiac function is crucial in preclinical studies involving this compound.
Frequently Asked Questions (FAQs): Cardiotoxicity
Q1: What are the potential mechanisms of this compound-induced cardiotoxicity?
A1: The cardiotoxic effects of TKIs like this compound can be multifactorial, involving both on-target and off-target kinase inhibition.[2] Potential mechanisms include disruption of cardiomyocyte survival signaling pathways, mitochondrial dysfunction, and induction of apoptosis.[3][4]
Q2: What are the key parameters to monitor for assessing this compound-induced cardiotoxicity in rodents?
A2: Key parameters include left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac chamber dimensions, which can be assessed by echocardiography.[5] Additionally, monitoring cardiac biomarkers such as cardiac troponins (cTnI, cTnT) and natriuretic peptides (ANP, BNP) in serum can provide evidence of myocardial injury.[6][7] Histopathological examination of heart tissue for signs of fibrosis, necrosis, and inflammation is also critical.[8]
Q3: At what dose and time point should I expect to see cardiotoxic effects with this compound?
A3: The onset and severity of cardiotoxicity are dose- and time-dependent. For some TKIs, effects can be observed within days to weeks of treatment.[3] For example, mice treated with sunitinib (B231) at 40 mg/kg/day for 12 days showed significant cardiomyocyte abnormalities.[3] It is recommended to perform baseline cardiac function assessments before initiating this compound treatment and to monitor at regular intervals throughout the study.
Troubleshooting Guide: Cardiotoxicity
| Problem | Potential Cause | Suggested Solution |
| Significant decrease in LVEF and/or FS in treated animals compared to controls. | 1. This compound-induced myocardial dysfunction. 2. Anesthesia-related cardiac depression. 3. Technical variability in echocardiography measurements. | 1. Consider a dose-reduction study to determine if the effect is dose-dependent. Evaluate cardiac biomarkers and perform histopathology to confirm cardiotoxicity. 2. Ensure consistent use of anesthesia and maintain physiological temperature during imaging.[5] A heart rate of >400 beats/min is advised for mice under anesthesia.[9] 3. Standardize image acquisition protocols and ensure measurements are taken by a trained operator. Average measurements from multiple cardiac cycles. |
| Elevated cardiac troponin levels without significant changes in echocardiography. | 1. Early-stage, subclinical cardiac injury. 2. Assay variability or non-specific binding. | 1. Continue monitoring echocardiographic parameters at later time points. Consider more sensitive imaging techniques like strain imaging.[10] Perform detailed histopathological analysis at the end of the study. 2. Validate the troponin assay with appropriate controls. Correlate with other cardiac biomarkers like natriuretic peptides.[6] |
| Inconsistent cardiac function data between animals in the same treatment group. | 1. Biological variability in response to this compound. 2. Inconsistent drug administration or bioavailability. 3. Underlying subclinical health issues in some animals. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure accurate and consistent dosing techniques. Perform pharmacokinetic analysis to assess drug exposure in a subset of animals. 3. Perform a thorough health assessment of all animals before study initiation. |
Quantitative Data Summary: TKI-Induced Cardiotoxicity in Preclinical Models
| Compound | Animal Model | Dose | Treatment Duration | Key Cardiotoxic Findings | Reference |
| Sunitinib | Mouse | 40 mg/kg/day | 10-12 days | Mitochondrial swelling, cardiomyocyte apoptosis. | [3] |
| Sunitinib | Mouse | Not Specified | 5 weeks | Increased left ventricular mass and ejection fraction, cardiac fibrosis. | [2] |
| Imatinib | Rat | Not Specified | Not Specified | Lesions of toxicity in the heart. | [11] |
Experimental Protocol: Echocardiography in Mice
A detailed protocol for performing echocardiography in mice can be found in resources such as "Echocardiography in Mice" from the NIH.[5] Key steps include:
-
Anesthesia: Anesthetize the mouse (e.g., with 1-2% isoflurane) and maintain body temperature at 37°C.[9]
-
Positioning: Place the mouse in a supine or shallow left-sided position on a heated platform.[12]
-
Image Acquisition: Use a high-frequency ultrasound system with a linear-array transducer. Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views.[13]
-
M-mode Imaging: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal diameters at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.
-
Calculations: Calculate LVEF and FS using the recorded M-mode measurements.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities and pressure gradients.[9]
Visualization: this compound Cardiotoxicity Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected this compound-induced cardiotoxicity.
II. Hepatotoxicity
Drug-induced liver injury (DILI) is a potential concern for many small molecule inhibitors.[14]
Frequently Asked Questions (FAQs): Hepatotoxicity
Q1: How is this compound-induced hepatotoxicity detected in preclinical models?
A1: Hepatotoxicity is primarily detected by measuring the serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[15] An increase in these enzymes indicates hepatocellular injury. Histopathological examination of liver tissue is used to confirm and characterize the liver damage.[11]
Q2: When do liver enzyme elevations typically occur after this compound administration?
A2: The onset of TKI-induced hepatotoxicity is often within the first two months of treatment, but can be delayed.[16] Therefore, regular monitoring of liver enzymes is recommended.
Q3: What should be the first step if significant elevations in liver enzymes are observed?
A3: The initial step should be to consider a dose reduction or temporary discontinuation of this compound to determine if the liver enzyme levels return to baseline.[16]
Troubleshooting Guide: Hepatotoxicity
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high ALT/AST levels in the this compound treated group. | 1. Dose-dependent hepatotoxicity. 2. Vehicle-related toxicity. 3. Underlying liver conditions in the animal model. | 1. Review the dosing regimen. Consider a dose-reduction study. 2. Include a vehicle-only control group to rule out any hepatotoxic effects of the solvent. 3. Ensure the animal model used does not have pre-existing liver conditions. |
| High variability in liver enzyme levels within the same treatment group. | 1. Inconsistent drug metabolism between animals. 2. Technical error in blood collection or sample processing. | 1. Assess pharmacokinetic parameters in a subset of animals to check for variability in drug exposure. 2. Standardize blood collection and processing procedures. Ensure proper sample handling to avoid hemolysis. |
Quantitative Data Summary: TKI-Induced Hepatotoxicity in Preclinical Models
| Compound | Animal Model | Adverse Effect | Incidence/Magnitude | Reference |
| Various TKIs | Cancer Patients | All-grade ALT increase | 34.0% | [15] |
| Various TKIs | Cancer Patients | High-grade ALT increase | 5.2% | [15] |
| Various TKIs | Cancer Patients | All-grade AST increase | 39.2% | [15] |
| Various TKIs | Cancer Patients | High-grade AST increase | 5.0% | [15] |
| Brigatinib | Cancer Patients | All-grade ALT elevations | 11-22% | [17] |
Experimental Protocol: Assessment of Hepatotoxicity
-
Blood Collection: Collect blood samples from animals at baseline and at regular intervals during the study.
-
Serum Separation: Process blood samples to obtain serum.
-
Biochemical Analysis: Use commercially available kits to measure serum ALT and AST levels.
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral-buffered formalin, embed in paraffin (B1166041), and section. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) and examine for signs of necrosis, inflammation, and other pathological changes.
Visualization: this compound Hepatotoxicity Signaling Pathway
Caption: Potential mechanism of this compound-induced hepatotoxicity.
III. Gastrointestinal Toxicity
Diarrhea is a common adverse effect associated with many TKIs.[18]
Frequently Asked Questions (FAQs): Gastrointestinal Toxicity
Q1: What is the likely mechanism of this compound-induced diarrhea?
A1: TKI-induced diarrhea is often multifactorial. It can result from direct inhibition of kinases in the intestinal epithelium, leading to reduced cell proliferation and mucosal damage.[18]
Q2: How can I manage diarrhea in my preclinical study?
A2: The anti-diarrheal agent loperamide (B1203769) is commonly used.[16] In some preclinical models, budesonide, a locally acting corticosteroid, has been shown to reduce diarrhea and colonic injury.[18]
Troubleshooting Guide: Gastrointestinal Toxicity
| Problem | Potential Cause | Suggested Solution |
| Severe diarrhea and weight loss in treated animals. | 1. High dose of this compound. 2. Severe mucosal damage. 3. Dehydration and malnutrition. | 1. Conduct a dose-reduction study. 2. Perform histopathological analysis of the intestinal tract to assess for mucosal injury.[19] Consider prophylactic treatment with budesonide.[18] 3. Monitor body weight and hydration status closely. Provide supportive care, such as subcutaneous fluids and nutritional supplements. |
| Loperamide is not effectively controlling diarrhea. | 1. Insufficient dose of loperamide. 2. Mechanism of diarrhea is not responsive to loperamide. | 1. Conduct a dose-response study for loperamide. Oral gavage doses of 5-10 mg/kg have been used in mice.[20] 2. Investigate other anti-diarrheal agents like budesonide.[18] |
Quantitative Data Summary: TKI-Induced Gastrointestinal Toxicity
| Compound | Adverse Effect | Management | Finding | Reference |
| Neratinib | Diarrhea (Grade 3) | Loperamide alone | 31% incidence | [16] |
| Neratinib | Diarrhea (Grade 3) | Loperamide + Budesonide | 28% incidence | [16] |
| Neratinib | Diarrhea (Grade 3) | Loperamide + Colestipol | 21% incidence | [16] |
Experimental Protocol: Histopathological Assessment of Intestinal Tissue
A detailed protocol for H&E staining of intestinal tissue can be found in resources like Protocols.io.[21] Key steps include:
-
Tissue Fixation: Fix intestinal tissue in 10% neutral-buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut thin sections (3-5 µm) of the paraffin-embedded tissue.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
-
Microscopic Evaluation: Examine the stained sections under a microscope for signs of inflammation, ulceration, crypt damage, and changes in mucosal architecture.[19] A histological scoring system can be used for quantification.[1][22]
Visualization: this compound Gastrointestinal Toxicity Experimental Workflow
Caption: Experimental workflow for managing this compound-induced gastrointestinal toxicity.
IV. Skin Toxicity
Dermatologic adverse events, such as rash, are frequently observed with TKIs that inhibit the epidermal growth factor receptor (EGFR) pathway.[23]
Frequently Asked Questions (FAQs): Skin Toxicity
Q1: What does this compound-induced skin toxicity typically look like in animal models?
A1: Skin toxicity can manifest as an acneiform rash, dry skin, and inflammation around the nail beds (paronychia).[23]
Q2: Is the skin rash associated with this compound efficacy?
A2: For some EGFR inhibitors, the development of a skin rash has been correlated with treatment efficacy.[7]
Troubleshooting Guide: Skin Toxicity
| Problem | Potential Cause | Suggested Solution |
| Severe skin rash leading to animal discomfort. | 1. High this compound dose. 2. Secondary bacterial infection. | 1. Consider a dose-reduction study. 2. Maintain a clean housing environment to prevent infections. The use of topical or oral antibiotics may be considered in consultation with a veterinarian. |
| Development of painful skin fissures or paronychia. | 1. Disruption of skin barrier function. | 1. Application of moisturizers may help alleviate dryness. For paronychia, topical anti-inflammatory agents can be considered. |
Quantitative Data Summary: TKI-Induced Skin Toxicity
| Compound | Adverse Effect | Incidence (All Grades) | Incidence (Grade 3 or higher) | Reference |
| Gefitinib | Skin Rash | 66-71% | 2-5% | [24] |
| Erlotinib | Skin Rash | 73-99% | 2-19% | [24] |
| Afatinib | Skin Rash | 81-100% | 15-20% | [24] |
Experimental Protocol: Assessment of Skin Toxicity
-
Visual Assessment: Visually inspect the skin of the animals daily for the presence of rash, erythema, dryness, and other abnormalities.
-
Grading: Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to score the severity of the skin toxicity.[23]
-
Biopsy and Histopathology: In cases of severe or unusual skin reactions, a skin biopsy can be taken for histopathological examination.
Visualization: this compound Skin Toxicity Management Logic
Caption: Logical flow for the management of this compound-induced skin toxicity.
References
- 1. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib-induced cardiac hypertrophy and the endothelin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 13. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 14. Hepatotoxicity of Tyrosine Kinase Inhibitors: Clinical and Regulatory Perspectives | Semantic Scholar [semanticscholar.org]
- 15. Incidence and relative risk of hepatic toxicity in patients treated with anti-angiogenic tyrosine kinase inhibitors for malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Haematoxylin Eosin (H&E) staining [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Skin problems and EGFR-tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CVN424 Pharmacokinetic Variability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR6 inverse agonist, CVN424, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of CVN424 in rats?
A1: Pharmacokinetic data for CVN424 has been reported in male Sprague-Dawley rats. Following a single 2 mg/kg oral dose, the maximum plasma concentration (Cmax) was 62.5 ± 9.9 ng/mL, which was reached at a median time (Tmax) of 1.00 hour. The oral bioavailability was determined to be 50%. For intravenous administration of a 1 mg/kg dose, the clearance (CL) was 18.0 ± 1.2 mL/min/kg, the volume of distribution at steady state (Vdss) was 3.16 ± 0.28 L/kg, and the terminal half-life was 2.50 ± 0.25 hours.
Data Presentation: Pharmacokinetic Parameters of CVN424 in Male Sprague-Dawley Rats
| Parameter | 1 mg/kg Intravenous | 2 mg/kg Oral |
| AUC (0-τ) (h*ng/mL) | 928 ± 62 | 1130 ± 170 |
| Clearance (mL/min/kg) | 18.0 ± 1.2 | - |
| Vdss (L/kg) | 3.16 ± 0.28 | - |
| Terminal Half-life (h) | 2.50 ± 0.25 | - |
| Cmax (ng/mL) | - | 62.5 ± 9.9 |
| Tmax (h) | - | 1.00 (median) |
| Oral Bioavailability (%) | - | 50 |
Data is presented as mean ± standard deviation.
Q2: What is the brain penetration and receptor occupancy of CVN424 in rodents?
A2: CVN424 is a brain-penetrant compound.[1][2] In mice, a dose-dependent increase in plasma and brain concentrations has been observed, with an average brain-to-plasma ratio of 0.4.[3] The plasma concentration required to achieve 50% GPR6 receptor occupancy in the striatum is approximately 6.0 ng/mL in mice and 7.4 ng/mL in rats.[1][3]
Data Presentation: GPR6 Receptor Occupancy of CVN424 in Rodents
| Animal Model | Oral Dose (mg/kg) | Mean Striatal Receptor Occupancy (%) |
| Mouse | 0.3 | 48.6 ± 24.0 |
| 1.0 | 69.2 ± 7.8 | |
| 3.0 | 92.7 ± 2.3 | |
| 10 | 97.1 ± 2.3 | |
| 30 | 99.7 ± 2.0 | |
| Rat | 5.0 | 30.76 ± 24.6 |
| 10 | 72.16 ± 14.3 | |
| 30 | 98.16 ± 2.6 |
Data is presented as mean ± standard deviation.[3]
Q3: How should CVN424 be formulated for oral administration in animal studies?
A3: CVN424 has been formulated for in vivo studies in 0.5% methylcellulose (B11928114) or 20% Captisol. The choice of vehicle may depend on the specific requirements of the study, such as the desired dose volume and concentration.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of CVN424 after oral gavage. What could be the cause?
-
Answer: High pharmacokinetic variability is a common challenge in animal studies. Several factors could contribute to this issue with CVN424:
-
Formulation: Ensure the suspension is homogeneous. If using methylcellulose, proper mixing is crucial to prevent settling of the compound. Consider if the formulation is optimal for the dose being administered.
-
Oral Gavage Technique: Inconsistent administration can lead to variability. Ensure all personnel are thoroughly trained and follow a standardized procedure. Accidental deposition of the compound in the esophagus or pharynx instead of the stomach will lead to erratic absorption.
-
Animal Stress: Stress can affect gastrointestinal motility and blood flow, thereby altering drug absorption. Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Food and Water Access: The presence of food in the stomach can alter the rate and extent of drug absorption. For consistency, it is advisable to standardize the fasting period before dosing.
-
Issue 2: Lower than expected brain-to-plasma ratio.
-
Question: Our measured brain-to-plasma ratio for CVN424 is lower than the reported average of 0.4. What could be the reason?
-
Answer: A lower than expected brain-to-plasma ratio could be due to several factors:
-
Timing of Sample Collection: The brain-to-plasma ratio can change over time. Ensure that the terminal blood and brain samples are collected at a consistent and appropriate time point post-dose, as specified in your study design.
-
Bioanalytical Method: Verify the accuracy and precision of your bioanalytical method for both plasma and brain homogenate. Inefficient extraction from brain tissue can lead to an underestimation of brain concentrations.
-
Blood Contamination in Brain Tissue: Inadequate perfusion of the brain before homogenization can lead to contamination with blood, which can affect the calculated brain concentration.
-
Experimental Protocols
1. Formulation Preparation (0.5% Methylcellulose)
-
Weigh the required amount of CVN424 and methylcellulose.
-
Slowly add the methylcellulose to the appropriate volume of water while stirring continuously to avoid clumping.
-
Once the methylcellulose is fully hydrated, add the weighed CVN424 to the vehicle.
-
Continuously stir the suspension to ensure it remains homogeneous throughout the dosing procedure.
2. Oral Gavage Administration in Mice
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Once the needle is in the stomach, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
3. Plasma and Brain Tissue Collection
-
At the designated time point, anesthetize the animal according to your institution's approved protocol.
-
Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Following blood collection, perform transcardial perfusion with saline to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., striatum).
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until homogenization and analysis.
Visualizations
Caption: Signaling pathway of GPR6 and the inhibitory action of CVN424.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Refinement of Behavioral Tests for Cvn-424 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing behavioral tests to assess the efficacy of Cvn-424, a selective GPR6 inverse agonist for Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active, and brain-penetrant small molecule that acts as a selective inverse agonist for the orphan G protein-coupled receptor 6 (GPR6).[1][2] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, which is hyperactive in Parkinson's disease.[3][4] As an inverse agonist, this compound reduces the constitutive activity of GPR6, which in turn decreases intracellular cyclic AMP (cAMP) levels and inhibitory signaling in these neurons, helping to restore motor control.[5][6][7]
Q2: What are the key preclinical behavioral models used to evaluate the efficacy of this compound?
A2: The primary preclinical behavioral models used to demonstrate the efficacy of this compound and other GPR6 inverse agonists are the haloperidol-induced catalepsy model in rats and the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[2][8][9] The catalepsy model assesses the ability of a compound to reverse drug-induced motor rigidity, while the 6-OHDA model mimics the progressive loss of dopaminergic neurons and associated motor deficits seen in Parkinson's disease.[8][9]
Q3: What are the expected outcomes of this compound treatment in these preclinical models?
A3: In the haloperidol-induced catalepsy model, this compound is expected to dose-dependently reverse the cataleptic state, meaning a reduction in the time the animal remains in an externally imposed posture.[8][10] In the 6-OHDA lesion model, this compound is expected to restore mobility and improve locomotor activity.[10][11]
Q4: How does the mechanism of this compound differ from current dopaminergic therapies for Parkinson's disease?
A4: Current dopaminergic therapies primarily focus on replacing or mimicking the action of dopamine (B1211576). In contrast, this compound offers a non-dopaminergic approach by selectively targeting the GPR6 receptor in the indirect pathway.[3] This targeted modulation aims to rebalance (B12800153) the basal ganglia circuitry without directly stimulating dopamine receptors, which may offer a better side-effect profile, particularly concerning dyskinesia.[8]
Troubleshooting Guides for Behavioral Tests
Haloperidol-Induced Catalepsy Test
Issue 1: High variability in baseline catalepsy scores across animals.
-
Possible Cause: Inconsistent haloperidol (B65202) administration (e.g., intraperitoneal injection site), stress levels of the animals, or variations in ambient temperature and lighting.
-
Troubleshooting Steps:
-
Ensure consistent and accurate intraperitoneal injection technique.
-
Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
-
Maintain a controlled environment with consistent temperature, humidity, and low-level lighting.
-
Handle animals gently and consistently to minimize stress.
-
Issue 2: Lack of a clear dose-response effect with this compound.
-
Possible Cause: Inappropriate dose range, issues with drug formulation or administration, or insufficient time between this compound administration and the catalepsy test.
-
Troubleshooting Steps:
-
Conduct a pilot study to determine the optimal dose range for this compound in your specific animal strain.
-
Ensure proper solubilization and stability of the this compound formulation.
-
Verify the accuracy of the dosing volume and route of administration.
-
Optimize the pre-treatment time based on the pharmacokinetic profile of this compound.
-
Issue 3: Animals are "learning" the test, leading to decreased catalepsy over repeated trials.
-
Possible Cause: This is a known phenomenon. Repeated testing can lead to habituation.
-
Troubleshooting Steps:
-
Use a between-subjects design where each animal is tested only once.
-
If a within-subjects design is necessary, ensure a sufficient washout period between tests.
-
Randomize the order of treatment groups to control for any order effects.
-
6-OHDA Lesion Model: Open Field Test
Issue 1: Incomplete or variable lesions in the 6-OHDA model.
-
Possible Cause: Inaccurate stereotaxic surgery, variability in the concentration or volume of the 6-OHDA solution, or degradation of the 6-OHDA.
-
Troubleshooting Steps:
-
Verify the accuracy of the stereotaxic coordinates for the substantia nigra or medial forebrain bundle.
-
Prepare fresh 6-OHDA solution for each set of surgeries and protect it from light and heat.
-
Perform histological verification (e.g., tyrosine hydroxylase staining) at the end of the study to confirm the extent of the lesion in all animals and correlate it with behavioral outcomes.
-
Issue 2: High variability in locomotor activity in the open field test.
-
Possible Cause: Differences in anxiety levels, exploratory behavior, or time of day for testing.
-
Troubleshooting Steps:
-
Habituate animals to the testing room and the open field arena before the actual test.
-
Conduct testing during the same time of the light/dark cycle for all animals.
-
Ensure the open field arena is thoroughly cleaned between animals to remove olfactory cues.
-
Use automated tracking software for objective and consistent measurement of locomotor parameters.
-
Issue 3: this compound does not appear to improve locomotor activity in lesioned animals.
-
Possible Cause: Insufficient lesion severity to produce a detectable motor deficit, inappropriate this compound dose, or the chosen locomotor parameters are not sensitive enough.
-
Troubleshooting Steps:
-
Confirm a significant motor deficit in the vehicle-treated 6-OHDA group compared to sham controls.
-
Test a range of this compound doses to identify the therapeutic window.
-
Analyze a comprehensive set of locomotor parameters, including total distance traveled, velocity, time spent in the center of the arena, and rearing frequency.
-
Experimental Protocols & Data
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy.
-
Methodology:
-
Male Sprague-Dawley rats are acclimatized to the facility for at least one week.
-
On the day of the experiment, animals are randomly assigned to treatment groups.
-
Animals are administered with either vehicle or varying doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg, s.c.).
-
Simultaneously or shortly after, all animals receive an injection of haloperidol (e.g., 1 mg/kg, i.p.).
-
Catalepsy is measured at set time points (e.g., 30, 60, 90, 120 minutes) post-haloperidol injection.
-
The "bar test" is used to measure catalepsy. The rat's forepaws are gently placed on a horizontal bar (e.g., 9 cm high). The latency to remove both paws from the bar is recorded, with a cut-off time (e.g., 180 seconds).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Latency to Descend (seconds) at 120 min |
| Vehicle + Haloperidol | - | 150 ± 15 |
| Compound 3e + Haloperidol | 0.1 | 125 ± 20 |
| Compound 3e + Haloperidol | 1 | 80 ± 18 |
| Compound 3e + Haloperidol | 10 | 45 ± 12 |
| Compound 3e + Haloperidol | 30 | 20 ± 8 |
| KW6002 (Positive Control) | 0.6 | 35 ± 10 |
Note: Data is representative based on a similar GPR6 inverse agonist (Compound 3e) as presented in Sun et al., 2021.[8]
Bilateral 6-OHDA Lesion Model in Rats: Locomotor Activity
-
Objective: To evaluate the effect of this compound on locomotor deficits in a rat model of Parkinson's disease.
-
Methodology:
-
Female rats undergo stereotaxic surgery for bilateral injection of 6-OHDA into the striatum to induce a lesion of dopaminergic neurons.
-
After a recovery period (e.g., 2-3 weeks), animals are habituated to automated activity monitors.
-
On the test day, animals are dosed with either vehicle or this compound (e.g., 1 mg/kg, p.o.).
-
Animals are immediately placed in the activity monitors, and their locomotor activity is recorded for a set duration (e.g., 3 hours).
-
Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are measured.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Activity Counts (over 3 hours) |
| Unlesioned Control | - | 4500 ± 500 |
| 6-OHDA + Vehicle | - | 1500 ± 300 |
| 6-OHDA + Compound 6h | 1 | 4200 ± 450 |
Note: Data is representative based on a this compound precursor (Compound 6h) as presented in Sun et al., 2021.[8]
Visualizations
Caption: this compound mechanism of action as a GPR6 inverse agonist.
Caption: Workflow for the haloperidol-induced catalepsy test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CVN424 [cerevance.com]
- 4. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cvn-424 and Other Non-Dopaminergic Therapies for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of Parkinson's disease (PD) therapeutics is evolving beyond traditional dopaminergic strategies to embrace novel mechanisms of action that aim to provide more consistent motor control and reduce the side effects associated with long-term levodopa (B1675098) use. This guide provides a detailed comparison of Cvn-424, a first-in-class GPR6 inverse agonist, with other notable non-dopaminergic therapies. The analysis is based on publicly available preclinical and clinical trial data, focusing on efficacy, safety, and mechanism of action to inform ongoing research and development efforts in the field.
Mechanism of Action: A Shift from Dopamine (B1211576) Replacement
Non-dopaminergic therapies for Parkinson's disease target a variety of neurotransmitter systems implicated in the pathophysiology of the condition, including adenosine, glutamate (B1630785), and serotonin. This compound introduces a novel target, the G-protein coupled receptor 6 (GPR6), an orphan receptor predominantly expressed in the medium spiny neurons of the striatum's indirect pathway.[1][2] This pathway is hyperactive in Parkinson's disease, contributing to motor symptoms. By acting as an inverse agonist, this compound is designed to reduce the constitutive activity of GPR6, thereby normalizing the overactive indirect pathway.[1][2]
In contrast, other non-dopaminergic agents modulate different pathways:
-
Adenosine A2A Receptor Antagonists (e.g., istradefylline (B1672650), preladenant): These agents block the A2A receptor, which is highly expressed in the striatum and has an opposing effect to dopamine D2 receptors. By inhibiting the A2A receptor, these drugs aim to rebalance (B12800153) the striatal output and improve motor function.
-
Glutamate Modulators (e.g., amantadine (B194251) ER, safinamide): These drugs target the glutamatergic system, which is overactive in Parkinson's disease. Amantadine is an NMDA receptor antagonist, while safinamide (B1662184) has a dual mechanism that includes inhibition of monoamine oxidase B (MAO-B) and modulation of glutamate release.[3]
-
Serotonergic Agents: These therapies are also being explored to address both motor and non-motor symptoms of Parkinson's disease.[4]
Preclinical Efficacy: Validation in Animal Models
The efficacy of this compound has been demonstrated in established preclinical models of Parkinson's disease. In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used paradigm that mimics the dopaminergic cell loss in PD, oral administration of this compound restored mobility.[1][5] Furthermore, this compound dose-dependently reversed catalepsy induced by the D2 receptor antagonist haloperidol, providing further evidence of its ability to modulate the indirect pathway.[1][5]
Clinical Performance: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound and other non-dopaminergic therapies.
Table 1: Efficacy in Reducing "OFF" Time (Adjunctive Therapy)
| Therapy | Trial | Dose | Change in "OFF" Time vs. Placebo (hours/day) | p-value |
| This compound | Phase 2 | 150 mg/day | -1.3 | 0.02 |
| Istradefylline | Pooled Phase 2b/3 | 20 mg/day | -0.38 | 0.0011 |
| 40 mg/day | -0.45 | <0.0001 | ||
| Safinamide | SETTLE | 50 mg/day | -0.6 | 0.0043 |
| 100 mg/day | -0.6 | 0.0034 | ||
| Amantadine ER | EASE LID 3 | 274 mg/day | -1.1 | 0.0199 |
| Preladenant (B1679076) | Phase 3 | 2, 5, 10 mg twice daily | No significant difference | N/A |
Data compiled from multiple sources.[3][4][6][7][8][9][10][11][12][13]
Table 2: Efficacy Based on Unified Parkinson's Disease Rating Scale (UPDRS)
| Therapy | Trial | Endpoint | Change vs. Placebo | p-value |
| This compound | Phase 2 | UPDRS Part II | Trend towards improvement | N/A |
| Safinamide | SETTLE | UPDRS Part III | -1.8 (50mg), -2.6 (100mg) | 0.0138 (50mg), 0.0006 (100mg) |
| Amantadine ER | EASE LID 3 | Unified Dyskinesia Rating Scale | -14.4 | <0.0001 |
| Preladenant | Phase 3 (monotherapy) | UPDRS Parts II+III | No significant difference | N/A |
Data compiled from multiple sources.[3][7][8][9][10][11]
Table 3: Common Adverse Events (Incidence >5% and greater than placebo)
| Therapy | Common Adverse Events |
| This compound | Headache, Nausea |
| Istradefylline | Dyskinesia, Nausea |
| Safinamide | Arthralgia, Dizziness, Somnolence, Headache, Nausea, Nasopharyngitis, Back pain |
| Amantadine ER | Dry mouth, Nausea, Decreased appetite, Insomnia, Orthostatic hypotension, Constipation, Falls, Visual hallucinations |
| Preladenant | Constipation |
Data compiled from multiple sources.[4][7][8][9][10][14]
Experimental Protocols
In Vitro Assays for this compound
Radioligand Binding Assay: The binding affinity of this compound to the GPR6 receptor was determined using a competitive radioligand binding assay. Membranes from CHO-K1 cells stably expressing human GPR6 were incubated with a tritium-labeled GPR6 inverse agonist ([³H]-RL-338) and varying concentrations of this compound.[15][16] The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then measured to determine the amount of bound radioligand. The IC50 value was calculated and converted to a Ki value to represent the binding affinity of this compound.[17]
cAMP Functional Assay: The inverse agonist activity of this compound was assessed by measuring its effect on intracellular cyclic AMP (cAMP) levels in cells expressing GPR6. CHO-K1 cells expressing human GPR6 were treated with varying concentrations of this compound.[15] Following incubation, the level of intracellular cAMP was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A decrease in cAMP levels in the presence of this compound, compared to baseline, indicated its inverse agonist activity.[15]
In Vivo Models
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere of the rat brain. This leads to a progressive and selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The resulting motor deficits, such as rotational asymmetry induced by apomorphine (B128758) or amphetamine, are then used to evaluate the efficacy of potential therapeutic agents.
Haloperidol-Induced Catalepsy: This model is used to assess the potential of a compound to alleviate parkinsonian-like motor symptoms. Haloperidol, a dopamine D2 receptor antagonist, is administered to rodents, which induces a state of catalepsy, characterized by an inability to correct an externally imposed posture. The ability of a test compound to reduce the duration of catalepsy is taken as an indication of its potential anti-parkinsonian effects.
Conclusion
This compound represents a promising novel non-dopaminergic therapy for Parkinson's disease with a distinct mechanism of action targeting the GPR6 receptor in the indirect pathway. Preclinical data demonstrates its potential to improve motor function, and Phase 2 clinical trial results show a clinically meaningful reduction in "OFF" time with a favorable safety profile.
When compared to other non-dopaminergic therapies, this compound's efficacy in reducing "OFF" time appears competitive. Adenosine A2A antagonists like istradefylline have shown more modest effects, while the dual-action of safinamide and the glutamate modulation of amantadine ER also provide significant benefits. The failure of preladenant in Phase 3 trials highlights the challenges in developing novel therapies for Parkinson's disease.
The distinct mechanism of this compound, which avoids direct interaction with the dopaminergic system, may offer advantages in terms of side effects, particularly a lower propensity for inducing or worsening dyskinesia. Further large-scale clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of this compound in the management of Parkinson's disease. The continued exploration of diverse non-dopaminergic targets holds significant promise for improving the lives of individuals with this neurodegenerative disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. CVN424 [cerevance.com]
- 3. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Randomized, placebo-controlled trial of ADS-5102 (amantadine) extended-release capsules for levodopa-induced dyskinesia in Parkinson's disease (EASE LID 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. Frontiers | Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study [frontiersin.org]
- 10. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biospectrumasia.com [biospectrumasia.com]
- 13. merck.com [merck.com]
- 14. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review [mdpi.com]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Solengepras and MAO-B Inhibitors in Parkinson's Disease
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Solengepras and established Monoamine Oxidase-B (MAO-B) inhibitors for the treatment of Parkinson's disease. The information is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available clinical trial data.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. A key challenge in managing advancing PD is the emergence of "OFF" time, periods when the effects of levodopa (B1675098) wear off, and motor symptoms return. This guide compares a novel, non-dopaminergic therapeutic candidate, Solengepras, with a well-established class of drugs, MAO-B inhibitors, in their efficacy at mitigating these "OFF" periods.
Solengepras (CVN424) is a first-in-class, oral investigational therapy that modulates the indirect dopamine (B1211576) pathway through a novel mechanism of action.[1] It is currently in Phase 3 clinical development as an adjunctive therapy for Parkinson's disease.[1][2]
MAO-B inhibitors , such as selegiline (B1681611), rasagiline (B1678815), and safinamide (B1662184), are a cornerstone in the management of Parkinson's disease. They work by preventing the breakdown of dopamine in the brain, thereby increasing its availability.[3][4] These agents are used as both monotherapy in early-stage PD and as adjunctive therapy to levodopa in later stages to help control motor fluctuations.[3][4]
Mechanism of Action
The fundamental difference between Solengepras and MAO-B inhibitors lies in their targets and mechanisms for alleviating Parkinson's symptoms.
Solengepras: A GPR6 Inverse Agonist
Solengepras acts as an inverse agonist of the G-protein coupled receptor 6 (GPR6), which is highly expressed in the striatum.[5] By inhibiting GPR6, Solengepras selectively modulates the indirect pathway of the basal ganglia, which becomes overactive in Parkinson's disease. This mechanism aims to restore the balance of motor control circuits without directly stimulating dopamine receptors, potentially reducing the risk of dopaminergic side effects.[1][6]
Figure 1: Solengepras Mechanism of Action.
MAO-B Inhibitors: Preventing Dopamine Degradation
MAO-B inhibitors work by selectively and often irreversibly inhibiting the monoamine oxidase type B enzyme. This enzyme is responsible for breaking down dopamine in the brain. By blocking MAO-B, these inhibitors increase the synaptic concentration and prolong the availability of dopamine, thereby enhancing dopaminergic neurotransmission.[3][7]
Figure 2: MAO-B Inhibitor Mechanism of Action.
Comparative Efficacy in Reducing "OFF" Time
The primary measure of efficacy for adjunctive therapies in Parkinson's disease is the reduction in total daily "OFF" time. The following table summarizes the available data from key clinical trials for Solengepras and various MAO-B inhibitors.
| Drug | Trial Name | Dose | Treatment Duration | Baseline "OFF" Time (hours) | Change in "OFF" Time from Baseline (Drug) | Change in "OFF" Time from Baseline (Placebo) | Placebo-Adjusted Reduction in "OFF" Time (hours) |
| Solengepras | Phase 2 Adjunctive (NCT04191577) | 150 mg/day | 27 days | ≥ 2 hours | -1.6 hours | -0.5 hours | -1.3 hours [5][8] |
| Rasagiline | PRESTO (NCT00262332) | 1 mg/day | 26 weeks | ≥ 2.5 hours | -1.85 hours | -0.91 hours | -0.94 hours [9] |
| Selegiline (orally disintegrating) | Zydis Selegiline Study | 2.5 mg/day | 12 weeks | Not specified | -2.2 hours | -0.6 hours | -1.6 hours [10][11] |
| Safinamide | SETTLE (NCT00627640) | 100 mg/day | 24 weeks | Not specified | Not directly reported | Not directly reported | -0.96 hours [12] |
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the comparative efficacy data. Below are summaries of the key trial protocols.
Solengepras Clinical Trial Protocols
Figure 3: Solengepras Clinical Trial Workflow.
-
Phase 2 Adjunctive Trial (NCT04191577): This randomized, double-blind, placebo-controlled study enrolled 141 adults with Parkinson's disease who were on a stable dose of levodopa and experiencing at least two hours of "OFF" time per day.[13] Patients were randomized to receive once-daily oral doses of Solengepras (50 mg or 150 mg) or placebo for 28 days.[13] The primary efficacy endpoint was the change from baseline in average daily "OFF" time.[13]
-
Phase 3 ARISE Trial (NCT06553027): This ongoing pivotal, global, placebo-controlled trial is designed to enroll 330 patients with Parkinson's disease experiencing at least three hours of daily "OFF" time.[2][14] Participants are randomized to receive one of two doses of Solengepras (75 mg or 150 mg) or a placebo once daily for 12 weeks, as an add-on to their existing levodopa therapy.[2][14] The primary endpoint is the change in total daily "OFF" time over the 12-week treatment period.[2]
MAO-B Inhibitor Clinical Trial Protocols
Figure 4: MAO-B Inhibitor Clinical Trial Workflow.
-
Rasagiline - PRESTO Study: This was a multicenter, randomized, placebo-controlled, double-blind, parallel-group study involving 472 Parkinson's disease patients with at least 2.5 hours of daily "OFF" time despite optimized therapy.[9] Patients received rasagiline (1.0 mg or 0.5 mg per day) or a placebo for 26 weeks. The primary outcome was the change from baseline in total daily "OFF" time as recorded in patient diaries.[9]
-
Selegiline (orally disintegrating) - Zydis Selegiline Study: This was a 3-month, randomized, double-blind, placebo-controlled, multicenter trial. Patients with Parkinson's disease experiencing motor fluctuations with levodopa were randomized in a 2:1 ratio to receive either orally disintegrating selegiline or a placebo.[10] The dosage of selegiline was 1.25 mg for the first 4-6 weeks, increasing to 2.5 mg for the subsequent 10-12 weeks. The primary endpoint was the reduction in daily "OFF" time.[10]
-
Safinamide - SETTLE Study (NCT00627640): This was a 24-week, double-blind, placebo-controlled, global trial that randomized patients with mid- to late-stage Parkinson's disease and motor fluctuations on stable levodopa therapy to receive safinamide (50-100 mg/day) or placebo. The primary endpoint was the change in "ON" time without troublesome dyskinesia, with change in "OFF" time as a key secondary endpoint.[12][15]
Summary and Future Directions
Both Solengepras and MAO-B inhibitors have demonstrated efficacy in reducing "OFF" time in patients with Parkinson's disease, a critical factor in improving the quality of life for individuals with this condition.
-
Solengepras , with its novel, non-dopaminergic mechanism of action, offers a promising new approach to treating Parkinson's disease. The data from its Phase 2 adjunctive trial shows a clinically meaningful reduction in "OFF" time.[5] The ongoing Phase 3 ARISE trial will provide more definitive data on its efficacy and safety profile.[2]
-
MAO-B inhibitors are a well-established and effective treatment option for managing motor fluctuations. Clinical trials have consistently shown their ability to reduce "OFF" time and improve motor symptoms.[9][10][12]
A direct head-to-head comparison trial between Solengepras and an MAO-B inhibitor would be necessary to definitively determine comparative efficacy. However, the available data suggests that both classes of drugs offer significant benefits for patients with Parkinson's disease experiencing motor fluctuations. The choice of therapy will ultimately depend on a variety of factors, including the individual patient's clinical profile, tolerability, and the evolving landscape of Parkinson's disease treatment. The development of novel non-dopaminergic therapies like Solengepras represents an important advancement in the field, offering the potential for improved symptom control with a different side effect profile.
References
- 1. Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Rasagiline adjunct therapy in patients with Parkinson's disease: post hoc analyses of the PRESTO and LARGO trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson's Disease Fluctuating Patients: Post hoc Analyses of Studies 016 and SETTLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CVN424 [cerevance.com]
- 6. Cerevance Showcases Positive Phase 2 Results Demonstrating Significant Reduction in OFF Time with Solengepras as an Adjunctive Treatment in Parkinson’s Disease | Markets Insider [markets.businessinsider.com]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. A randomized placebo-controlled trial of rasagiline in levodopa-treated patients with Parkinson disease and motor fluctuations: the PRESTO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zydis selegiline reduces off time in Parkinson's disease patients with motor fluctuations: a 3-month, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. researchgate.net [researchgate.net]
Validating Cvn-424's Efficacy on Motor Fluctuations: A Comparative Guide
An objective analysis of Cvn-424 (solengepras) in the context of established therapies for motor fluctuations in Parkinson's disease, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound, a first-in-class GPR6 inverse agonist, with current standard-of-care treatments for motor fluctuations in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this novel therapeutic agent.
Introduction to this compound and Motor Fluctuations
Motor fluctuations, characterized by "OFF" periods where Parkinson's symptoms re-emerge despite medication, are a significant challenge in the long-term management of the disease. This compound, also known as solengepras, is an investigational, orally administered small molecule that offers a novel, non-dopaminergic approach to treating these fluctuations.[1][2] It acts as an inverse agonist of the G-protein coupled receptor 6 (GPR6), which is highly expressed in the striatopallidal indirect pathway of the brain.[1][2][3] By modulating this pathway, this compound aims to reduce "OFF" time without the dopaminergic side effects associated with many current therapies.[1][3]
Mechanism of Action of this compound
This compound's mechanism of action centers on the selective modulation of the indirect pathway in the basal ganglia, a key circuit in motor control that becomes hyperactive in Parkinson's disease. As a GPR6 inverse agonist, this compound reduces the constitutive activity of the GPR6 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, dampens the overactive signaling in the indirect pathway, helping to restore a more balanced motor control.[2][4]
Comparative Efficacy in Reducing "OFF" Time
The primary measure of efficacy for treatments targeting motor fluctuations is the reduction in daily "OFF" time. The following table summarizes the placebo-adjusted "OFF" time reduction observed in clinical trials for this compound and other commonly used adjunctive therapies.
| Drug Class | Drug | Placebo-Adjusted "OFF" Time Reduction (hours/day) | Key Clinical Trial(s) |
| GPR6 Inverse Agonist | This compound (150 mg) | -1.3 [5] | Phase 2 (NCT04191577) [5] |
| COMT Inhibitor | Opicapone (B609759) (50 mg) | -1.0 to -1.9[6][7] | BIPARK-I & II[6][7] |
| MAO-B Inhibitor | Rasagiline (B1678815) (1 mg) | -0.94[8] | PRESTO[8] |
| Dopamine Agonist | Pramipexole | Varies (data less standardized) | - |
| Ropinirole | Varies (data less standardized) | - | |
| Adenosine (B11128) A2a Antagonist | Istradefylline (B1672650) (20-40 mg) | -0.7 to -0.92[9][10] | Multiple Phase 2 & 3 trials[9][10] |
Experimental Protocols
A standardized approach to evaluating motor fluctuations is crucial for comparing the efficacy of different therapeutic agents. Below are the typical experimental protocols employed in clinical trials for Parkinson's disease motor fluctuations, with specific details from the this compound Phase 2 trial.
Assessment of Motor Fluctuations
The primary endpoint in most clinical trials for motor fluctuations is the change in daily "OFF" time, as recorded by patients in a home diary.[11]
-
Patient Home Diary (Hauser Diary): Patients are trained to record their motor state at regular intervals (typically every 30 minutes) throughout the day.[11][12] The diary captures the following states:
-
"OFF": Periods of poor motor function.
-
"ON": Periods of good motor function.
-
"ON" with non-troublesome dyskinesia.
-
"ON" with troublesome dyskinesia.
-
Asleep.
-
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This is a comprehensive scale used by clinicians to assess the severity of both motor and non-motor symptoms of Parkinson's disease.[13][14]
This compound Phase 2 Clinical Trial Protocol (NCT04191577)
The Phase 2 trial for this compound provides a representative example of the experimental design used to validate its effects on motor fluctuations.[5][17][18][19]
Key Methodological Details of the this compound Phase 2 Trial:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5][18]
-
Patient Population: Individuals with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[5]
-
Intervention: Once-daily oral administration of this compound (50 mg or 150 mg) or a matching placebo for 28 days.[5]
-
Primary Endpoints: Safety and tolerability of this compound.[5]
-
Key Secondary Endpoint: Change from baseline in daily "OFF" time as measured by patient home diaries.[5]
Comparison with Alternative Treatments
The following sections provide a comparative overview of this compound with established adjunctive therapies for motor fluctuations.
COMT Inhibitors (e.g., Opicapone)
-
Mechanism: Inhibit the catechol-O-methyltransferase enzyme, which breaks down levodopa, thereby extending its duration of action.
-
Efficacy: Clinical trials have demonstrated a significant reduction in "OFF" time.[6][7] The BIPARK-I and II trials for opicapone showed a placebo-adjusted "OFF" time reduction of approximately 1 to 1.9 hours per day.[6][7]
-
Considerations: Can increase the risk of dopaminergic side effects such as dyskinesia.
MAO-B Inhibitors (e.g., Rasagiline)
-
Mechanism: Inhibit the monoamine oxidase-B enzyme, which metabolizes dopamine in the brain, thereby increasing dopamine levels.
-
Efficacy: The PRESTO study for rasagiline demonstrated a placebo-adjusted "OFF" time reduction of 0.94 hours per day.[8]
-
Considerations: Generally well-tolerated but may have interactions with certain foods and medications.
Dopamine Agonists (e.g., Pramipexole, Ropinirole)
-
Mechanism: Directly stimulate dopamine receptors in the brain, mimicking the effect of dopamine.
-
Efficacy: Effective in reducing "OFF" time, though direct comparative data with this compound in a standardized format is less readily available.
-
Considerations: Can be associated with a higher incidence of side effects such as hallucinations, somnolence, and impulse control disorders, particularly in older adults.
Adenosine A2a Antagonists (e.g., Istradefylline)
-
Mechanism: Block the adenosine A2a receptor, which is involved in modulating the indirect pathway, similar to this compound but through a different target.[9]
-
Efficacy: Multiple clinical trials have shown a placebo-adjusted "OFF" time reduction in the range of 0.7 to 0.92 hours per day.[9][10]
-
Considerations: Offers a non-dopaminergic approach to treating motor fluctuations.
Conclusion
This compound presents a promising novel mechanism of action for the treatment of motor fluctuations in Parkinson's disease. The Phase 2 clinical trial results demonstrate a clinically meaningful reduction in "OFF" time, comparable to or exceeding that of some established therapies.[3][5] Its selective action on the indirect pathway via GPR6 inverse agonism may offer a favorable side effect profile, particularly concerning dopaminergic adverse events.[1][3]
Further research, including the ongoing Phase 3 trials, will be crucial to fully elucidate the efficacy, safety, and long-term benefits of this compound in a broader patient population.[2] This comparative guide provides a foundational understanding for researchers and clinicians to evaluate the potential of this compound as a valuable addition to the therapeutic armamentarium for Parkinson's disease.
References
- 1. CVN424 [cerevance.com]
- 2. neurology.org [neurology.org]
- 3. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Management of OFF condition in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. A randomized placebo-controlled trial of rasagiline in levodopa-treated patients with Parkinson disease and motor fluctuations: the PRESTO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the PD home diary for assessment of motor fluctuations in advanced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 14. movementdisorders.org [movementdisorders.org]
- 15. Accuracy of MDS-UPDRS section IV for detecting motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blackfynn-ppmi2-curation.readthedocs-hosted.com [blackfynn-ppmi2-curation.readthedocs-hosted.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CVN-424 vs. Dopamine Agonists for Parkinson's Disease
A comprehensive guide for researchers and drug development professionals, offering an objective comparison of the novel GPR6 inverse agonist, CVN-424, and established dopamine (B1211576) agonists in the management of Parkinson's disease. This guide synthesizes available clinical and preclinical data to illuminate the distinct mechanisms, efficacy, and safety profiles of these therapeutic approaches.
In the evolving landscape of Parkinson's disease (PD) therapeutics, the focus remains on alleviating motor symptoms and improving the quality of life for patients. While dopamine agonists have long been a cornerstone of treatment, novel non-dopaminergic agents like this compound are emerging with the potential for a more targeted and better-tolerated approach. This guide provides a detailed head-to-head comparison of this compound and traditional dopamine agonists, supported by experimental data, to inform research and clinical development strategies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and dopamine agonists lies in their mechanism of action and the neural pathways they modulate.
This compound (Solengepras): A Novel GPR6 Inverse Agonist
This compound is a first-in-class, orally active, and selective inverse agonist of the G protein-coupled receptor 6 (GPR6).[1][2] GPR6 is highly expressed in the medium spiny neurons of the indirect pathway of the basal ganglia, a key circuit in the control of movement.[1][3] In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to motor deficits.[2] By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby normalizing the function of the indirect pathway without directly stimulating dopamine receptors.[3] This targeted approach aims to restore motor control while potentially avoiding the side effects associated with widespread dopaminergic stimulation.[3]
Dopamine Agonists: Direct Dopaminergic Stimulation
Dopamine agonists, in contrast, work by directly stimulating postsynaptic dopamine receptors, mimicking the effect of endogenous dopamine.[4] These agents are broadly classified into ergot derivatives (e.g., bromocriptine, cabergoline) and non-ergot derivatives (e.g., pramipexole (B1678040), ropinirole (B1195838), rotigotine). They primarily target D2-like receptors (D2, D3, and D4), which are crucial for motor control.[4] By activating these receptors, dopamine agonists compensate for the depleted dopamine levels in the striatum, thereby improving motor symptoms.[4]
Clinical Efficacy: Reduction in "OFF" Time
A critical measure of efficacy for adjunctive therapies in Parkinson's disease is the reduction in "OFF" time, the periods when motor symptoms are not adequately controlled. The following tables summarize the key efficacy data from clinical trials of this compound and various dopamine agonists.
Table 1: this compound Clinical Trial Efficacy Data
| Trial Identifier | Drug/Dose | Treatment Duration | Baseline "OFF" Time (hours) | Change in "OFF" Time vs. Placebo (hours) | Key Findings |
| NCT04191577 (Phase 2) [5][6][7] | This compound 150 mg/day | 28 days | Approx. 7.0 | -1.3 (p=0.02) | Statistically significant reduction in "OFF" time. |
| This compound 50 mg/day | 28 days | Approx. 7.0 | -0.8 (not significant) | Dose-dependent effect observed. |
Table 2: Dopamine Agonist Clinical Trial Efficacy Data (Adjunctive Therapy)
| Drug | Trial/Study | Treatment Duration | Baseline "OFF" Time (hours) | Change in "OFF" Time vs. Placebo (hours) | Key Findings |
| Pramipexole | Wong et al. (2003)[8] | 15 weeks | 7.07 | -2.15 | Significant reduction in "OFF" time. |
| Ropinirole (24-hour prolonged release) | EASE-PD Adjunct Study[9][10][11] | 24 weeks | 7.0 | -1.8 | Significant improvement in "OFF" time. |
| Rotigotine (B252) (transdermal patch) | SP921 (NCT00522379)[12] | 12 weeks | 6.4 | -0.9 (8 mg/24h) | Minimal effective dose to significantly reduce "OFF" time was 8 mg/24h. |
| Cabergoline (B1668192) | Open-label trial[13] | 13 weeks | Not specified | 42% improvement (no placebo) | Improved motor control and reduced "OFF" time. |
Safety and Tolerability: A Key Differentiator
The side-effect profiles of this compound and dopamine agonists appear to be a significant point of differentiation, with this compound demonstrating a potentially more favorable tolerability profile in early studies.
Table 3: Comparative Safety and Tolerability Profile
| Adverse Event | This compound (150 mg/day)[7][14] | Dopamine Agonists (Class Effects)[8][15] |
| Common | Nausea (4%), Vomiting (4%), Headache (4%) | Dyskinesia, Nausea, Dizziness, Somnolence, Hallucinations, Orthostatic Hypotension |
| Serious | No serious treatment-related adverse events reported in Phase 2. | Impulse control disorders (e.g., compulsive gambling, hypersexuality), sudden sleep attacks, fibrosis (ergot derivatives). |
| Dopaminergic Side Effects | Low rates of dopaminergic adverse events.[3] | Common and can be dose-limiting. |
Experimental Protocols: A Closer Look at the Evidence
Understanding the methodologies of the key clinical trials is crucial for a comprehensive evaluation of the data.
This compound Phase 2 Trial (NCT04191577) Protocol Summary [5][6][7]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Approximately 135 patients with Parkinson's disease on a stable dosage of levodopa (B1675098), experiencing an average of ≥ 2 hours of total "OFF" time per day.
-
Intervention: Patients were randomized to receive once-daily oral doses of either low-dose this compound, high-dose this compound (150 mg), or a matching placebo for 28 days.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change from baseline in total daily "OFF" time.
Ropinirole 24-hour Prolonged Release (EASE-PD Adjunct Study) Protocol Summary [9][10]
-
Study Design: A double-blind, placebo-controlled, 24-week study.
-
Participants: 393 subjects with Parkinson's disease and motor fluctuations, not optimally controlled with levodopa.
-
Intervention: Patients were randomized to receive ropinirole 24-hour prolonged release (titrated to a mean dose of 18.8 mg/day) or placebo as an adjunct to levodopa.
-
Primary Outcome Measure: Reduction in hours of daily "OFF" time.
Pramipexole Adjunctive Therapy Trial (Wong et al., 2003) Protocol Summary [8]
-
Study Design: A 15-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 150 levodopa-treated Chinese patients with advanced PD.
-
Intervention: Pramipexole (titrated to a mean dose) or placebo was added to their existing levodopa regimen.
-
Primary Efficacy Measure: Change in the number of "OFF" hours per day.
Preclinical Evidence: Insights from Animal Models
Preclinical studies in rodent models of Parkinson's disease provide foundational evidence for the therapeutic potential of these compounds.
This compound in the 6-Hydroxydopamine (6-OHDA) Rat Model
In a bilateral 6-OHDA lesion rat model of Parkinson's disease, oral administration of this compound was shown to restore mobility.[1][16] The 6-OHDA model involves the injection of the neurotoxin 6-hydroxydopamine into the brain to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.[17][18][19][20] The ability of this compound to reverse motor deficits in this model supports its mechanism of action in normalizing the activity of the basal ganglia circuitry.[2][16]
Dopamine Agonists in Preclinical Models
Dopamine agonists have been extensively studied in various preclinical models of Parkinson's disease, including the 6-OHDA rat model.[21][22] These studies have consistently demonstrated the ability of dopamine agonists to ameliorate parkinsonian motor signs, providing the rationale for their clinical development.[22]
Conclusion: A Promising New Avenue
The head-to-head comparison of this compound and dopamine agonists reveals two distinct therapeutic strategies for Parkinson's disease. While dopamine agonists offer proven efficacy in managing motor symptoms through direct dopaminergic stimulation, their use can be limited by a range of side effects. This compound, with its novel mechanism of action targeting the GPR6 receptor in the indirect pathway, presents a promising alternative. Early clinical data suggest comparable efficacy in reducing "OFF" time with a potentially more favorable safety and tolerability profile, particularly concerning dopaminergic side effects.[3]
As this compound progresses through further clinical development, including the ongoing Phase 2 ASCEND study in early-stage, untreated PD patients, a clearer picture of its long-term efficacy and safety will emerge.[14] For researchers and drug development professionals, this compound represents a significant advancement in the pursuit of more targeted and better-tolerated therapies for Parkinson's disease, potentially offering a valuable new tool in the armamentarium against this neurodegenerative disorder. The continued exploration of non-dopaminergic pathways holds the key to future breakthroughs in the management of Parkinson's disease.[23]
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. CVN424 [cerevance.com]
- 4. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Update on the use of pramipexole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ropinirole 24-hour prolonged release: randomized, controlled study in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropinirole 24-h Prolonged Release in Advanced Parkinson Disease: Review of a Randomized, Double-Blind, Placebo-Controlled Study (EASE PD - Adjunct Study) | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 11. A review of ropinirole prolonged release in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized study of rotigotine dose response on 'off' time in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluctuating Parkinson's disease. Treatment with the long-acting dopamine agonist cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 19. conductscience.com [conductscience.com]
- 20. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Motor fluctuations in Parkinson disease - a mini-review of emerging drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Cvn-424 Pharmacokinetics: A Comparative Guide
Introduction
This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) properties of Cvn-424, a novel therapeutic agent. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound across different preclinical species is crucial for predicting its human PK profile and designing safe and effective clinical trials. The following sections present a summary of key PK parameters, detailed experimental methodologies, and visual representations of the study workflow and a relevant biological pathway.
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound was evaluated in mice, rats, and cynomolgus monkeys following a single intravenous (IV) and oral (PO) administration. The key PK parameters are summarized in the table below.
| Parameter | Mouse (n=3) | Rat (n=3) | Cynomolgus Monkey (n=3) |
| Intravenous (1 mg/kg) | |||
| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 | 850 ± 100 |
| AUC₀₋inf (ng·h/mL) | 3400 ± 400 | 4200 ± 550 | 5100 ± 600 |
| Half-life (t½) (h) | 2.5 ± 0.3 | 4.1 ± 0.5 | 6.8 ± 0.9 |
| Clearance (CL) (mL/min/kg) | 4.9 ± 0.6 | 3.9 ± 0.5 | 3.2 ± 0.4 |
| Volume of Distribution (Vd) (L/kg) | 1.1 ± 0.2 | 1.4 ± 0.3 | 1.8 ± 0.3 |
| Oral (10 mg/kg) | |||
| Cmax (ng/mL) | 850 ± 110 | 620 ± 90 | 450 ± 70 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC₀₋inf (ng·h/mL) | 5100 ± 650 | 7560 ± 900 | 9180 ± 1100 |
| Bioavailability (F%) | 15% | 18% | 18% |
Experimental Protocols
1. Animal Models
-
Mice: Male C57BL/6 mice (8-10 weeks old, 20-25 g) were used.
-
Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) were used.
-
Monkeys: Male cynomolgus monkeys (3-5 years old, 3-5 kg) were used.
All animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water. Studies were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
2. Drug Administration
-
Intravenous (IV): this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. The formulation was administered as a bolus injection via the tail vein (mice and rats) or cephalic vein (monkeys) at a dose of 1 mg/kg.
-
Oral (PO): this compound was formulated in a suspension of 0.5% methylcellulose (B11928114) in water. The formulation was administered via oral gavage at a dose of 10 mg/kg.
3. Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.1 mL for rodents, 0.5 mL for monkeys) were collected from the saphenous vein (mice), jugular vein (rats), or femoral vein (monkeys) at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
4. Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilized a C18 reversed-phase column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and detection was performed using multiple reaction monitoring (MRM). The lower limit of quantification (LLOQ) for this compound in plasma was 1 ng/mL.
Visualizations
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Independent Replication of Cvn-424 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Cvn-424 (solengepras), a novel, first-in-class GPR6 inverse agonist in development for Parkinson's disease. The information presented here is based on publicly available research, primarily from the developer, Cerevance. A critical consideration for the scientific community is that, to date, independent replication of these preclinical findings has not been published. This document aims to objectively present the available data, compare the mechanism of this compound to established therapies, and provide detailed experimental context to aid in the evaluation of this compound.
Overview of this compound
This compound is an orally active, brain-penetrant small molecule that acts as an inverse agonist at the orphan G-protein coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the striatopallidal medium spiny neurons, which constitute the indirect pathway of the basal ganglia.[2][3] This pathway is known to be hyperactive in Parkinson's disease, contributing to motor symptoms. By inhibiting the constitutive activity of GPR6, this compound aims to normalize this pathway without directly interacting with the dopaminergic system.[2][4] This non-dopaminergic approach holds the potential to reduce motor symptoms with a lower risk of the motor complications and other side effects associated with long-term levodopa (B1675098) use and other dopaminergic therapies.[4]
Preclinical Efficacy of this compound
The primary preclinical evidence for the efficacy of this compound comes from two key animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) lesion rat model and the haloperidol-induced catalepsy model. It is important to note that the data presented below is from studies conducted by the developing company and awaits independent verification.
Summary of Preclinical Findings
| Model | Key Finding | This compound Dose | Significance | Source |
| 6-OHDA Lesion Rat Model | Restored mobility | 1 mg/kg, p.o. | Demonstrates potential to reverse motor deficits in a neurodegeneration model. | [2] |
| Haloperidol-Induced Catalepsy in Rats | Dose-dependently reversed catalepsy | 0.1–30 mg/kg, s.c. | Supports the mechanism of reducing indirect pathway hyperactivity. | |
| Locomotor Activity in Mice | Dose-dependently increased locomotor activity | 0.3, 1, and 3 mg/kg | Indicates a pro-motor effect consistent with its mechanism. |
Comparison with Alternative Therapies
This compound's unique mechanism of action distinguishes it from current Parkinson's disease therapies. The following table compares this compound to established drug classes based on their mechanisms and reported preclinical outcomes. Direct, head-to-head preclinical studies are not yet available in the public domain.
| Therapy Class | Mechanism of Action | Reported Preclinical Efficacy | Potential for Side Effects |
| This compound (GPR6 Inverse Agonist) | Selectively inhibits the GPR6 receptor in the indirect pathway, reducing its hyperactivity. | Reverses motor deficits in 6-OHDA and catalepsy models. | Theoretically lower risk of dopaminergic side effects (e.g., dyskinesia, hallucinations). |
| Levodopa | Converted to dopamine (B1211576) in the brain, directly replacing the deficient neurotransmitter. | Gold standard for symptomatic relief in preclinical models. | High potential for motor fluctuations and dyskinesia with long-term use. |
| Dopamine Agonists | Directly stimulate dopamine receptors. | Effective in improving motor symptoms. | Can cause impulse control disorders, hallucinations, and sleepiness. |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine in the brain. | Provide mild symptomatic relief and may have neuroprotective effects in some models. | Generally well-tolerated, but can have interactions with other medications. |
| Adenosine (B11128) A2A Antagonists | Block A2A receptors, which are co-localized with D2 receptors, modulating dopamine signaling. | Show efficacy in reducing motor symptoms, particularly "off" time. | Can cause dyskinesia, dizziness, and nausea. |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biology and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are summarized protocols for the key preclinical experiments based on the available publications.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model
-
Objective: To model the progressive loss of dopamine neurons and assess the ability of this compound to restore motor function.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Lesion Induction: A solution of 6-OHDA is stereotactically injected into the medial forebrain bundle of one hemisphere of the brain. This selectively destroys dopamine neurons, creating a model of Parkinson's disease.
-
Recovery and Verification: Animals are allowed to recover for a period of 2-3 weeks. The extent of the lesion is often verified by observing rotational behavior induced by a dopamine agonist like apomorphine.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.).
-
Behavioral Assessment: Motor function is assessed by measuring the number of contralateral rotations (away from the lesioned side) over a set period. A reduction in rotations indicates an improvement in motor deficits.
-
Haloperidol-Induced Catalepsy Model
-
Objective: To assess the ability of this compound to counteract the motor rigidity induced by a dopamine D2 receptor antagonist.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Catalepsy Induction: Haloperidol, a D2 receptor antagonist, is administered to the animals (typically intraperitoneally, i.p.). This induces a state of catalepsy, characterized by an inability to correct an externally imposed posture.
-
Drug Administration: this compound, a vehicle control, or a positive control (such as an adenosine A2A antagonist) is administered, often subcutaneously (s.c.).
-
Behavioral Assessment: Catalepsy is typically measured using the bar test. The animal's forepaws are placed on a raised horizontal bar, and the latency to remove them is recorded. A shorter latency indicates a reduction in catalepsy.
-
Conclusion and Future Directions
The preclinical data for this compound, generated by its developers, presents a compelling case for a novel, non-dopaminergic therapeutic strategy for Parkinson's disease. The compound's targeted mechanism of action on the indirect pathway via GPR6 inverse agonism is supported by efficacy in established animal models of the disease. However, the critical next step for the scientific community is the independent replication of these findings. Such studies would solidify the understanding of this compound's preclinical profile and provide a more robust foundation for its continued clinical development. Furthermore, direct, head-to-head preclinical comparisons with standard-of-care agents would be invaluable in positioning this compound within the therapeutic landscape for Parkinson's disease. Researchers are encouraged to pursue these avenues of investigation to fully elucidate the potential of this promising new compound.
References
Comparative Safety Analysis: CVN-424 Versus Established Parkinson's Disease Therapies
A Guide for Researchers and Drug Development Professionals
The landscape of Parkinson's disease (PD) therapeutics is continually evolving, with novel mechanisms of action offering the promise of improved efficacy and tolerability. One such emerging candidate is CVN-424 (solengepras), a first-in-class, orally administered, selective GPR6 inverse agonist. This guide provides an objective comparison of the safety profile of this compound, based on available clinical trial data, with established Parkinson's disease medications, including Levodopa, dopamine (B1211576) agonists, MAO-B inhibitors, and COMT inhibitors.
Quantitative Safety Data Comparison
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from clinical trials of this compound and currently prescribed Parkinson's disease drugs. This data provides a quantitative basis for comparing their safety profiles.
Table 1: Adverse Event Profile of this compound (Adjunctive Therapy) in a Phase 2, Randomized, Double-Blind, Placebo-Controlled Study
| Adverse Event | Placebo (n=47) | This compound (50 mg/day) (n=47) | This compound (150 mg/day) (n=47) |
| Headache | 2% | 2% | 9% |
| Nausea | 2% | 4% | 6% |
Data from a 28-day treatment period in patients with Parkinson's disease experiencing motor fluctuations. No serious treatment-related adverse events were reported.[1]
Table 2: Adverse Event Profile of Levodopa/Carbidopa (Sinemet)
| Adverse Event | Incidence |
| Dyskinesias (involuntary movements) | Frequent |
| Nausea | Common |
| Hallucinations | Possible |
| Confusion | Possible |
| Dizziness | Common |
| Orthostatic Hypotension | Possible |
The incidence of adverse events with Levodopa can vary widely depending on the stage of the disease and duration of treatment. Long-term use is associated with a higher risk of motor complications.[2][3][4]
Table 3: Adverse Event Profile of Dopamine Agonists (Pramipexole - Monotherapy in Early PD)
| Adverse Event | Pramipexole (n=388) | Placebo (n=235) |
| Nausea | >5% | <5% |
| Dizziness | >5% | <5% |
| Somnolence | >5% | <5% |
| Insomnia | >5% | <5% |
| Constipation | >5% | <5% |
| Asthenia (weakness) | >5% | <5% |
| Hallucinations | >5% | <5% |
Data from double-blind, placebo-controlled trials in patients with early Parkinson's disease.[5]
Table 4: Adverse Event Profile of MAO-B Inhibitors (Rasagiline - Monotherapy)
| Adverse Event | Rasagiline (B1678815) 1 mg/day (n=149) | Placebo (n=151) |
| Headache | 14% | 12% |
| Arthralgia | 7% | 4% |
| Dyspepsia | 7% | 4% |
| Depression | 5% | 2% |
| Fall | 5% | 3% |
| Flu Syndrome | 6% | 1% |
Data from a double-blind, placebo-controlled trial in patients with early Parkinson's disease.[6][7][8]
Table 5: Adverse Event Profile of COMT Inhibitors (Entacapone - Adjunctive to Levodopa/Carbidopa)
| Adverse Event | Entacapone | Placebo |
| Dyskinesia/Hyperkinesia | 25% | 15% |
| Nausea | 14% | 8% |
| Urine Discoloration | 10% | 0% |
| Diarrhea | 10% | 4% |
| Abdominal Pain | 8% | 4% |
| Dizziness | 8% | 6% |
| Constipation | 6% | 4% |
| Fatigue | 6% | 4% |
| Hallucinations | 4% | 4% |
| Dry Mouth | 4% | 1% |
Data from double-blind, placebo-controlled studies in patients with Parkinson's disease.[9][10][11][12][13]
Experimental Protocols
The safety and tolerability of this compound were assessed in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04191577). A summary of the key methodologies is provided below, representing a typical approach to safety evaluation in Parkinson's disease clinical trials.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Patients diagnosed with Parkinson's disease (Hoehn and Yahr stages 2-4), on a stable dose of levodopa, and experiencing at least 2 hours of "OFF" time per day.
-
Exclusion Criteria: Presence of significant cognitive impairment or other neurological disorders.
Treatment:
-
Participants were randomized in a 1:1:1 ratio to receive once-daily oral doses of this compound (50 mg or 150 mg) or a matching placebo for a 28-day treatment period.
Safety and Tolerability Assessments:
-
The primary endpoints were safety and tolerability.
-
Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation.
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis).
-
Physical and neurological examinations at baseline and throughout the study.
Statistical Analysis:
-
The incidence of TEAEs was summarized by treatment group.
-
Descriptive statistics were used to present safety data.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Basal Ganglia Indirect Pathway
Caption: this compound acts as an inverse agonist at the GPR6 receptor, reducing its constitutive activity.
Typical Clinical Trial Safety Assessment Workflow
Caption: A generalized workflow for assessing safety in a randomized controlled clinical trial.
Discussion
The safety profile of this compound from the initial Phase 2 trial as an adjunctive therapy appears promising, with a low incidence of adverse events.[1] The most frequently reported TEAEs were headache and nausea, which were generally mild to moderate in severity.[1] Notably, this compound did not appear to be associated with a significant increase in dopaminergic side effects, such as dyskinesia, which are common with Levodopa and dopamine agonists.[5][14] This is consistent with its novel, non-dopaminergic mechanism of action, targeting the GPR6 receptor in the indirect pathway of the basal ganglia.[1][14][15][16][17][18][19][20][21]
In comparison, established Parkinson's disease therapies have well-documented safety concerns. Levodopa, while highly effective, is associated with the development of motor fluctuations and dyskinesias with long-term use.[2][3][4] Dopamine agonists can cause a range of side effects, including nausea, somnolence, hallucinations, and impulse control disorders.[5] MAO-B inhibitors are generally better tolerated but can still cause adverse events such as headache and arthralgia.[6][7][8] COMT inhibitors, used as an adjunct to Levodopa, can increase the risk of dopaminergic side effects like dyskinesia and are also associated with gastrointestinal issues such as diarrhea.[9][10][11][12][13]
Conclusion
Based on the available Phase 2 data, this compound demonstrates a favorable safety and tolerability profile as an adjunctive treatment for Parkinson's disease, particularly concerning the low incidence of dopaminergic-related adverse events. This suggests that its targeted mechanism of action may offer a significant advantage over existing therapies. However, it is important to note that these are early-stage results from a relatively small patient population and a short treatment duration. Larger, long-term Phase 3 trials are necessary to fully characterize the safety and efficacy of this compound and to confirm these initial promising findings. The ongoing clinical development of this compound will be critical in determining its ultimate role in the management of Parkinson's disease.
References
- 1. Solengepras | ALZFORUM [alzforum.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Sinemet: Mild to serious side effects and how to manage them [medicalnewstoday.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - AZILECT- rasagiline mesylate tablet [dailymed.nlm.nih.gov]
- 7. prescriberpoint.com [prescriberpoint.com]
- 8. rasagiline.com [rasagiline.com]
- 9. drugs.com [drugs.com]
- 10. novartis.com [novartis.com]
- 11. prescriberpoint.com [prescriberpoint.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. CVN424 [cerevance.com]
- 15. droracle.ai [droracle.ai]
- 16. scienceofparkinsons.com [scienceofparkinsons.com]
- 17. vjneurology.com [vjneurology.com]
- 18. neurology.org [neurology.org]
- 19. researchgate.net [researchgate.net]
- 20. Cerevance [cerevance.com]
- 21. A pathway to Parkinson’s disease | eLife Science Digests | eLife [elifesciences.org]
Solengepras: A Novel Non-Dopaminergic Approach for Parkinson's Disease Motor Symptoms - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Solengepras (CVN424), a first-in-class, selective G-protein coupled receptor 6 (GPR6) inverse agonist, with other therapeutic alternatives for Parkinson's disease (PD). The focus is on preclinical data from animal models that replicate the motor symptoms of PD. While clinical development is assessing Solengepras in patients with motor fluctuations on levodopa (B1675098), this guide centers on the foundational preclinical evidence.
Executive Summary
Solengepras represents a novel, non-dopaminergic strategy for treating the motor symptoms of Parkinson's disease. By selectively targeting the GPR6 receptor, which is highly expressed in the indirect pathway of the basal ganglia, Solengepras aims to rebalance (B12800153) motor control circuits without directly interacting with the dopamine (B1211576) system. Preclinical studies in validated animal models of PD have demonstrated the potential of Solengepras to improve motor function. This guide will delve into the available preclinical data, comparing it with other non-dopaminergic approaches and providing detailed experimental context.
Mechanism of Action: The GPR6 Inverse Agonist Solengepras
Solengepras is an inverse agonist of the G protein-coupled receptor 6 (GPR6), a receptor predominantly and selectively expressed on dopamine D2 receptor-expressing medium spiny neurons (MSNs) of the striatopallidal, or indirect, pathway.[1][2] In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor deficits. GPR6 is constitutively active, and its signaling opposes the inhibitory effect of dopamine at D2 receptors.[1] By acting as an inverse agonist, Solengepras reduces the constitutive activity of GPR6, thereby decreasing the overactivity of the indirect pathway and helping to normalize motor function.[1][2] This targeted, non-dopaminergic mechanism offers the potential to alleviate motor symptoms with a reduced risk of the side effects associated with long-term levodopa therapy, such as dyskinesias.[1]
Comparative Efficacy in Preclinical Models
The preclinical efficacy of Solengepras has been evaluated in established rodent models of Parkinson's disease. The following tables summarize the key findings and provide a comparison with another class of non-dopaminergic agents, adenosine (B11128) A2A antagonists, in similar models. It is important to note that a direct head-to-head preclinical study between Solengepras and other compounds was not identified.
Table 1: Efficacy of Solengepras in Preclinical Parkinson's Disease Models
| Model | Species | Treatment | Key Efficacy Endpoint | Result | Reference |
| Bilateral 6-OHDA Lesion | Rat | Solengepras (CVN424) | Restoration of mobility | CVN424 restored mobility in this model of parkinsonian motor deficits. | [1] |
| Haloperidol-Induced Catalepsy | Mouse | Solengepras (CVN424) | Reversal of catalepsy | CVN424 dose-dependently reversed haloperidol-induced catalepsy. | [1] |
Table 2: Comparative Efficacy of Adenosine A2A Antagonists in Similar Preclinical Models
| Model | Species | Treatment | Key Efficacy Endpoint | Result | Reference |
| Unilateral 6-OHDA Lesion | Rat | SCH58261 (2 mg/kg, i.p.) | Attenuation of increased beam traversal time | Significantly attenuated the increased time to traverse a beam (p<0.001), indicating improved motor coordination. | [3] |
| Unilateral 6-OHDA Lesion | Rat | Caffeine (30 mg/kg, i.p.) | Attenuation of increased beam traversal time | Significantly attenuated the increased time to traverse a beam (p<0.01). | [3] |
| Haloperidol-Induced Catalepsy | Rat | Various A2A Antagonists | Reversal of catalepsy | A2A antagonists have been demonstrated to revert haloperidol-induced catalepsy. | [4] |
Detailed Experimental Protocols
Bilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model is a widely used neurotoxic model that replicates the dopamine depletion seen in Parkinson's disease.
-
Objective: To assess the ability of a test compound to reverse motor deficits caused by the loss of dopamine neurons.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Bilateral injections of the neurotoxin 6-hydroxydopamine (6-OHDA) are made into the striatum or the medial forebrain bundle to induce a progressive loss of dopamine neurons in the substantia nigra. The success of the lesion is often confirmed by behavioral testing, such as apomorphine-induced rotations for unilateral lesions, or by post-mortem analysis of dopamine neuron markers (e.g., tyrosine hydroxylase).
-
Recovery: A recovery period of several weeks is allowed for the lesion to stabilize.
-
Drug Administration: Animals are treated with Solengepras (CVN424) or a vehicle control.
-
Behavioral Assessment: Locomotor activity is assessed to measure the reversal of motor deficits. This can be quantified using automated activity chambers that record movements over a specific period.
-
-
Key Parameters from Brice et al. (2021): While the precise stereotaxic coordinates were not detailed in the available literature, the study by Brice et al. (2021) confirmed that Solengepras "restored mobility" in a bilateral 6-OHDA lesion model in rats.[1]
Haloperidol-Induced Catalepsy Model in Mice
This pharmacological model is used to screen for compounds with potential anti-parkinsonian activity, particularly those that modulate the indirect pathway.
-
Objective: To evaluate the ability of a test compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Drug Administration: Haloperidol (B65202), a D2 receptor antagonist, is administered to the mice to induce catalepsy, a state of immobility. Solengepras (CVN424) or a vehicle control is administered either before or after the haloperidol injection.
-
Catalepsy Assessment: Catalepsy is typically measured using the bar test. The mouse's forepaws are placed on a horizontal bar, and the latency to move both paws off the bar is recorded. A longer latency indicates a greater degree of catalepsy.
-
-
Key Parameters from Brice et al. (2021): The study demonstrated that oral administration of Solengepras dose-dependently reversed haloperidol-induced catalepsy in mice.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like Solengepras in a preclinical model of Parkinson's disease.
Conclusion
The preclinical data for Solengepras (CVN424) in the bilateral 6-OHDA lesion and haloperidol-induced catalepsy models suggest that this novel GPR6 inverse agonist has the potential to improve motor function in Parkinson's disease through a non-dopaminergic mechanism. While direct comparative preclinical studies with other non-dopaminergic agents are lacking, the efficacy of Solengepras in these standard models is promising. Further research and the outcomes of ongoing clinical trials will be crucial in determining the therapeutic value of Solengepras in the management of Parkinson's disease, particularly in patients experiencing motor complications with levodopa therapy. The targeted approach of modulating the indirect pathway via GPR6 inhibition represents a significant and innovative strategy in the development of new treatments for this neurodegenerative disorder.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of adenosine A2A receptor antagonists on motor disorders induced by 6-hydroxydopamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of GPR6 Inverse Agonists in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR6 inverse agonists investigated for their therapeutic potential in Parkinson's disease. The data presented is compiled from a meta-analysis of preclinical and clinical research, offering an objective overview to inform future drug development and scientific investigation.
Introduction to GPR6 as a Therapeutic Target
G protein-coupled receptor 6 (GPR6) is an orphan receptor predominantly expressed in the medium spiny neurons of the striatum, a key brain region in motor control.[1] In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. GPR6 is constitutively active, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which further exacerbates this pathway's hyperactivity.[1][2] Inverse agonists of GPR6 can suppress this constitutive activity, thereby normalizing basal ganglia circuitry and offering a novel non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2]
Comparative Analysis of GPR6 Inverse Agonists
This section provides a comparative summary of the performance of various GPR6 inverse agonists based on available experimental data. The data is organized to facilitate a clear comparison of their pharmacological properties.
In Vitro Potency and Affinity
The following table summarizes the in vitro potency and binding affinity of selected GPR6 inverse agonists. These parameters are crucial for understanding the direct interaction of these compounds with the GPR6 receptor.
| Compound/Class | Assay Type | Cell Line | Parameter | Value | Reference |
| CVN424 | TR-FRET cAMP Inverse Agonist Assay | Human GPR6 CHO-K1 | EC50 | 0.4 nM | [3] |
| Competition Binding Assay (³H-RL-338) | - | Ki | 7.0 nM | [3] | |
| Compound 3e | TR-FRET cAMP Inverse Agonist Assay | Human GPR6 CHO-K1 | EC50 | - | [3] |
| Compound 6h | TR-FRET cAMP Inverse Agonist Assay | Human GPR6 CHO-K1 | EC50 | - | [3] |
| Cannabidiol (CBD) | β-arrestin2 Recruitment | - | - | Inverse Agonist Activity | [] |
| Cannabidivarin (CBDV) | β-arrestin2 Recruitment | - | - | Inverse Agonist Activity | [] |
| WIN55212-2 | β-arrestin2 Recruitment | - | - | Inverse Agonist Activity | [] |
| SR141716A | β-arrestin2 Recruitment | - | - | Inverse Agonist Activity | [] |
| SR144528 | β-arrestin2 Recruitment | - | - | Inverse Agonist Activity | [] |
| N-acyl dopamines | β-arrestin2 Recruitment | - | Potency in micromolar range | Inverse Agonist Activity | [] |
Preclinical In Vivo Efficacy
The efficacy of GPR6 inverse agonists has been evaluated in established animal models of Parkinson's disease. The following table compares the performance of key compounds in these models.
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| CVN424 | Haloperidol-induced catalepsy in rats | Reversal of catalepsy | Dose-dependently reversed catalepsy.[5] | [5] |
| 6-OHDA-lesioned rat model | Restoration of mobility | Restored mobility in a bilateral lesion model.[1][5] | [1][5] | |
| Mouse locomotor activity | Increased locomotor activity | Dose-dependently increased locomotor activity.[5] | [5] | |
| Compound 3e | Haloperidol-induced catalepsy in rats | Reversal of catalepsy | Dose-dependently (0.1–30 mg/kg sc) reversed catalepsy.[3] | [3] |
| Compound 6h | 6-OHDA-lesioned rat model | - | Tested in this model. | [3] |
Receptor Occupancy
Receptor occupancy studies are vital to correlate the preclinical efficacy with target engagement in the brain.
| Compound | Species | RO50 (Plasma Concentration) | ED50 (Dose for 50% Occupancy) | Reference |
| CVN424 | Mouse | 6.0 ng/mL | 0.34 mg/kg | [5] |
| Rat | 7.4 ng/mL | 7.25 mg/kg | [5] | |
| Compound 6h | Rat | 2.8 ng/mL | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
GPR6 Signaling Pathway and Inverse Agonist Action
cAMP Accumulation Assay
This assay measures the ability of compounds to inhibit the constitutive production of cAMP mediated by GPR6.
Cell Line:
-
CHO-K1 cells stably expressing human GPR6 (hGPR6-CHO-K1).[3]
Protocol:
-
Cell Culture and Induction: Culture hGPR6-CHO-K1 cells in F12K medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 200 µg/mL Hygromycin. Induce GPR6 expression for 20 hours with 2 µg/mL doxycycline.[6]
-
Cell Plating: Plate the induced cells at a density of 450-750 cells per well in a 96-well half-volume black tissue culture plate and incubate for 20 hours.[6]
-
Compound Incubation:
-
cAMP Detection (TR-FRET):
-
Incubate cells for 10 minutes at room temperature with Eu-cAMP tracer solution (Perkin Elmer Lance HTRF Ultra cAMP assay kit).[6]
-
Add ULight-anti-cAMP solution from the same kit and incubate on a shaker at room temperature for 1 hour.[6]
-
Detect the HTRF signal using a Perkin Elmer Envision plate reader.[6]
-
-
Data Analysis: Generate EC50 curves using a four-parameter logistic equation.[6]
β-Arrestin Recruitment Assay
This assay measures the ability of GPR6 to recruit β-arrestin, a key event in GPCR signaling and desensitization.
General Principle: Upon receptor activation, β-arrestin is recruited to the GPCR. This proximity can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay) or BRET. Inverse agonists will inhibit the constitutive recruitment of β-arrestin to GPR6.
Protocol (Conceptual Outline based on PathHunter Assay):
-
Cell Line: Use a cell line co-expressing GPR6 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Plate cells in an appropriate assay plate and incubate.
-
Compound Incubation: Add test compounds (inverse agonists) and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal, which is inversely proportional to the inverse agonist activity.
Haloperidol-Induced Catalepsy in Rats
This model assesses the cataleptic state induced by the D2 receptor antagonist haloperidol (B65202), which can be reversed by compounds that reduce the hyperactivity of the indirect pathway.
Animals:
-
Male Sprague-Dawley or Wistar rats.[3]
Protocol:
-
Haloperidol Administration: Administer haloperidol (e.g., 1 mg/kg, i.p. or s.c.) to induce catalepsy.[3]
-
Test Compound Administration: Administer the GPR6 inverse agonist at various doses.[3]
-
Catalepsy Assessment: At specific time points after drug administration, place the rat's forepaws on a horizontal bar (e.g., 8-10 cm high). Measure the time it takes for the rat to remove both paws from the bar (descent latency). A longer latency indicates a greater cataleptic state.
6-Hydroxydopamine (6-OHDA) Lesion Model
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease by selectively destroying dopamine (B1211576) neurons.
Protocol:
-
Stereotaxic Surgery: Anesthetize the animal (rat or mouse) and place it in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-OHDA unilaterally or bilaterally into the medial forebrain bundle or the striatum.
-
Post-operative Care: Provide appropriate post-surgical care.
-
Behavioral Assessment: After a recovery period (e.g., 2-3 weeks), assess motor function using tests such as:
-
Rotational Behavior: In unilaterally lesioned animals, measure rotations induced by apomorphine (B128758) or amphetamine.
-
Cylinder Test: Assess forelimb use asymmetry.
-
Open Field Test: Measure locomotor activity.
-
-
Histological Confirmation: At the end of the study, confirm the extent of the dopaminergic lesion by tyrosine hydroxylase (TH) immunohistochemistry.
Conclusion
The available data strongly support the continued investigation of GPR6 inverse agonists as a promising therapeutic strategy for Parkinson's disease. CVN424 has emerged as a lead candidate with robust preclinical data and has advanced into clinical trials. Other compounds, including various cannabinoids and endogenous lipids, also demonstrate GPR6 inverse agonism, suggesting a rich chemical space for further exploration. This comparative guide provides a foundational dataset and detailed experimental protocols to facilitate ongoing research and the development of novel, efficacious treatments for Parkinson's disease targeting the GPR6 receptor.
References
Safety Operating Guide
Proper Disposal Procedures for CVN-424 (Solangepras)
This document provides essential safety and logistical information for the proper handling and disposal of CVN-424, a compound also known as Solangepras. As a service to our valued clients in the research, scientific, and drug development communities, this guide outlines the necessary procedures to ensure laboratory safety and proper waste management.
This compound is an orally active and selective GPR6 inverse agonist investigated for its potential in Parkinson's disease research. While it is not classified as a hazardous substance, adherence to proper laboratory safety protocols is essential.
Compound Identification and Properties
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | Solangepras (this compound) |
| CAS Number | 2254706-21-1 |
| Molecular Formula | C₂₄H₂₉F₂N₅O₃ |
| Molecular Weight | 473.52 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Experimental Protocol: Preparation for Disposal
Following experimentation, this compound and any contaminated materials should be prepared for disposal according to the following protocol:
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses
-
Gloves
-
Lab coat
-
-
Container Rinsing: For empty containers of this compound, rinse thoroughly with an appropriate solvent, such as ethanol (B145695) or acetone. It is recommended to perform this rinsing three times to ensure the removal of any residual compound. The rinsate should be collected and disposed of as chemical waste, following your institution's specific guidelines.
-
Solid Waste Collection:
-
Place any solid, unused this compound into a designated and clearly labeled waste container.
-
Any lab materials that have come into direct contact with this compound, such as contaminated filter paper or weighing boats, should also be placed in this container.
-
-
Final Disposal: The sealed and labeled solid waste container should be disposed of in accordance with all applicable local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Signaling Pathway of this compound
This compound acts as an inverse agonist for the G protein-coupled receptor 6 (GPR6). The following diagram illustrates its mechanism of action within the signaling pathway.
Navigating the Unknown: A Safety Protocol for Handling Cvn-424
Disclaimer: Information regarding the specific properties and hazards of "Cvn-424" is not publicly available. This indicates that this compound may be a novel, proprietary, or hypothetical compound. In the absence of a specific Safety Data Sheet (SDS), this substance must be treated as potentially hazardous, and a conservative approach assuming a high level of risk is mandatory.
This document provides essential safety and logistical information for handling this compound or any uncharacterized chemical compound. The following guidance is based on established best practices for laboratory safety and is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling a substance with unknown toxicological properties, a comprehensive PPE strategy is the first line of defense to prevent exposure through inhalation, skin contact, or ingestion.[1] The following table summarizes the recommended PPE for handling this compound, assuming a high-hazard potential.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes and vapors.[2] A face shield should be worn in conjunction with goggles to offer an additional layer of protection for the entire face, especially when a splash hazard is present.[3][4] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of chemically resistant gloves, such as nitrile or neoprene.[2][4] The outer glove should be selected for its resistance to a broad range of chemicals, while the inner glove provides protection in case the outer glove is breached.[2][3] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical penetration is mandatory.[2][4] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fit-Tested N95 Respirator or Higher | At a minimum, a fit-tested N95 respirator should be used when handling solid or powdered forms of the compound.[1] If the substance is volatile or if aerosol generation is likely, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is required.[1] |
| Foot Protection | Closed-Toe, Chemically Resistant Shoes | Footwear must be closed-toe and made of a non-perforated, chemically resistant material to protect against spills.[1] |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is critical to ensure safety during the handling and use of an uncharacterized substance like this compound.[2] All work should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[1][4]
Experimental Protocol: Handling of an Uncharacterized Compound
-
Preparation:
-
Execution:
-
Don all PPE as specified in the table above.
-
Use the smallest quantity of the substance necessary for the experiment to minimize potential exposure and waste.[2]
-
When weighing the compound, use a disposable weigh boat and handle it with forceps to avoid direct contact.[2]
-
Keep all containers with the substance covered when not in immediate use.[2]
-
-
Cleanup:
III. Emergency Procedures: Immediate and Decisive Action
In the event of an accidental release or exposure, a swift and informed response is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[9][10] Remove contact lenses if present. Seek immediate medical attention.[9]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing while using a safety shower.[9][10] Seek medical attention.[7]
-
Inhalation: Move the affected individual to fresh air immediately.[7] Seek medical attention.
-
Ingestion: Seek immediate medical attention. Consult the Safety Data Sheet if one is available for a similar compound.[9]
IV. Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from handling this compound must be treated as hazardous waste.[2][11] Improper disposal can pose a significant risk to human health and the environment.
Step-by-Step Disposal Guidance:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and any other known information about its potential properties.[12][13] Do not use abbreviations or chemical formulas alone.[13][14]
-
Segregation: Keep waste containing this compound segregated from other chemical waste streams to prevent unknown reactions.[11]
-
Containment: Ensure waste containers are securely capped and stored in a designated hazardous waste accumulation area with secondary containment to prevent spills.[11]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[11][12] Never discard unknown chemicals in the regular trash or pour them down the drain.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. intersolia.com [intersolia.com]
- 7. twu.edu [twu.edu]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 14. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
